molecular formula C7H8ClFN2O2 B1392332 (4-Fluoro-3-nitrophenyl)methanamine hydrochloride CAS No. 1187930-69-3

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride

Cat. No.: B1392332
CAS No.: 1187930-69-3
M. Wt: 206.6 g/mol
InChI Key: NSEDGBSVKWIKPX-UHFFFAOYSA-N
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Description

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H8ClFN2O2 and its molecular weight is 206.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-fluoro-3-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2.ClH/c8-6-2-1-5(4-9)3-7(6)10(11)12;/h1-3H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEDGBSVKWIKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)[N+](=O)[O-])F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696132
Record name 1-(4-Fluoro-3-nitrophenyl)methanamine--hydrogen chloride (1/1)
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Molecular Weight

206.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-69-3
Record name 1-(4-Fluoro-3-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a key organic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic ring, featuring a fluorine atom, a nitro group, and a benzylamine hydrochloride moiety, offers a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups dictates the compound's reactivity, making it a valuable building block for the introduction of specific pharmacophores and the modulation of physicochemical properties in drug candidates.

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity profile, and a detailed synthesis protocol. The information presented herein is intended to equip researchers and drug development professionals with the knowledge required to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound(4-Fluoro-3-nitrophenyl)methanamine (Free Base)
Molecular Formula C₇H₈ClFN₂O₂C₇H₇FN₂O₂
Molecular Weight 206.60 g/mol 170.14 g/mol [3]
Appearance White crystalline solid[1]Not specified
Solubility Soluble in water[1]Not specified

Spectral Analysis

Detailed experimental spectral data for this compound is not widely published. However, the expected spectral characteristics can be reliably predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The aromatic region will be complex due to the substitution pattern. Based on data for 4-fluoro-3-nitroaniline, the aromatic protons would likely appear as multiplets in the range of 7.0-8.5 ppm. The benzylic protons (CH₂) adjacent to the ammonium group would be expected to appear as a singlet further downfield, likely in the range of 4.0-4.5 ppm. The ammonium protons (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon attached to the nitro group will be deshielded and appear at the lower end of the aromatic region. The benzylic carbon (CH₂) is expected to resonate in the range of 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

  • N-H stretching of the ammonium group (R-NH₃⁺) as a broad band in the region of 2800-3200 cm⁻¹.

  • Asymmetric and symmetric N-O stretching of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-F stretching in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H stretching above 3000 cm⁻¹.

  • Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion of the free base, (4-fluoro-3-nitrophenyl)methanamine, would be observed at an m/z of 170.14.[3] Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[4] Therefore, fragment ions at m/z 124 and 140 would be expected.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by its three functional groups: the fluorine atom, the nitro group, and the benzylamine moiety.

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the fluorine atom. The fluorine atom, being a good leaving group in SNAr reactions, can be readily displaced by a variety of nucleophiles such as amines, alkoxides, and thiolates. This reactivity is a cornerstone of its utility in building complex molecular scaffolds. For instance, similar compounds like 4-fluoro-3-nitrobenzonitrile are used in the synthesis of kinase inhibitors through SNAr reactions with piperazine derivatives.[5]

Caption: Generalized workflow for SNAr reactions.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin(II) chloride or iron in acidic media.[6] This transformation is crucial for synthesizing diamino derivatives, which are common precursors in the synthesis of heterocyclic compounds like benzimidazoles, which have shown antimycobacterial activity.[7]

Caption: Reduction of the nitro group to an amine.

Reactions of the Benzylamine Group

The primary amine of the benzylamine moiety can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The hydrochloride salt can be neutralized with a base to liberate the free amine for these reactions. Benzylamine itself is a versatile precursor in organic synthesis and is used in the industrial production of many pharmaceuticals.[8]

Synthesis Protocol

A common method for the preparation of this compound involves the reduction of 4-fluoro-3-nitrobenzonitrile, followed by salt formation. An alternative approach starts from 4-fluoro-3-nitrobenzaldehyde.

Proposed Synthesis from 4-Fluoro-3-nitrobenzaldehyde

This method involves the reductive amination of 4-fluoro-3-nitrobenzaldehyde.

Step 1: Reductive Amination

  • To a solution of 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol, add ammonium acetate (excess, e.g., 10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise while maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-fluoro-3-nitrophenyl)methanamine (free base).

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Caption: Proposed synthesis workflow.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Avoid contact with strong oxidizing agents and strong bases.[9]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, spectral characteristics, reactivity, and a proposed synthetic route to facilitate its effective use in research and development.

References

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  • ChemBK. (4-fluoro-3-nitrophenyl)methylamine hydrochloride. (2024-04-09). Available at: [Link]

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  • Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
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Sources

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

Abstract

(4-Fluoro-3-nitrophenyl)methanamine and its hydrochloride salt are pivotal intermediates in contemporary medicinal chemistry.[1][2] Their structural motifs are frequently incorporated into a variety of pharmacologically active agents. This guide provides a comprehensive analysis of the primary synthetic pathways to this compound, designed for the practicing chemist. We will dissect two robust and scalable synthetic strategies, moving beyond mere procedural recitation to explore the underlying chemical principles and rationale that inform experimental design. The core of this whitepaper is dedicated to providing field-proven insights, self-validating protocols, and a comparative analysis to guide researchers in selecting the optimal route for their specific laboratory or industrial context.

Strategic Overview of Synthetic Pathways

The synthesis of this compound fundamentally involves the installation of an aminomethyl group (-CH₂NH₂) onto a 4-fluoro-3-nitrobenzene core. The primary challenge lies in achieving this transformation with high selectivity and yield, without affecting the chemically sensitive nitro group, which is susceptible to reduction. Our analysis identifies two principal, industrially viable strategies starting from commercially accessible precursors:

  • Pathway A: Reductive Amination of 4-Fluoro-3-nitrobenzaldehyde. This is a highly versatile and controllable one-pot reaction that builds the target molecule from the corresponding aldehyde.[3][4]

  • Pathway B: Nucleophilic Amination of 4-Fluoro-3-nitrobenzyl Bromide. This classic approach leverages a substitution reaction on a reactive benzyl halide intermediate.[5]

The selection between these pathways is often dictated by factors such as starting material availability, scalability, and tolerance for specific reagents and intermediates.

G target (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride freebase (4-Fluoro-3-nitrophenyl)methanamine freebase->target HCl Salt Formation aldehyde 4-Fluoro-3-nitrobenzaldehyde aldehyde->freebase Pathway A Reductive Amination bromide 4-Fluoro-3-nitrobenzyl Bromide bromide->freebase Pathway B Nucleophilic Amination chloro_aldehyde 4-Chloro-3-nitrobenzaldehyde chloro_aldehyde->aldehyde Halogen Exchange alcohol 4-Fluoro-3-nitrobenzyl Alcohol alcohol->bromide Bromination

Figure 1: High-level retrosynthetic analysis for this compound.

Pathway A: Reductive Amination of 4-Fluoro-3-nitrobenzaldehyde

This pathway is arguably the most elegant and efficient method, combining imine formation and reduction into a single synthetic operation. The success of this route hinges on the choice of a reducing agent that is potent enough to reduce the C=N bond of the transient imine but mild enough to leave the aldehyde and, critically, the nitro group untouched.

Causality Behind Experimental Choices
  • Precursor Synthesis: The starting material, 4-fluoro-3-nitrobenzaldehyde, is readily prepared via a nucleophilic aromatic substitution (halogen exchange) reaction. Treating the more accessible 4-chloro-3-nitrobenzaldehyde with an alkali metal fluoride like potassium fluoride (KF) in a polar aprotic solvent such as dimethylformamide (DMF) provides the desired fluoro-derivative in high yield.[6] This precursor is also commercially available, simplifying the workflow.[7][8]

  • Choice of Reducing Agent: Standard borohydride reagents like sodium borohydride (NaBH₄) are incompatible as they readily reduce the starting aldehyde.[9] The solution lies in using sterically hindered and electronically attenuated hydrides.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for modern reductive aminations. Its bulk and the electron-withdrawing nature of the acetate groups temper its reactivity, making it highly selective for iminium ions over carbonyls. It is moisture-sensitive and typically used in non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9]

    • Sodium cyanoborohydride (NaBH₃CN): An older but effective alternative, NaBH₃CN is stable in protic solvents like methanol and selectively reduces imines at a pH where aldehydes remain unreactive.[3] However, concerns over the toxicity of cyanide byproducts often make NaBH(OAc)₃ the preferred option in pharmaceutical development.[3]

  • Ammonia Source: Anhydrous ammonia or a stable equivalent like ammonium acetate is used as the nitrogen source to form the intermediate imine with the aldehyde.

Experimental Protocol: Reductive Amination

G start Dissolve Aldehyde & Ammonia Source in DCE stir Stir for Imine Formation (30-60 min) start->stir add_stab Add NaBH(OAc)₃ Portion-wise at 0°C stir->add_stab react Warm to RT Stir 12-18h add_stab->react quench Quench with Saturated NaHCO₃ react->quench extract Extract with DCM or EtOAc quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Column Chromatography (Optional) dry->purify salt Form HCl Salt purify->salt product Final Product salt->product

Figure 2: Workflow for the reductive amination pathway.

Materials:

  • 4-Fluoro-3-nitrobenzaldehyde (1.0 eq)

  • Ammonium acetate (5.0-10.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Fluoro-3-nitrobenzaldehyde and ammonium acetate.

  • Add anhydrous DCE to form a suspension (approx. 0.2-0.5 M concentration relative to the aldehyde).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride in portions, monitoring for any exotherm.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base, (4-Fluoro-3-nitrophenyl)methanamine.

Pathway B: Nucleophilic Amination of 4-Fluoro-3-nitrobenzyl Bromide

This pathway proceeds through a reactive benzyl bromide intermediate, which is susceptible to Sₙ2 displacement by an ammonia source. While straightforward, this method requires careful control to prevent the common side reaction of over-alkylation, where the product benzylamine acts as a nucleophile to generate secondary and tertiary amine impurities.

Causality Behind Experimental Choices
  • Precursor Synthesis: The key intermediate, 4-fluoro-3-nitrobenzyl bromide, can be synthesized from 4-fluoro-3-nitrobenzyl alcohol by treatment with a brominating agent like phosphorus tribromide (PBr₃) in an anhydrous solvent.[5] The alcohol itself can be prepared by the selective reduction of 4-fluoro-3-nitrobenzaldehyde. Alternatively, radical bromination of 4-fluoro-3-nitrotoluene offers another route.[10][11]

  • Ammonia Source and Reaction Control: The primary challenge is managing the nucleophilicity of the product amine. To favor the formation of the primary amine, a large excess of the ammonia source is used. This ensures that the benzyl bromide is statistically more likely to encounter an ammonia molecule than a product amine molecule. Concentrated aqueous ammonium hydroxide is a common and practical choice for this purpose.

Experimental Protocol: Benzyl Bromide Amination

G start Dissolve Benzyl Bromide in Suitable Solvent (e.g., THF) add_nh4oh Add Large Excess of Aqueous NH₄OH at 0°C start->add_nh4oh react Stir Vigorously at RT for 2-4h add_nh4oh->react extract Extract with EtOAc or DCM react->extract wash Wash with Water and Brine extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify salt Form HCl Salt purify->salt product Final Product salt->product

Figure 3: Workflow for the nucleophilic amination pathway.

Materials:

  • 4-Fluoro-3-nitrobenzyl bromide (1.0 eq)[5][12]

  • Concentrated ammonium hydroxide (28-30% solution, large excess, >20 eq)

  • Tetrahydrofuran (THF) or a similar co-solvent

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-Fluoro-3-nitrobenzyl bromide in THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the concentrated ammonium hydroxide solution with vigorous stirring.

  • Allow the biphasic mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, dilute the mixture with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product often requires purification by column chromatography on silica gel to remove any secondary amine byproducts, yielding the pure free base.

Final Step: Hydrochloride Salt Formation

This protocol is applicable to the free base obtained from either Pathway A or B.

Procedure:

  • Dissolve the purified (4-Fluoro-3-nitrophenyl)methanamine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.[1]

Comparative Analysis and Conclusion

FeaturePathway A: Reductive AminationPathway B: Benzyl Bromide Amination
Number of Steps Fewer steps if starting from aldehyde.More steps due to precursor synthesis (alcohol/bromide).
Overall Yield Generally high (70-90%).Moderate to high, dependent on amination selectivity.
Scalability Excellent; one-pot nature is advantageous.Good, but requires handling of a lachrymatory benzyl bromide.
Purification Often cleaner; may not require chromatography.Often requires chromatography to remove over-alkylation products.
Reagent Safety NaBH(OAc)₃ is preferred over toxic cyanoborohydride.Benzyl bromides are lachrymatory and require careful handling.
Versatility Highly versatile for synthesizing various amines.Classic, reliable Sₙ2 chemistry.

For laboratory-scale synthesis and process development, the Reductive Amination of 4-Fluoro-3-nitrobenzaldehyde (Pathway A) is the superior choice. Its operational simplicity, high selectivity, and excellent yields make it a more efficient and reliable method. The ability to produce a clean crude product often obviates the need for tedious chromatographic purification, a significant advantage for scalability. While the Nucleophilic Amination of the corresponding benzyl bromide is a viable alternative, it is frequently hampered by the need to manage over-alkylation and handle a hazardous intermediate, making it a less optimal route in most modern synthetic contexts.

References

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A Technical Guide to the Spectroscopic Characterization of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Analysis

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative. The presence of a fluorine atom, a nitro group, and an amine function makes it a versatile building block in medicinal chemistry. Accurate structural confirmation and purity assessment are paramount for its application in synthesis and biological screening. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this, offering a detailed fingerprint of the molecule's atomic and molecular structure. This guide explains the causality behind the expected spectral features, providing a self-validating system for the compound's identification.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the substitution pattern on the aromatic ring and the presence of the aminomethyl group, give rise to a unique set of spectroscopic signals. The formation of the hydrochloride salt primarily affects the electronic environment of the aminomethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR will provide detailed information about the proton and carbon framework, respectively. The data presented here are predictive, based on the analysis of related compounds such as 4-fluoro-3-nitroaniline and 4-fluoro-3-nitrobenzoic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The formation of the hydrochloride salt will cause a significant downfield shift of the protons on the carbon adjacent to the nitrogen due to the electron-withdrawing effect of the positively charged ammonium group.

Proton (H) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H-2~8.4d~2.5Ortho to the nitro group, deshielded.
H-5~7.8ddJ(H,H) ≈ 8.5, J(H,F) ≈ 4.5Ortho to the fluorine, coupled to both H-6 and fluorine.
H-6~7.5t~8.5Coupled to H-5 and fluorine (J(H,F) will be smaller).
-CH₂-~4.2s-Adjacent to the electron-withdrawing ammonium group.
-NH₃⁺~8.5 - 9.5br s-Broad signal due to quadrupolar relaxation and exchange.

Note: The exact chemical shift of the -NH₃⁺ protons can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the carbon skeleton of the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Carbon (C) Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz) Justification
C-1~135SmallQuarternary carbon attached to the CH₂NH₃⁺ group.
C-2~128SmallDeshielded by the adjacent nitro group.
C-3~148SmallQuarternary carbon attached to the nitro group.
C-4~158Large (¹JCF ≈ 250)Directly attached to the highly electronegative fluorine atom.
C-5~125Moderate (²JCF ≈ 20)Shielded relative to C-4.
C-6~118Moderate (³JCF ≈ 5)Influenced by the fluorine atom.
-CH₂-~40-Attached to the electron-withdrawing ammonium group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: A standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds is recommended to ensure proper quantification of all carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, NO₂, and C-F bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
N-H (in -NH₃⁺)3200 - 2800 (broad)Stretching
C-H (aromatic)3100 - 3000Stretching
C-H (aliphatic)3000 - 2850Stretching
C=C (aromatic)1600 - 1475Stretching
N-O (in NO₂)1550 - 1500 (asymmetric) and 1360 - 1320 (symmetric)Stretching
C-F1250 - 1020Stretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, electrospray ionization (ESI) is a suitable technique. The analysis will be performed on the free base, (4-Fluoro-3-nitrophenyl)methanamine.

The exact mass of the free base (C₇H₇FN₂O₂) is 170.04915563 Da.[1]

Ion Formula Calculated m/z Expected Observation
[M+H]⁺C₇H₈FN₂O₂⁺171.0569The protonated molecular ion, expected to be the base peak in ESI positive mode.
[M]⁺C₇H₇FN₂O₂⁺170.0492The molecular ion, may be observed depending on the ionization method.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into an ESI-mass spectrometer. Acquire the spectrum in positive ion mode.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizing the Workflow and Structure

Molecular Structure and NMR Assignments

Caption: Molecular structure with atom numbering for NMR assignments.

Spectroscopic Characterization Workflow

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample: (4-Fluoro-3-nitrophenyl) methanamine hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Spectra and Peaks) NMR->Data IR->Data MS->Data Interpretation Structural Interpretation & Confirmation Data->Interpretation

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating data from its free base and structurally similar molecules, we have established a reliable framework for its characterization using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The detailed protocols and interpretations herein serve as a valuable resource for researchers, enabling confident structural verification and quality control in their synthetic and drug discovery endeavors.

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An In-depth Technical Guide to (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a versatile and highly valuable building block in contemporary organic synthesis and medicinal chemistry. Its unique trifunctionalized aromatic core, featuring a fluorine atom, a nitro group, and a methanamine hydrochloride moiety, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors and PET imaging agents. Detailed, field-proven experimental protocols and safety guidelines are also presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Strategic Importance of Fluorinated and Nitrated Scaffolds

The strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a cornerstone of modern drug design. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The nitro group, a strong electron-withdrawing group, not only modulates the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further transformations, most notably its reduction to an amino group.

This compound, CAS number 1187930-69-3[2], embodies these principles in a compact and synthetically accessible molecule. Its structure presents a unique combination of reactive sites, making it an ideal starting material for the synthesis of diverse compound libraries targeting a wide range of biological targets. This guide will delve into the core chemical and physical properties of this compound, providing a robust foundation for its application in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 4-position, a nitro group at the 3-position, and a methanamine hydrochloride group at the 1-position.

Molecular Formula: C7H8ClFN2O2[3]

Molecular Weight: 206.60 g/mol

IUPAC Name: (4-Fluoro-3-nitrophenyl)methanaminium chloride

The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the electron density distribution within the aromatic ring. This, in turn, affects the reactivity of the various functional groups. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

PropertyValueSource
CAS Number1187930-69-3[2]
Molecular FormulaC7H8ClFN2O2[3]
Molecular Weight206.60 g/mol [3]
AppearanceExpected to be a white to off-white crystalline solid[2]
SolubilitySoluble in water and some organic solvents[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the free base, (4-Fluoro-3-nitrophenyl)methanamine, followed by its conversion to the hydrochloride salt. The free base is commonly prepared via the reduction of a suitable precursor, such as 4-fluoro-3-nitrobenzonitrile or 4-fluoro-3-nitrobenzaldehyde.

Synthesis of the Free Base: (4-Fluoro-3-nitrophenyl)methanamine

Two primary synthetic routes are presented here, each offering distinct advantages in terms of reagent availability, reaction conditions, and scalability.

This method is favored for its high selectivity in reducing the nitrile group to a primary amine without affecting the nitro group.[4]

Reaction Scheme:

Synthesis_Protocol_1 start 4-Fluoro-3-nitrobenzonitrile product (4-Fluoro-3-nitrophenyl)methanamine start->product Reduction reagent1 BH3-THF reagent1->product

Caption: Borane reduction of 4-fluoro-3-nitrobenzonitrile.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-3-nitrobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH3-THF, typically 1.0 M in THF, 2.0-3.0 eq) via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess borane by the slow addition of methanol, followed by 2 M hydrochloric acid. Stir the mixture for 30 minutes.

  • Extraction and Purification: Basify the aqueous layer with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This alternative route involves the formation of an oxime intermediate from 4-fluoro-3-nitrobenzaldehyde, followed by catalytic hydrogenation.[5][6]

Workflow Diagram:

Synthesis_Protocol_2_Workflow start 4-Fluoro-3-nitrobenzaldehyde step1 React with Hydroxylamine Hydrochloride in the presence of a base (e.g., Sodium Acetate) to form the oxime intermediate. start->step1 intermediate 4-Fluoro-3-nitrobenzaldehyde Oxime step1->intermediate step2 Catalytic Hydrogenation (e.g., H2, Pd/C in Ethanol) to reduce the oxime. intermediate->step2 product (4-Fluoro-3-nitrophenyl)methanamine step2->product

Caption: Reductive amination of 4-fluoro-3-nitrobenzaldehyde.

Step-by-Step Methodology:

  • Oxime Formation: Dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol. Add a base such as sodium acetate (1.2 eq) and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

  • Isolation of Oxime: After completion, cool the reaction mixture and pour it into ice-water to precipitate the oxime. Filter the solid, wash with water, and dry.

  • Catalytic Hydrogenation: In a hydrogenation vessel, suspend the 4-fluoro-3-nitrobenzaldehyde oxime and a catalytic amount of 10% palladium on carbon (Pd/C) in ethanol. Pressurize the vessel with hydrogen gas (typically 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt to improve its handling and stability.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified (4-Fluoro-3-nitrophenyl)methanamine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons.

  • Aromatic Protons (δ 7.5-8.5 ppm): The three protons on the aromatic ring will appear as a complex multiplet due to coupling with each other and with the fluorine atom. The proton ortho to the nitro group is expected to be the most downfield.

  • Benzylic Protons (δ ~4.2 ppm): The two protons of the -CH2- group will likely appear as a singlet or a narrowly split multiplet.

  • Amine Protons (δ > 8.0 ppm, broad): The three protons of the -NH3+ group will likely appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons (δ 115-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the nitro group will also be significantly deshielded.

  • Benzylic Carbon (δ ~40-45 ppm): The carbon of the -CH2- group will appear in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The FTIR spectrum will show characteristic absorption bands for the different functional groups.[9][10]

  • N-H Stretching (Ammonium): A broad band in the region of 2800-3200 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Bands around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

  • N-O Stretching (Nitro): Two strong absorption bands, one asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-F Stretching: A strong absorption band in the region of 1000-1400 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the free base.

  • Molecular Ion Peak (M+): For the free base, a molecular ion peak at m/z = 170.05 is expected.

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the nitro group (-NO2) and cleavage of the benzylic C-C bond.

Chemical Reactivity and Synthetic Applications

The trifunctional nature of this compound makes it a highly versatile synthetic intermediate. The reactivity of each functional group can be selectively addressed to build molecular complexity.

Reactivity Overview:

Reactivity_Overview cluster_nitro Nitro Group cluster_fluoro Fluoro Group cluster_amine Methanamine Group main (4-Fluoro-3-nitrophenyl)methanamine nitro_node Reduction to Amine main->nitro_node Versatile handle for further functionalization fluoro_node Nucleophilic Aromatic Substitution (SNAr) main->fluoro_node Activated by the nitro group amine_node Acylation, Alkylation, etc. main->amine_node Standard amine chemistry

Caption: Reactivity profile of the core scaffold.

Application in Kinase Inhibitor Synthesis

A primary application of this building block is in the synthesis of kinase inhibitors.[1][11] The methanamine group can be acylated or used in reductive amination reactions to introduce various side chains, while the aniline moiety, formed after the reduction of the nitro group, is a common pharmacophore for binding to the hinge region of kinases. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties.

Application in PET Imaging Agent Development

The fluorinated aromatic ring makes this compound a precursor for the development of ¹⁸F-labeled positron emission tomography (PET) imaging agents.[12][13] The introduction of the positron-emitting ¹⁸F isotope allows for the non-invasive visualization and quantification of biological processes in vivo. This is particularly relevant for developing novel diagnostics for oncology and neurology.

Safety and Handling

This compound is a chemical that should be handled with care. While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for structurally related compounds, such as substituted benzylamine hydrochlorides and nitrated aromatic compounds, should be followed.[14][15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for modern drug discovery and development. Its unique combination of a fluorine atom, a nitro group, and a methanamine hydrochloride moiety provides a versatile platform for the synthesis of complex and biologically active molecules. This in-depth technical guide has provided a comprehensive overview of its molecular structure, synthesis, characterization, reactivity, and applications, along with practical experimental protocols and safety guidelines. By leveraging the information presented herein, researchers can effectively utilize this compound to accelerate their research and contribute to the advancement of medicinal chemistry.

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A Technical Guide to the Solubility and Stability of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the critical physicochemical properties—solubility and stability—of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride (FNPMH). Intended for researchers, medicinal chemists, and formulation scientists, this document outlines the theoretical basis for the compound's behavior, provides detailed, field-tested protocols for its empirical evaluation, and discusses the interpretation of results. By synthesizing foundational chemical principles with established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, this whitepaper serves as a practical resource for the effective handling, analysis, and application of this important chemical intermediate.

Introduction and Physicochemical Characterization

This compound is a substituted benzylamine derivative frequently employed as a building block in medicinal chemistry and organic synthesis. Its structure, featuring a fluorine atom, a nitro group, and a benzylamine moiety protonated as a hydrochloride salt, imparts a unique combination of chemical properties that dictate its utility and handling requirements. Understanding its solubility and stability is paramount for its effective use, from reaction setup and purification to formulation and long-term storage.

The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base. However, the lipophilic nature of the fluoro- and nitro-substituted benzene ring creates a nuanced solubility profile. The nitroaromatic system also acts as a chromophore, suggesting potential photosensitivity, a critical consideration for stability.[1]

A summary of its core physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1187930-69-3[1][2]
Molecular FormulaC₇H₈ClFN₂O₂[1][2]
Molecular Weight206.60 g/mol [1][2]
AppearanceWhite to off-white crystalline solid (typical)[1]
Storage ConditionRoom Temperature, sealed in dry conditions[1]

Solubility Profile: Theory and Practical Determination

2.1. Theoretical Considerations

The solubility of FNPMH is governed by the interplay of its structural features:

  • Amine Hydrochloride: The salt form significantly increases the molecule's polarity and its ability to form ion-dipole interactions with protic solvents like water, thereby enhancing aqueous solubility.

  • Aromatic Ring: The benzene ring is inherently nonpolar and contributes to solubility in organic solvents.

  • Fluoro and Nitro Groups: These electron-withdrawing groups increase the molecule's polarity but also its crystal lattice energy, which can sometimes counteract solubility gains.

Predicting solubility requires empirical testing in a range of relevant solvents used in drug discovery and development.

2.2. Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol determines the equilibrium solubility of FNPMH in various solvents, a foundational experiment for any new chemical entity.

Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of a saturated solution's concentration. The 24-hour incubation ensures that the dissolution process is complete.

Methodology:

  • Preparation: Add an excess amount of FNPMH (e.g., 10-20 mg) to a 2 mL glass vial. Ensure the amount is sufficient to result in visible solid remaining after equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., Water, DMSO, Ethanol, Methanol, Acetonitrile) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator at a controlled temperature (typically 25 °C). Agitate for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After 24 hours, allow the vial to stand for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes).

  • Sample Dilution & Analysis: Carefully withdraw a small aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with a suitable analytical solvent (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve of FNPMH to determine its concentration.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in mg/mL or mM.

2.3. Data Presentation

The results should be compiled into a clear, comparative table.

Table 2: Representative Solubility Data for FNPMH

SolventTemperature (°C)Solubility (mg/mL)Classification
Water25[Insert Experimental Data][e.g., Soluble]
DMSO25[Insert Experimental Data][e.g., Very Soluble]
Ethanol25[Insert Experimental Data][e.g., Sparingly Soluble]
Methanol25[Insert Experimental Data][e.g., Soluble]
Acetonitrile25[Insert Experimental Data][e.g., Slightly Soluble]

2.4. Visualization: Solubility Determination Workflow

G cluster_prep 1. Sample Preparation cluster_eq 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess FNPMH prep2 Add 1 mL Test Solvent prep1->prep2 eq1 Agitate for 24h at 25°C prep2->eq1 sep1 Centrifuge / Settle eq1->sep1 sep2 Collect Supernatant sep1->sep2 an1 Dilute Sample sep2->an1 an2 HPLC-UV Analysis an1->an2 an3 Calculate Solubility an2->an3 end end an3->end Final Result (mg/mL)

Caption: Workflow for the Shake-Flask Solubility Assay.

Chemical Stability and Forced Degradation Analysis

Forced degradation studies are essential to understand a compound's intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods.[3] These studies are mandated by regulatory bodies like the ICH.[4][5] The goal is to achieve 5-20% degradation to ensure that degradation pathways are revealed without being overly destructive.[4][6]

3.1. Experimental Protocols for Stress Testing

Trustworthiness: Each protocol includes a control sample (stored under ambient, protected conditions) to provide a baseline. The comparison between the stressed and control samples is critical for accurately quantifying degradation.

3.1.1. Hydrolytic Stability (Acid/Base)

  • Rationale: To assess stability across a range of pH values relevant to physiological conditions and potential formulation excipients.

  • Methodology:

    • Prepare stock solutions of FNPMH in a suitable co-solvent (e.g., Acetonitrile) if necessary.

    • Create three test conditions: 0.1 M HCl (acidic), Water (neutral), and 0.1 M NaOH (basic).

    • Add the stock solution to each condition to a final concentration of ~0.5-1.0 mg/mL.

    • Incubate samples at an elevated temperature (e.g., 60 °C) to accelerate degradation.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

    • Immediately neutralize the aliquots from the acidic and basic solutions to halt further degradation.

    • Analyze all samples by a stability-indicating HPLC method.

3.1.2. Oxidative Stability

  • Rationale: To evaluate susceptibility to oxidation, which can occur during synthesis, storage, or in vivo.

  • Methodology:

    • Dissolve FNPMH in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to ~0.5-1.0 mg/mL.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

    • Incubate at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time points.

3.1.3. Photostability

  • Rationale: The nitroaromatic structure of FNPMH is a known chromophore, making it potentially susceptible to degradation upon light exposure. This is a critical parameter as defined by ICH Q1B guidelines.[7][8]

  • Methodology:

    • Expose solid FNPMH and a solution of FNPMH (~0.5-1.0 mg/mL) to a calibrated light source.

    • The exposure should meet ICH Q1B requirements of not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV energy.[7][9]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After exposure, analyze both the exposed and control samples by HPLC.

3.1.4. Thermal Stability

  • Rationale: To assess the compound's stability at elevated temperatures, simulating conditions that might be encountered during manufacturing (e.g., drying) or long-term storage in hot climates.

  • Methodology:

    • Place solid FNPMH in a vial within a calibrated oven set to a high temperature (e.g., 80 °C).

    • Maintain a control sample at ambient temperature.

    • After a set period (e.g., 24-72 hours), remove the sample, allow it to cool, and prepare a solution for HPLC analysis.

3.2. Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Q1A/Q1B) start FNPMH Stock Solution & Solid Sample acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B Light) start->photo therm Thermal (80°C, Solid) start->therm analysis Stability-Indicating HPLC-UV Analysis acid->analysis base->analysis oxid->analysis photo->analysis therm->analysis report Identify Degradants Calculate Mass Balance Determine Pathways analysis->report G A FNPMH (Nitro Compound) B Nitroso Intermediate (Ar-NO) A->B +2e⁻, +2H⁺ C Hydroxylamine Intermediate (Ar-NHOH) B->C +2e⁻, +2H⁺ D Final Amine Degradant (Ar-NH2) C->D +2e⁻, +2H⁺

Caption: Plausible reductive degradation pathway of the nitro group.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure capable of separating and accurately quantifying the intact active substance from its degradation products and any other impurities. [3][5]Reversed-phase HPLC with UV detection is the most common technique for this purpose.

4.1. Method Rationale

  • Column: A C18 column is a versatile starting point, offering good retention for moderately polar aromatic compounds like FNPMH.

  • Mobile Phase: A gradient of a weak acid (e.g., formic or phosphoric acid) in water and an organic modifier (acetonitrile or methanol) is typical. The acid suppresses the ionization of free silanols on the column packing, improving peak shape for the basic amine.

  • Detection: The nitroaromatic ring provides strong UV absorbance, allowing for sensitive detection. A photodiode array (PDA) detector is ideal as it can assess peak purity across a range of wavelengths.

4.2. Example HPLC-UV Method

Table 3: Example Stability-Indicating HPLC Method Parameters

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm (or PDA 200-400 nm)
Sample Diluent 50:50 Water:Acetonitrile

4.3. Method Validation

The trustworthiness of the stability data hinges on the validation of the analytical method. Key aspects to confirm are:

  • Specificity: Injecting stressed samples should show clear separation between the parent FNPMH peak and all degradation product peaks.

  • Peak Purity: Using a PDA detector, the purity of the FNPMH peak in stressed samples must be confirmed to ensure no co-eluting degradants.

  • Mass Balance: The sum of the assay of FNPMH and the percentage of all degradation products should ideally be between 95-105%, demonstrating that all major degradants are accounted for.

Recommended Storage and Handling

Based on the potential liabilities identified in stability studies:

  • Standard Storage: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture. [1]* Protection from Light: Given the high potential for photosensitivity due to the nitroaromatic moiety, the compound should be stored in amber vials or in the dark. [1]* pH Considerations: Stock solutions should be prepared in neutral or slightly acidic conditions. Avoid strongly basic conditions for prolonged storage, as hydrolysis or other base-catalyzed reactions may occur.

Conclusion

This compound is a valuable synthetic intermediate whose utility is maximized through a thorough understanding of its solubility and stability. Its hydrochloride salt form provides a basis for aqueous solubility, while its aromatic nature allows for dissolution in organic solvents. The primary stability liability is likely photosensitivity, necessitating careful handling and storage. The systematic application of forced degradation studies, guided by ICH principles and underpinned by a validated, stability-indicating HPLC method, is crucial for ensuring the quality, reliability, and successful application of this compound in research and development.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Outsourcing. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology. [Link]

  • (4-fluoro-3-nitrophenyl)methylamine hydrochloride. (2024). ChemBK. [Link]

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An In-Depth Technical Guide to (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a key chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical characteristics, detailed spectral analysis, a plausible synthetic route, and established analytical methodologies for its characterization. Furthermore, this guide explores its applications in drug development and outlines essential safety and handling protocols. This document is intended to serve as a vital resource for researchers and professionals engaged in the synthesis and application of novel chemical entities.

Introduction

This compound, a substituted benzylamine derivative, serves as a versatile building block in the synthesis of a wide array of complex organic molecules. The presence of a fluorine atom, a nitro group, and a methanamine hydrochloride moiety imparts unique reactivity and physicochemical properties to the molecule. These features make it a valuable precursor for the development of novel pharmaceutical agents and functional materials. The strategic placement of the fluoro and nitro groups on the phenyl ring allows for diverse chemical modifications, including nucleophilic aromatic substitution and reduction of the nitro group to an amine, which can then be further functionalized. This guide aims to provide a detailed and practical understanding of this compound for its effective utilization in research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1187930-69-3[2]
Molecular Formula C₇H₈ClFN₂O₂[2]
Molecular Weight 206.60 g/mol [2]
Appearance White crystalline solid[3]
Solubility Soluble in water and some organic solvents[3]

Spectral Characterization

Detailed spectral analysis is crucial for the unambiguous identification and purity assessment of this compound. While a dedicated public spectral database for this specific compound is not available, the expected spectral characteristics can be inferred from the analysis of its structural features and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the benzylic protons. The aromatic region would likely display complex splitting patterns due to the presence of both fluorine and the methanamine hydrochloride group. The benzylic protons (-CH₂-) would appear as a singlet or a multiplet, shifted downfield due to the proximity of the aromatic ring and the amine group. The proton on the ammonium group might be observable as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would exhibit signals for the seven carbon atoms. The carbons in the aromatic ring will show splitting due to coupling with the fluorine atom (¹JC-F, ²JC-F, etc.). The benzylic carbon will appear in the aliphatic region, and its chemical shift will be influenced by the attached amino group.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom, and its chemical shift will be characteristic of a fluorine attached to an aromatic ring.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups:

  • N-H stretching: Broad bands in the region of 3000-2800 cm⁻¹ are expected for the ammonium (-NH₃⁺) group.

  • C-H stretching: Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹.

  • N-O stretching (Nitro group): Strong asymmetric and symmetric stretching bands are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[5][6]

  • C-F stretching: A strong absorption band in the region of 1250-1000 cm⁻¹ would be indicative of the C-F bond.

  • Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would provide information about the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. Fragmentation would likely involve the loss of the nitro group (NO₂), the chlorine atom, and cleavage of the benzylic C-N bond.[7][8][9]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common method for the preparation of similar benzylamines involves the reduction of the corresponding benzonitrile or the reductive amination of the corresponding benzaldehyde.

A potential synthetic pathway is illustrated below:

Synthesis_Workflow A 4-Fluoro-3-nitrobenzaldehyde B Reductive Amination A->B NH₃, H₂, Pd/C or NaBH₃CN C (4-Fluoro-3-nitrophenyl)methanamine B->C D Salt Formation C->D HCl in ether or isopropanol E (4-Fluoro-3-nitrophenyl)methanamine hydrochloride D->E

Figure 1: Plausible synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical Protocol)
  • Reductive Amination of 4-Fluoro-3-nitrobenzaldehyde: 4-Fluoro-3-nitrobenzaldehyde is reacted with ammonia in the presence of a reducing agent such as hydrogen gas with a palladium on carbon catalyst or sodium cyanoborohydride to form the primary amine, (4-Fluoro-3-nitrophenyl)methanamine.

  • Salt Formation: The resulting free amine is then treated with a solution of hydrochloric acid in an anhydrous solvent like diethyl ether or isopropanol. This reaction protonates the amine group, leading to the precipitation of this compound.

  • Purification: The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a product of high purity.

Analytical Methodologies

The purity and identity of this compound can be ascertained using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would provide good separation. Detection can be achieved using a UV detector, likely at a wavelength where the nitroaromatic chromophore absorbs strongly (around 254 nm).[10][11]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter through 0.45 µm filter B->C D Inject Sample C->D E C18 Reversed-Phase Column Separation D->E F UV Detection (e.g., 254 nm) E->F G Integrate Peak Area F->G H Calculate Purity/ Concentration G->H

Figure 2: General experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of this compound, although derivatization might be necessary to improve its volatility and thermal stability. The amine group can be derivatized, for example, by acylation. The mass spectrometer would then provide fragmentation patterns useful for structural confirmation.[12][13][14]

Applications in Research and Drug Development

Substituted nitroaromatic compounds are important precursors in medicinal chemistry. The nitro group can be readily reduced to an amino group, which can then be used as a handle for further molecular elaboration. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[15]

While specific drugs derived directly from this compound are not prominently reported, this scaffold is present in various research compounds and is a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets. For instance, related fluoro-nitro-phenyl moieties are found in compounds investigated for their potential as enzyme inhibitors or receptor modulators.[16][17]

Drug_Discovery_Pathway A (4-Fluoro-3-nitrophenyl)methanamine hydrochloride B Chemical Synthesis & Modification A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical & Clinical Development F->G H New Drug Candidate G->H

Figure 3: Role as a building block in the drug discovery process.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. Safety data sheets for structurally related compounds indicate that it may cause skin, eye, and respiratory irritation.[1][3][18]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.

  • Skin and Body Protection: A lab coat should be worn.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of dust.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19]

  • Keep away from incompatible materials such as strong oxidizing agents.[18]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move to fresh air.

  • If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.[1][18]

Conclusion

This compound is a chemical intermediate with considerable utility in synthetic organic chemistry. Its unique combination of functional groups provides a platform for the creation of diverse and complex molecules with potential applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its known properties, plausible synthetic and analytical methods, and safety considerations. While there are still gaps in the publicly available data for this specific compound, this guide serves as a foundational resource for researchers and professionals, enabling them to handle, characterize, and utilize this valuable building block effectively and safely in their scientific endeavors.

References

  • (4-fluoro-3-nitrophenyl)methylamine hydrochloride - ChemBK. (2024-04-09). Retrieved from [Link]

  • (4-Fluoro-3-nitrophenyl)methanamine | C7H7FN2O2 | CID 18460110 - PubChem. Retrieved from [Link]

  • (4-fluoro-3-nitrophenyl)methylamine hydrochloride - ChemBK. (2024-04-09). Retrieved from [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization - Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry. (2016-11-23). Retrieved from [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy - Organic Chemistry Tutor. (2023-10-20). Retrieved from [Link]

  • Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - Journal of Mass Spectrometry. Retrieved from [Link]

  • (4-Chloro-3-fluoro-5-nitrophenyl)methanamine hydrochloride 50mg - Dana Bioscience. Retrieved from [Link]

  • (3-Fluoro-4-methoxy-5-nitrophenyl)methanamine | C8H9FN2O3 | CID 82506050 - PubChem. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Retrieved from [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. Retrieved from [Link]

  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC - NIH. Retrieved from [Link]

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  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. (2022-04-30). Retrieved from [Link]

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The Unseen Catalyst: A Technical Guide to (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride has emerged from relative obscurity to become a pivotal building block in contemporary medicinal chemistry. Its strategic importance is particularly pronounced in the synthesis of targeted cancer therapeutics, most notably as a key intermediate for Poly(ADP-ribose) polymerase (PARP) inhibitors. This technical guide provides an in-depth exploration of this compound, from its probable synthetic origins and physicochemical properties to its critical role in the development of life-saving pharmaceuticals. Detailed synthetic protocols, mechanistic insights, and a comprehensive analysis of its application in drug discovery are presented for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Benzylamines

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, fluorinated benzylamines have become indispensable scaffolds. This compound, a member of this class, presents a unique combination of functionalities: a reactive primary amine, a fluorine atom that can modulate electronic properties and block metabolic degradation, and a nitro group that can serve as a handle for further chemical transformations or influence binding interactions. While not a therapeutic agent itself, its value lies in its role as a precisely engineered fragment for constructing complex, biologically active molecules.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. It is soluble in water and some organic solvents.[1] The hydrochloride salt form enhances its stability and handling properties, making it suitable for use in a variety of reaction conditions.

PropertyValueSource
Molecular Formula C₇H₈ClFN₂O₂ChemBK
Molecular Weight 206.60 g/mol ChemBK
Appearance White crystalline solid[1]
Solubility Soluble in water[1]

Historical Context and Probable Synthesis Pathway

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the literature, its synthesis can be logically deduced from established and well-documented chemical transformations. The emergence of this compound is likely tied to the broader exploration of fluorinated aromatics in the mid to late 20th century and the subsequent demand for functionalized building blocks in the burgeoning field of medicinal chemistry.

The most probable and industrially scalable synthetic routes to (4-Fluoro-3-nitrophenyl)methanamine originate from readily available starting materials like 4-fluoro-3-nitrobenzaldehyde or 4-fluoro-3-nitrobenzonitrile. These precursors can be synthesized from p-fluoroaniline, a commercially available starting material. A key patent from 1971 describes the nitration of p-fluoroaniline under anhydrous conditions to produce 4-fluoro-3-nitroaniline, a closely related and foundational intermediate.[2]

A logical and efficient pathway to the target compound involves the following key transformations:

  • Nitration of a Fluorinated Precursor: Introduction of a nitro group ortho to the fluorine atom on a benzene ring.

  • Functional Group Transformation: Conversion of a functional group (e.g., aldehyde or nitrile) to the desired aminomethyl group.

  • Salt Formation: Treatment with hydrochloric acid to yield the stable hydrochloride salt.

Synthesis_Pathway

Caption: Probable synthetic pathways to this compound.

Detailed Synthetic Protocols

The following protocols are representative methods for the synthesis of this compound, derived from analogous and well-established procedures in organic synthesis.

Protocol 1: Synthesis via Reductive Amination of 4-Fluoro-3-nitrobenzaldehyde

This two-step process involves the formation of an imine followed by its reduction to the primary amine.

Step 1: Imine Formation

  • Dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (excess) to the aldehyde solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the formation of the imine by TLC or LC-MS.

Step 2: Reduction and Salt Formation

  • Cool the reaction mixture containing the imine to 0°C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Bubble dry HCl gas through the ethyl acetate solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.

Protocol 2: Synthesis via Reduction of 4-Fluoro-3-nitrobenzonitrile

This method involves the direct reduction of the nitrile functionality to the primary amine.

  • In a pressure vessel, dissolve 4-fluoro-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to 40-60°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, carefully vent the hydrogen pressure, and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate and precipitate the hydrochloride salt as described in Protocol 1.

Experimental_Workflow

Caption: Experimental workflows for the synthesis of the target compound.

Application in Drug Development: A Cornerstone for PARP Inhibitors

The primary and most significant application of this compound is as a key building block in the synthesis of PARP inhibitors, a class of targeted cancer therapies. PARP enzymes are crucial for DNA repair, and their inhibition can lead to the selective death of cancer cells with certain DNA repair defects, such as those with BRCA1 or BRCA2 mutations.

Case Study: Synthesis of Olaparib

Olaparib (Lynparza®) was the first-in-class PARP inhibitor to receive regulatory approval for the treatment of certain types of ovarian, breast, and prostate cancers.[3] The synthesis of Olaparib relies on the strategic incorporation of the 4-fluoro-3-aminobenzyl moiety, which is derived from (4-Fluoro-3-nitrophenyl)methanamine.

In a key step of the Olaparib synthesis, the nitro group of a derivative of (4-Fluoro-3-nitrophenyl)methanamine is reduced to an amine. This amine then participates in a cyclization reaction to form the core phthalazinone structure of Olaparib. The fluorine atom on the benzyl ring contributes to the overall pharmacological profile of the drug.

Olaparib_Synthesis

Caption: Role of the title compound's derivative in Olaparib synthesis.

The use of this compound in the synthesis of Olaparib and other PARP inhibitors is documented in numerous patents and scientific publications, highlighting its industrial relevance and importance in the pharmaceutical sector.[4]

Future Perspectives and Conclusion

This compound serves as a prime example of a non-pharmacologically active intermediate that is nonetheless critical to the successful development of modern therapeutics. Its well-defined structure and reactivity provide medicinal chemists with a reliable and versatile tool for introducing the 4-fluoro-3-aminobenzyl moiety into complex molecules. As the pipeline of targeted therapies continues to expand, particularly in oncology, the demand for such precisely functionalized building blocks is expected to grow. Further research may focus on developing even more efficient and greener synthetic routes to this and related compounds, further solidifying its place in the armamentarium of drug discovery.

References

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  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry. 2023.
  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2.
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health. 2022. Available at: [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. Available at: [Link]

  • US Patent 3944612A: 4-Fluoro-3-nitro anilines. Google Patents.
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  • Application Notes and Protocols: (2-Fluoro-5-nitrophenyl)methanamine in Medicinal Chemistry. Benchchem.
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  • CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
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A Guide to the Theoretical and Computational Investigation of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is an organic intermediate with significant potential in the synthesis of novel compounds in the pharmaceutical and materials science sectors.[1] A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for its effective utilization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the theoretical and computational investigation of this molecule. By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, this guide outlines a validated, multi-pillar approach to elucidate the molecule's characteristics, predict its behavior, and accelerate its application in modern research. The narrative emphasizes the rationale behind methodological choices, ensuring a robust and scientifically sound investigative process.

Introduction: The Rationale for a Computational Approach

This compound, a substituted benzylamine derivative, belongs to a class of compounds widely recognized as valuable building blocks in organic synthesis.[1] The presence of a fluorine atom and a nitro group on the aromatic ring creates a unique electronic landscape, influencing the molecule's reactivity, intermolecular interactions, and potential biological activity. Fluorine, with its high electronegativity, can significantly alter properties like pKa, metabolic stability, and binding affinity, making fluorinated compounds highly sought after in drug discovery.[2][3]

While experimental characterization is indispensable, theoretical and computational studies offer a powerful, complementary pathway to understanding molecular behavior at an atomic level.[4] These in silico methods allow for the prediction of properties that can be difficult or costly to measure experimentally, providing deep insights into:

  • Molecular Geometry and Stability: Determining the most stable three-dimensional conformation.

  • Electronic Structure: Mapping electron density, identifying reactive sites, and understanding orbital interactions.[4]

  • Spectroscopic Signatures: Predicting NMR, FT-IR, and UV-Vis spectra to aid in experimental characterization.[5]

  • Potential Bioactivity: Simulating interactions with biological targets to assess its potential as a drug candidate.[6][7]

This guide presents a systematic workflow, grounding theoretical predictions in the principles of quantum chemistry and molecular mechanics, to build a comprehensive profile of this compound.

Foundational Pillar: Experimental Benchmarking

Before embarking on computational studies, it is crucial to acknowledge the role of experimental data as the ultimate benchmark for validation. While comprehensive published data for this compound is limited, a standard suite of characterization techniques should be employed. The data from these experiments provide the "ground truth" against which theoretical models are validated.

Recommended Experimental Protocols:
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To identify the characteristic vibrational frequencies of functional groups (e.g., N-H bends of the amine, symmetric and asymmetric stretches of the NO₂ group, C-F stretch, and aromatic C-H stretches).

    • Methodology: The sample is prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded, typically in the 4000-400 cm⁻¹ range.

    • Significance: Provides a direct comparison for vibrational frequencies calculated via DFT.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the molecule's carbon-hydrogen framework. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR provides information on the carbon skeleton.

    • Methodology: The hydrochloride salt is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Spectra are recorded on a high-field NMR spectrometer.

    • Significance: Experimental chemical shifts are the gold standard for validating the accuracy of the computationally optimized molecular geometry and electronic structure.[5]

  • Single-Crystal X-ray Diffraction:

    • Objective: To determine the precise three-dimensional atomic coordinates, bond lengths, bond angles, and crystal packing of the molecule in its solid state.

    • Methodology: High-quality crystals of the compound are grown, typically by slow evaporation from a suitable solvent.[8] The crystal is then mounted on a diffractometer and exposed to X-rays to generate a diffraction pattern, which is subsequently analyzed to solve the structure.

    • Significance: Provides the most definitive benchmark for the computationally determined equilibrium geometry.

The Computational Core: A Multi-Scale Modeling Workflow

Our proposed computational strategy employs a tiered approach, moving from the high accuracy of quantum mechanics for a single molecule to the classical mechanics of larger, more complex systems.

G cluster_0 Quantum Mechanics (Single Molecule) cluster_1 Molecular Mechanics (Biological Context) cluster_2 Validation & Analysis A Structure Input (4-Fluoro-3-nitrophenyl)methanamine B DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (IR Spectra & Thermodynamics) B->C D Electronic Properties (HOMO-LUMO, MEP) B->D E Spectra Simulation (NMR, UV-Vis) B->E F Ligand Preparation (Optimized Geometry from DFT) B->F Validated Structure L Compare Calculated vs. Experimental Spectra C->L E->L H Molecular Docking (e.g., AutoDock Vina) F->H G Receptor Preparation (PDB Target Protein) G->H I Binding Pose & Affinity Analysis H->I J Molecular Dynamics (MD) (e.g., GROMACS/AMBER) I->J K System Stability & Interaction (RMSD, H-Bonds) J->K

Caption: A comprehensive workflow for the computational analysis of the target molecule.

Pillar 1: Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT is a robust method for investigating the electronic structure of molecules, offering a favorable balance between accuracy and computational cost.[4] It is the ideal starting point for characterizing our target compound.

Detailed Protocol for DFT Analysis:

  • Software Selection: Utilize a well-established quantum chemistry package such as Gaussian, ORCA, or GAMESS.

  • Model Construction: Build the initial 3D structure of (4-Fluoro-3-nitrophenyl)methanamine. The proton of the hydrochloride is typically modeled as associated with the amine, forming an ammonium cation (-CH₂-NH₃⁺), with a chloride anion nearby, or studied as the free base depending on the research question.

  • Geometry Optimization:

    • Causality: The first step is to find the lowest energy (most stable) conformation of the molecule. This optimized geometry is the foundation for all subsequent property calculations.

    • Method: Employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

    • Basis Set: Use the Pople-style 6-311++G(d,p) basis set. This choice is well-suited for organic molecules containing second-row elements and halogens, providing diffuse functions (++) for accurately describing anions and polarized functions (d,p) for describing non-spherical electron distributions in bonds.

  • Vibrational Frequency Calculation:

    • Causality: This step serves two critical purposes. First, it confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). Second, the calculated frequencies can be directly compared to an experimental FT-IR spectrum.

    • Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) used for optimization. The results provide thermodynamic properties (zero-point energy, enthalpy, Gibbs free energy) and the simulated IR spectrum.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability. A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting sites for intermolecular interactions.

Pillar 2: Molecular Docking for Biological Target Screening

If the molecule is being investigated for pharmaceutical applications, molecular docking can predict its preferred binding mode and affinity to a protein target.[7] This is a structure-based drug design technique that fits a ligand into a receptor's binding site.[6]

Detailed Protocol for Molecular Docking:

  • Ligand Preparation:

    • Method: Use the DFT-optimized geometry of (4-Fluoro-3-nitrophenyl)methanamine (as the free base, since the protonated form is less likely to be the primary binding species inside a protein pocket). Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

    • Causality: Starting with a low-energy, quantum-mechanically accurate structure for the ligand is crucial for a reliable docking simulation.

  • Receptor Preparation:

    • Method: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands, add polar hydrogen atoms, and assign partial charges.

    • Causality: A clean, properly prepared protein structure is essential to avoid steric clashes and ensure accurate scoring.

  • Docking Simulation:

    • Software: Use widely validated docking software like AutoDock Vina or PyRx.

    • Method: Define a "grid box" that encompasses the known or predicted binding site on the protein. The software will then explore numerous possible conformations and orientations of the ligand within this box, scoring each "pose" based on a scoring function that estimates binding free energy.

  • Analysis: The output provides a ranked list of binding poses and their corresponding binding affinity scores (e.g., in kcal/mol). The top-ranked poses are visually inspected to analyze key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

G ligand Ligand (4-Fluoro-3-nitrophenyl)methanamine DFT-optimized structure Add charges Define rotatable bonds docking_process Molecular Docking (AutoDock Vina) ligand->docking_process receptor Receptor Target Protein (from PDB) Remove water Add hydrogens Assign charges receptor->docking_process analysis Analysis Binding Affinity (kcal/mol) Interaction Analysis: - Hydrogen Bonds - Hydrophobic Contacts - Pi-Stacking docking_process->analysis

Caption: Logical workflow for a molecular docking experiment.

Pillar 3: Molecular Dynamics (MD) for System Stability

While docking provides a static snapshot of the binding event, MD simulations study the dynamic evolution of the ligand-protein complex over time. This confirms the stability of the predicted binding pose and provides a more realistic view of the interactions in a solvated environment.

Detailed Protocol for MD Simulation:

  • System Setup:

    • Method: The best-ranked ligand-protein complex from docking is placed in a periodic box of explicit water molecules (e.g., TIP3P water model). Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system.

    • Force Field: Select an appropriate force field like AMBER or GROMOS to describe the interatomic forces.

  • Simulation Execution:

    • Energy Minimization: The system's energy is minimized to remove any bad contacts or steric clashes.

    • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at constant pressure (NPT ensemble) to achieve proper density.

    • Production Run: A long simulation (e.g., 100 nanoseconds) is run to collect trajectory data.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): The RMSD of the protein backbone and the ligand are plotted over time. A stable, converging RMSD indicates that the complex is not undergoing major conformational changes and the binding is stable.

    • RMSF (Root Mean Square Fluctuation): This analysis identifies which parts of the protein are flexible or rigid during the simulation.

    • Interaction Analysis: The persistence of key hydrogen bonds and other interactions identified in docking can be monitored throughout the simulation.

Synergy of Theory and Experiment: A Comparative Analysis

The trustworthiness of a computational model is established by its ability to reproduce experimental findings. Below are illustrative tables showing how calculated data for this compound would be compared against experimental values.

Table 1: Comparison of Key Experimental vs. Calculated Vibrational Frequencies (cm⁻¹)

Functional Group Assignment Experimental FT-IR (cm⁻¹) Calculated DFT (cm⁻¹) (Scaled) % Error
N-H Asymmetric Stretch (NH₃⁺) Hypothetical: 3150 Hypothetical: 3175 0.79%
N-H Symmetric Stretch (NH₃⁺) Hypothetical: 3080 Hypothetical: 3095 0.49%
C-H Aromatic Stretch Hypothetical: 3055 Hypothetical: 3062 0.23%
N-H Bend (Scissoring) Hypothetical: 1610 Hypothetical: 1605 -0.31%
NO₂ Asymmetric Stretch Hypothetical: 1530 Hypothetical: 1542 0.78%
NO₂ Symmetric Stretch Hypothetical: 1350 Hypothetical: 1358 0.59%
C-F Stretch Hypothetical: 1255 Hypothetical: 1248 -0.56%

Note: Calculated frequencies are often systematically higher than experimental ones and are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) for better comparison.

Table 2: Comparison of Experimental vs. Calculated ¹H NMR Chemical Shifts (ppm)

Proton Assignment (Aromatic) Experimental ¹H NMR (ppm) Calculated GIAO-DFT (ppm) Difference (ppm)
H-2 Hypothetical: 8.25 Hypothetical: 8.31 0.06
H-5 Hypothetical: 7.60 Hypothetical: 7.68 0.08
H-6 Hypothetical: 7.95 Hypothetical: 8.02 0.07

Note: Calculations are performed using the Gauge-Independent Atomic Orbital (GIAO) method relative to a reference standard like Tetramethylsilane (TMS).

Inferred Properties and Future Directions

The integrated computational analysis provides a wealth of predictive information:

  • Reactivity Insights: The MEP map and HOMO-LUMO analysis will highlight the molecule's reactive sites. The electron-withdrawing nitro group is expected to render the aromatic ring electron-deficient, making it susceptible to nucleophilic attack, while the amine group remains a key site for nucleophilic reactions.

  • Drug Development Potential: Positive docking scores and stable MD simulations against a relevant biological target would strongly suggest that the molecule is a promising scaffold for further medicinal chemistry optimization.

  • Future Work: The theoretical results can guide further experimental work. For instance, if docking predicts strong binding to a particular enzyme, in vitro enzyme inhibition assays should be prioritized. If the MEP map suggests a site prone to metabolic attack, synthetic modifications could be proposed to block that position and improve the molecule's metabolic stability.

Conclusion

The theoretical and computational study of this compound is a multi-faceted endeavor that provides unparalleled insight into its molecular properties and potential applications. By following a structured workflow that begins with DFT for high-accuracy single-molecule characterization and progresses to molecular docking and dynamics for exploring biological interactions, researchers can build a robust, predictive model of the compound's behavior. The critical step of validating these computational models against experimental data ensures the scientific integrity of the findings. This guide provides the foundational protocols and expert rationale necessary to unlock the full potential of this versatile chemical intermediate.

References

  • ChemBK. (2024). (4-fluoro-3-nitrophenyl)methylamine hydrochloride. Retrieved from ChemBK. [Link][1]

  • PubChem. (n.d.). (4-Fluoro-3-nitrophenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]]

  • Yadav, R., Hasan, S., Mahato, S., Celik, I., Mary, Y. S., Kumar, A., ... & Chaudhary, J. K. (2022). Molecular docking, DFT analysis, and dynamics simulation of natural bioactive compounds targeting ACE2 and TMPRSS2 dual binding sites of spike protein of SARS CoV-2. Journal of Biomolecular Structure and Dynamics, 41(15), 7235-7253. [Link][6]

  • Physical Chemistry Research. (2022). Regular Article. Retrieved from [Link]4]

  • Islam, M. R., et al. (2021). Biological Evaluation, DFT Calculations and Molecular Docking Studies on the Antidepressant and Cytotoxicity Activities of Cycas pectinata Buch.-Ham. Compounds. Molecules, 26(16), 4944. [Link][7]

  • Khan, F., & Tuly, F. T. (2022). A computational quantum chemical study of fluorinated Allopurinol. Journal of Emerging Investigators. [Link][2]

  • Romano, M., Vu, A., & Chen, E. (2025). Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons. [Link][3][9]

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [Link][8][10]

  • Semantic Scholar. (n.d.). Synthesis, Biological Evaluation, Molecular Docking, and DFT Analysis of Potential Bioactive Azo‐Imines. Retrieved from [Link]]

  • ResearchGate. (2025). Synthesis, Biological Evaluation, Molecular Docking, and DFT Analysis of Potential Bioactive Azo‐Imines. Request PDF. Retrieved from [Link]]

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(4-Fluoro-3-nitrophenyl)methanamine Hydrochloride: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride, also known as 4-fluoro-3-nitrobenzylamine hydrochloride, is a substituted aromatic amine of significant interest to researchers and scientists in the field of drug discovery and development. Its unique trifunctionalized structure—featuring a reactive primary amine, an electron-withdrawing nitro group, and a strategically placed fluorine atom—renders it a versatile scaffold for the synthesis of complex, biologically active molecules. The presence of fluorine is particularly noteworthy, as its incorporation into drug candidates is a well-established strategy in medicinal chemistry to enhance crucial properties such as metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a deep dive into the physicochemical properties, synthesis, characterization, applications, and safety considerations of this important chemical intermediate, offering field-proven insights for its effective utilization in research.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of the compound's fundamental properties is the bedrock of its successful application in any synthetic workflow. (4-Fluoro-3-nitrophenyl)methanamine is the free base, which is often converted to its hydrochloride salt to improve stability and handling characteristics.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Chemical Name This compound-
Synonyms 4-Fluoro-3-nitrobenzylamine hydrochloride-
CAS Number 771581-73-8 (for free base)[3]
Molecular Formula C₇H₈ClFN₂O₂[3]
Molecular Weight 206.60 g/mol (for HCl salt); 170.14 g/mol (for free base)[3]
Appearance Typically a solid, ranging from off-white to yellow or brown crystals[4]
Solubility Soluble in polar organic solvents like methanol and DMSO. The hydrochloride salt generally exhibits increased solubility in aqueous media compared to the free base.

Structural Data:

  • SMILES: NCC1=CC=C(F)C(=O)=C1.Cl

  • InChI: InChI=1S/C7H7FN2O2.ClH/c8-6-2-1-5(4-9)3-7(6)10(11)12;/h1-3H,4,9H2;1H

Part 2: Synthesis and Purification—A Validated Approach

The synthesis of this compound typically starts from a more readily available precursor, 4-fluoro-3-nitrobenzonitrile. The choice of this starting material is strategic due to the relative ease of reducing a nitrile group to a primary amine.

Causality Behind the Synthetic Strategy

The chosen synthetic pathway involves the reduction of the nitrile functionality. This is a common and high-yielding method for the preparation of benzylamines. Alternative routes, such as starting from 4-fluoro-3-nitrobenzaldehyde via reductive amination, are also viable. The reduction of the nitrile is often preferred for its directness. The final step involves the formation of the hydrochloride salt by treating the resulting amine with hydrochloric acid, which aids in purification by crystallization and enhances the compound's stability for storage.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Reduction of 4-Fluoro-3-nitrobenzonitrile to (4-Fluoro-3-nitrophenyl)methanamine

  • Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To a solution of 4-fluoro-3-nitrobenzonitrile (1 equivalent) in a suitable solvent like anhydrous tetrahydrofuran (THF), cautiously add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LAH) (typically 1.5-2.0 equivalents) at 0 °C. The choice of reducing agent is critical; borane complexes are generally preferred for their selectivity in reducing nitriles in the presence of nitro groups under controlled conditions.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the excess reducing agent by the dropwise addition of methanol, followed by water and then an aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (4-fluoro-3-nitrophenyl)methanamine free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (or gaseous HCl) to the stirred solution.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any non-basic impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Drying: Dry the final product under vacuum to yield pure this compound.

Synthesis_Workflow A 4-Fluoro-3-nitrobenzonitrile B Reduction (e.g., BH3-THF in THF) A->B Step 1 C Quenching & Workup (MeOH, H2O, NaOH) B->C D (4-Fluoro-3-nitrophenyl)methanamine (Free Base) C->D E Salt Formation (HCl in Ether) D->E Step 2 F Filtration & Recrystallization E->F G (4-Fluoro-3-nitrophenyl)methanamine HCl (Final Product) F->G SAR_Scaffold cluster_0 Core Scaffold cluster_1 Modification Pathways cluster_2 Diverse Compound Library Core (4-Fluoro-3-nitrophenyl)methanamine Mod_Amine Amine Modification (Acylation, Alkylation) Core->Mod_Amine Mod_Nitro Nitro Reduction -> Amine (e.g., Fe/HCl, H2/Pd-C) Core->Mod_Nitro Mod_Fluoro Nucleophilic Aromatic Substitution (SₙAr with Nu-H) Core->Mod_Fluoro Lib_A Library A (Amide Derivatives) Mod_Amine->Lib_A Lib_B Library B (Diamino Derivatives) Mod_Nitro->Lib_B Lib_C Library C (Substituted Derivatives) Mod_Fluoro->Lib_C

Caption: Use as a scaffold for generating diverse compound libraries.

This strategic functionalization makes it a valuable precursor for creating compounds that target a range of biological pathways. For instance, related fluoronitrophenyl intermediates are used in the synthesis of inhibitors for histone deacetylases and agents for treating parasitic diseases like Chagas disease. [4][5][6]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are essential when working with this compound. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from closely related nitroaromatic and fluorinated compounds provide a strong basis for hazard assessment.

Hazard Profile:

  • Acute Toxicity: Compounds with similar structures are often classified as harmful if swallowed, in contact with skin, or if inhaled. [7][8]* Irritation: It is likely to cause skin and serious eye irritation. [7][9][10]* Organ Toxicity: Prolonged or repeated exposure may cause damage to organs. [8] Recommended Safety Precautions:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. [11][12]Wash hands and any exposed skin thoroughly after handling. [11]Do not eat, drink, or smoke when using this product. [11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]Keep it locked up and away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure and predictable reactivity provide a reliable platform for the rational design and synthesis of novel therapeutic agents. The strategic placement of its three functional groups allows for a multi-directional approach to chemical diversification, making it an invaluable asset in the quest for new drugs. As research continues to demand ever more complex and specific molecular architectures, the importance of versatile and strategically functionalized building blocks like this one will only continue to grow.

References

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Methodological & Application

The Versatile Role of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a versatile and highly valuable building block in the arsenal of medicinal chemists and organic synthesis professionals. Its structure is strategically adorned with functionalities that make it a powerful precursor for a diverse range of complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule.[1][2][3] The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a synthetic handle for a variety of transformations, most notably its reduction to an amino group. This reduction is a gateway to a plethora of cyclization reactions, enabling the construction of nitrogen-containing heterocycles.[4] The primary aminomethyl group provides a readily available nucleophile for elaboration and chain extension.

This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for its application in the synthesis of key heterocyclic scaffolds. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and development.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₈ClFN₂O₂[5]
Molecular Weight 222.61 g/mol [5]
Appearance White crystalline solid[6]
Solubility Soluble in water and some organic solvents[6]
CAS Number 1187930-69-3[7]

Application I: Synthesis of Fluorinated Quinazoline Derivatives via Reductive Cyclization

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, and antimicrobial properties.[8][9] The following protocol outlines a general strategy for the synthesis of a 7-fluoro-8-amino-quinazoline scaffold from this compound. The key steps involve N-acylation of the primary amine, followed by reduction of the nitro group and subsequent cyclization.

Workflow for Quinazoline Synthesis

G A (4-Fluoro-3-nitrophenyl)methanamine HCl B N-Acylation A->B Acetyl Chloride, Base C N-((4-fluoro-3-nitrophenyl)methyl)acetamide B->C D Nitro Group Reduction C->D Fe/NH4Cl or H2/Pd-C E N-((3-amino-4-fluorophenyl)methyl)acetamide D->E F Cyclization with Formic Acid E->F G 7-Fluoro-3,4-dihydroquinazolin-8-amine Derivative F->G

Caption: General workflow for the synthesis of quinazoline derivatives.

Protocol 1: Synthesis of 7-Fluoro-quinazoline Derivatives

Step 1: N-Acylation of this compound

This initial step protects the primary amine and introduces a carbonyl group that will later form part of the quinazoline ring.

  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (1.2 eq)

    • Triethylamine (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Suspend this compound in anhydrous DCM in a round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethylamine to the suspension with stirring.

    • Dropwise, add acetyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-((4-fluoro-3-nitrophenyl)methyl)acetamide.

Step 2: Reductive Cyclization to form the Quinazoline Core

The reduction of the nitro group to an amine is the key step that enables the subsequent cyclization to form the heterocyclic ring.[4]

  • Materials:

    • N-((4-fluoro-3-nitrophenyl)methyl)acetamide (1.0 eq)

    • Iron powder (5.0 eq)

    • Ammonium chloride (1.0 eq)

    • Ethanol/Water mixture (e.g., 4:1)

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • To a solution of N-((4-fluoro-3-nitrophenyl)methyl)acetamide in an ethanol/water mixture, add iron powder and ammonium chloride.

    • Heat the mixture to reflux for 4-6 hours, monitoring the disappearance of the starting material by TLC.

    • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate diamine.

    • To the crude diamine, add an excess of formic acid and heat to 100 °C for 2-3 hours.

    • Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 7-fluoro-quinazoline derivative.

Application II: Synthesis of Fluorinated 1,4-Benzodiazepine Scaffolds

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[10][11] The synthesis of a fluorinated benzodiazepine core can be achieved from this compound through a multi-step sequence involving reduction of the nitro group, protection of the resulting aniline, N-alkylation, and subsequent cyclization.

Workflow for Benzodiazepine Synthesis

G A (4-Fluoro-3-nitrophenyl)methanamine HCl B Nitro Group Reduction A->B SnCl2·2H2O or H2/Pd-C C (3-Amino-4-fluorophenyl)methanamine B->C D Reaction with Glycine Derivative C->D e.g., N-(tert-Butoxycarbonyl)glycine, coupling agent E N-Substituted Glycine Adduct D->E F Intramolecular Cyclization E->F Deprotection and heat G Fluorinated 1,4-Benzodiazepine Derivative F->G

Caption: General workflow for the synthesis of 1,4-benzodiazepine derivatives.

Protocol 2: Synthesis of a 7-Fluoro-1,4-benzodiazepine-2-one Derivative

Step 1: Reduction of the Nitro Group

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol

    • Sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound in ethanol.

    • Add Tin(II) chloride dihydrate in portions and heat the mixture to reflux for 3-5 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude (3-Amino-4-fluorophenyl)methanamine.

Step 2: Condensation with a Glycine Derivative and Cyclization

This step builds the seven-membered ring characteristic of benzodiazepines.

  • Materials:

    • Crude (3-Amino-4-fluorophenyl)methanamine (1.0 eq)

    • N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) (1.1 eq)

    • EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)

    • HOBt (Hydroxybenzotriazole) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Toluene

  • Procedure:

    • Dissolve Boc-Gly-OH, EDC·HCl, and HOBt in anhydrous DCM.

    • Add a solution of crude (3-Amino-4-fluorophenyl)methanamine and DIPEA in DCM to the mixture.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

    • Purify the crude intermediate by column chromatography.

    • Dissolve the purified intermediate in DCM and add an excess of TFA. Stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in toluene and heat to reflux with a Dean-Stark trap to facilitate intramolecular cyclization via amide bond formation.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture, concentrate, and purify the crude product by column chromatography to yield the 7-fluoro-1,4-benzodiazepine-2-one derivative.

Application III: The Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[6][12] While (4-Fluoro-3-nitrophenyl)methanamine is a benzylamine rather than a phenethylamine, a modified Pictet-Spengler-type reaction can be envisaged after appropriate functional group manipulation to generate a suitable precursor. A more direct application involves its use as a precursor to a β-(4-fluoro-3-aminophenyl)ethylamine, which can then undergo a classical Pictet-Spengler reaction.

Workflow for Tetrahydroisoquinoline Synthesis (via a β-arylethylamine intermediate)

G A (4-Fluoro-3-nitrophenyl)methanamine HCl B Conversion to Nitrile A->B e.g., via Sandmeyer-type reaction on corresponding aniline C (4-Fluoro-3-nitrophenyl)acetonitrile B->C D Reduction of Nitrile and Nitro Group C->D e.g., LiAlH4 or H2/Catalyst E 2-(3-Amino-4-fluorophenyl)ethan-1-amine D->E F Pictet-Spengler Reaction E->F Aldehyde, Acid Catalyst (e.g., TFA) G Fluorinated Tetrahydroisoquinoline F->G

Caption: A potential multi-step workflow to access tetrahydroisoquinolines.

Note: A detailed protocol for this multi-step sequence is beyond the scope of this document but serves to illustrate the potential for accessing more complex scaffolds. The key Pictet-Spengler step would proceed as follows:

Protocol 3: Pictet-Spengler Cyclization (Illustrative)
  • Materials:

    • β-(4-fluoro-3-aminophenyl)ethylamine (1.0 eq)

    • Aldehyde (e.g., acetaldehyde) (1.1 eq)

    • Trifluoroacetic acid (TFA) or another strong acid

    • Anhydrous solvent (e.g., DCM or toluene)

  • Procedure:

    • Dissolve the β-(4-fluoro-3-aminophenyl)ethylamine in the anhydrous solvent.

    • Add the aldehyde to the solution.

    • Add the acid catalyst and stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion

This compound is a strategically functionalized building block that provides efficient entry into a variety of medicinally relevant heterocyclic systems. The protocols outlined in this guide for the synthesis of quinazolines and benzodiazepines highlight its utility. The presence of the fluoro and nitro groups, coupled with the reactive aminomethyl moiety, offers a rich chemical landscape for synthetic exploration. By leveraging the reactivity of these functional groups, researchers can access a wide array of complex molecules with potential therapeutic applications. The methodologies presented here are intended to serve as a practical starting point for further investigation and optimization in the pursuit of novel chemical entities.

References

  • ChemBK. (4-fluoro-3-nitrophenyl)methylamine hydrochloride - Introduction. Retrieved from [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. Retrieved from [Link]

  • He, L., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(7), 1684.
  • Kumar, M. M., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Pharmaceutical Chemistry Journal, 51(5), 389-396.
  • OUCI. Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. Retrieved from [Link]

  • A novel synthesis, characterization and antibacterial studies of quinazolines derivative. (n.d.). Retrieved from [Link]

  • G.A.M. Hussein, et al. (2019). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Omega, 4(5), 8594-8603.
  • D'Acquarica, I., et al. (2016).
  • Darwish, K. M., & Dakhil, O. O. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Libyan Journal of Science & Technology, 8(2), 55-71.
  • ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Singh, P., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3986-4011.
  • ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]

  • Google Patents. (2016). Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • ResearchGate. Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

  • ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]

  • ResearchGate. (PDF) A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles. Retrieved from [Link]

Sources

The Strategic deployment of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride in Modern Drug Discovery: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride, a versatile building block in medicinal chemistry. We will delve into its strategic applications, particularly in the synthesis of kinase inhibitors and other biologically active scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental design.

Introduction: The Significance of the 4-Fluoro-3-nitrophenyl Moiety

This compound is a substituted benzylamine derivative that has garnered significant interest in drug discovery. Its utility stems from the unique interplay of its constituent functional groups: a primary amine for versatile coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a nitro group that can be a key pharmacophore or a precursor for further chemical transformations.[1][2][3][4][5] The strategic placement of the fluorine and nitro groups on the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.[2][3][4][5][6]

The fluorine atom, with its high electronegativity and small size, can modulate the pKa of nearby functional groups, improve membrane permeability, and block metabolic degradation at the site of fluorination.[2][4][5] The nitro group, a strong electron-withdrawing group, can participate in key interactions with biological targets and can also be readily reduced to an amine, providing a handle for further diversification of the molecular scaffold.[7] This combination of features makes this compound a valuable starting material for the synthesis of a wide array of therapeutic agents, including inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Transient Receptor Potential Melastatin 8 (TRPM8), as well as various benzimidazole-based compounds with diverse biological activities.[8][9][10][11][12][13][14]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 1187930-69-3[15][16]
Molecular Formula C₇H₈ClFN₂O₂[8][16]
Molecular Weight 206.60 g/mol [16]
Appearance White to off-white crystalline solid[8]
Purity Typically ≥97%[8]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[8]

Safety Summary: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Applications in Medicinal Chemistry: Synthesis of Bioactive Molecules

The primary amine functionality of this compound serves as a versatile handle for the construction of more complex molecules through two principal reaction types: amide bond formation and reductive amination.

Amide Bond Formation: A Gateway to Kinase Inhibitors

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[17] In the context of our target molecule, this reaction is pivotal for the synthesis of various kinase inhibitors, where the (4-fluoro-3-nitrophenyl)methyl moiety is incorporated as a key structural element.

Below is a representative workflow for the synthesis of a hypothetical Fibroblast Growth Factor Receptor (FGFR) inhibitor via an amide coupling reaction. FGFRs are a family of receptor tyrosine kinases that are attractive targets for cancer therapy.[8][9]

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reaction Amide Coupling cluster_process Workup & Purification start_amine (4-Fluoro-3-nitrophenyl)methanamine hydrochloride coupling Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) start_amine->coupling start_acid Carboxylic Acid (e.g., Pyrazolopyrimidine derivative) start_acid->coupling workup Aqueous Workup coupling->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product product Amide Product (FGFR Inhibitor Scaffold) purification->product Purified Product Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reductive Amination cluster_process Workup & Purification start_amine (4-Fluoro-3-nitrophenyl)methanamine hydrochloride amination Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) start_amine->amination start_aldehyde Aldehyde or Ketone start_aldehyde->amination workup Aqueous Workup amination->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product product Secondary Amine Product purification->product Purified Product

Sources

The Architect's Toolkit: Advanced Strategies in the Synthesis of Novel Heterocyclic Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant majority of FDA-approved drugs featuring these structural motifs.[1][2] Their prevalence stems from their ability to present a diverse array of three-dimensional structures and functionalities, enabling precise interactions with biological targets.[3][4][5] This guide provides an in-depth exploration of cutting-edge synthetic strategies for the creation of novel heterocyclic frameworks, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical applications of key methodologies, including C-H activation, photoredox catalysis, multi-component reactions, and flow chemistry, offering detailed protocols and expert insights to empower the design and synthesis of next-generation therapeutics.

The Central Role of Heterocycles in Drug Discovery

The unique electronic and steric properties conferred by the incorporation of heteroatoms like nitrogen, oxygen, and sulfur into cyclic structures make heterocyclic compounds ideal scaffolds for modulating pharmacological activity.[4][5] These atoms can act as hydrogen bond donors or acceptors, influence pKa, and dictate the overall conformation of a molecule, all of which are critical for optimizing drug-target interactions and pharmacokinetic profiles.[4] From the quinoline core in antimalarials to the azole ring in antifungals, the history of medicine is intrinsically linked to the chemistry of heterocycles.[5] The continuous demand for novel therapeutics with improved efficacy and reduced side effects necessitates the development of innovative and efficient synthetic methods to access new and diverse heterocyclic chemical space.[4][6]

Modern Synthetic Strategies: A Paradigm Shift in Heterocycle Construction

Traditional methods for heterocycle synthesis often rely on harsh reaction conditions and multi-step sequences, which can limit their applicability and efficiency.[7] Recent years have witnessed a paradigm shift towards more elegant and sustainable approaches that offer greater control over selectivity and functional group tolerance.[6][7]

C-H Activation: The Atom-Economical Approach

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[8][9] This strategy allows for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, streamlining synthetic routes and enabling the late-stage functionalization of complex molecules.[8]

Causality in Experimental Choices: The choice of catalyst is paramount in C-H activation. Transition metals like palladium, rhodium, and increasingly, more earth-abundant metals like iron and copper, are employed to facilitate the cleavage of the C-H bond.[8][10][11][12] The directing group, a functional group that coordinates to the metal center and positions it in proximity to the target C-H bond, is crucial for achieving high regioselectivity.[10]

Protocol: Palladium-Catalyzed C-H Arylation of Benzoxazoles

This protocol describes the direct arylation of benzoxazole with aryl iodides, a common transformation in medicinal chemistry for the synthesis of biaryl heterocycles.[11]

Materials:

  • Benzoxazole

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMAc)

  • Nitrogen atmosphere

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add benzoxazole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMAc (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary:

EntryAryl IodideYield (%)
14-Iodoanisole85
21-Iodo-4-nitrobenzene78
34-Iodotoluene92

Visualization of C-H Activation Workflow:

CH_Activation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Combine Reactants: Benzoxazole, Aryl Iodide, Pd(OAc)₂, K₂CO₃ in DMAc Heat Heat at 120°C (12-24h) Start->Heat Under N₂ Workup Cool, Dilute, Filter, Wash Heat->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Arylated Benzoxazole Purify->Product

Caption: General workflow for Pd-catalyzed C-H arylation.

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has revolutionized the synthesis of N-heterocycles by enabling the formation of radical intermediates under exceptionally mild conditions.[13][14] This methodology utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to activate organic substrates.[13][15]

Expertise in Action: The choice of photocatalyst (e.g., ruthenium or iridium complexes, or organic dyes) and light source is critical.[13][16] The reaction mechanism can proceed through either an oxidative or reductive quenching cycle, depending on the relative redox potentials of the catalyst and substrates. This allows for a wide range of transformations, including cyclizations, additions, and cross-couplings.[15]

Protocol: Visible-Light Mediated Synthesis of 1,2,3-Triazoles

This protocol details a photoredox-catalyzed approach for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, a privileged scaffold in drug discovery.[11]

Materials:

  • Benzyl bromide

  • Sodium azide

  • Phenylacetylene

  • Aryl halide

  • [Ru(bpy)₃]Cl₂ (Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN)

  • Blue LED light source

Procedure:

  • In a reaction vial, combine benzyl bromide (1.0 mmol), sodium azide (1.1 mmol), and phenylacetylene (1.0 mmol) in MeCN (5 mL).

  • Add [Ru(bpy)₃]Cl₂ (0.01 mmol, 1 mol%) and DIPEA (2.0 mmol).

  • Irradiate the mixture with a blue LED light source at room temperature for 1-2 hours to form the 1,4-disubstituted-1,2,3-triazole intermediate.

  • Add the aryl halide (1.2 mmol) and continue irradiation for an additional 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Data Summary:

EntryAryl HalideYield (%)
14-Iodoanisole88
21-Bromo-4-fluorobenzene82
33-Bromopyridine75

Visualization of Photoredox Catalytic Cycle:

Photoredox_Cycle PC [Ru(bpy)₃]²⁺ PC_star [Ru(bpy)₃]²⁺* PC->PC_star hν (Visible Light) PC_red [Ru(bpy)₃]⁺ PC_star->PC_red SET PC_star->PC_red PC_ox [Ru(bpy)₃]³⁺ PC_star->PC_ox SET PC_star->PC_ox Sub_A_ox Substrate A⁺ Sub_B_red Substrate B⁻ PC_red->PC SET PC_red->PC PC_ox->PC SET PC_ox->PC Sub_A Substrate A Sub_A->Sub_A_ox Sub_A->Sub_A_ox Product Product Sub_A_ox->Product Sub_B Substrate B Sub_B->Sub_B_red Sub_B->Sub_B_red Sub_B_red->Product

Caption: Oxidative and reductive quenching cycles in photoredox catalysis.

Multi-Component Reactions (MCRs): The Efficiency Experts

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[17][18][19][20] This approach is highly valued in drug discovery for its ability to rapidly generate libraries of complex and diverse molecules from simple building blocks.[19][21]

Trustworthiness Through Design: The success of an MCR relies on the careful orchestration of reaction pathways to favor the desired product over potential side reactions.[17] By designing reactions where each step is irreversible and leads to a stable intermediate that is poised for the next transformation, a high degree of selectivity can be achieved.

Protocol: Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones, a class of heterocycles with a wide range of biological activities.[22]

Materials:

  • Aldehyde

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Urea

  • Catalyst (e.g., HCl, Lewis acid)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of HCl (a few drops) or a Lewis acid (e.g., Yb(OTf)₃, 10 mol%).

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Data Summary:

EntryAldehydeCatalystYield (%)
1BenzaldehydeHCl90
24-ChlorobenzaldehydeYb(OTf)₃95
33-NitrobenzaldehydeHCl85
Flow Chemistry: A Revolution in Synthesis and Scale-Up

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages for heterocycle synthesis.[21][23][24] These include enhanced safety, improved reaction control, faster reaction times, and seamless scale-up.[21][23]

Field-Proven Insights: The ability to precisely control temperature, pressure, and residence time in a flow reactor allows for the exploration of reaction conditions that are not easily accessible in batch.[25] This can lead to higher yields, cleaner reactions, and the ability to safely handle hazardous reagents and intermediates.[21][24]

Protocol: Flow Synthesis of Indoles via the Hemetsberger-Knittel Reaction

This protocol illustrates the use of flow chemistry for the high-temperature synthesis of indoles, a core structure in many pharmaceuticals.[25]

Materials:

  • α-Azidoacrylate

  • Toluene

  • Flow reactor system with a heated coil reactor

Procedure:

  • Prepare a solution of the α-azidoacrylate in toluene (e.g., 0.5 M).

  • Set up the flow reactor system, with the reactor coil heated to the desired temperature (e.g., 220 °C).

  • Pump the solution of the α-azidoacrylate through the heated reactor at a flow rate that provides the desired residence time (e.g., 30 seconds).

  • Collect the output from the reactor, which contains the cyclized indole product.

  • The solvent can be removed under reduced pressure, and the product purified by standard methods if necessary.

Data Summary:

SubstrateTemperature (°C)Residence Time (s)Yield (%)
Ethyl 2-azido-3-phenylacrylate22030>95
Methyl 2-azido-3-(4-methoxyphenyl)acrylate22030>95

Visualization of a Basic Flow Chemistry Setup:

Flow_Chemistry_Setup Reagent Reagent Reservoir Pump Pump Reagent->Pump Reactor Heated Reactor Coil Pump->Reactor Collector Product Collection Reactor->Collector

Caption: A simplified schematic of a flow chemistry system.

The Future of Heterocyclic Synthesis: Integration and Innovation

The field of heterocyclic synthesis is continually evolving, driven by the need for more efficient, sustainable, and versatile methodologies. The future will likely see a greater integration of these advanced strategies. For instance, combining photoredox catalysis with flow chemistry can enable highly efficient and scalable photochemical transformations.[24] Furthermore, the use of computational tools and machine learning is poised to accelerate the discovery of new reactions and the optimization of reaction conditions.[26][27][28] By embracing these innovations, chemists will be better equipped to design and synthesize the novel heterocyclic compounds that will become the medicines of tomorrow.

References

  • Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de.
  • Modern Strategies for Heterocycle Synthesis. (n.d.). MDPI.
  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (2010). Mol Divers.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (n.d.). MDPI.
  • Heterocyclic Compounds in Drug Discovery and Their Medical Applications. (n.d.). MDPI.
  • Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Google Books.
  • Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis. (2016). PubMed.
  • Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing.
  • Catalytic C–H Activation of Heterocycles. (2017). Nature.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI.
  • Heterogeneous catalytic approaches in C–H activation reactions. (2016). RSC Publishing.
  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews.
  • Multicomponent synthesis of heterocyclic compounds. (2020). ResearchGate.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). NIH.
  • Review for metal and organocatalysis of heterocyclic C-H functionalization. (2020). World Journal of Advanced Research and Reviews.
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
  • Flow Chemistry for the Synthesis of Heterocycles. (2018). Bookswagon.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Publishing.
  • Recent advances in green multi-component reactions for heterocyclic compound construction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. (2025). Jetir.Org.
  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (n.d.). MDPI.
  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. (n.d.). ACS Publications.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
  • A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. (n.d.). Iraqi Journal of Pharmaceutical Sciences.
  • Direct arylation of N-heterocycles enabled by photoredox catalysis. (n.d.). RSC Publishing.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI.
  • Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. (2025). PubMed.
  • Iron-Catalyzed Functionalization of Heterocycles Through C H Activation. (n.d.). ResearchGate.
  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds. (n.d.). Asian Journal of Research in Chemistry.
  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI.
  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025). ResearchGate.
  • COMPUTER-GUIDED DESIGN OF NOVEL NITROGEN-BASED HETEROCYCLIC SPHINGOSINE-1-PHOSPHATE (S1P) ACTIVATORS AS OSTEOANABOLIC AGENTS. (2024). EXCLI Journal.
  • Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. (2026). Organic Letters.
  • Computational Docking Studies of Novel Heterocyclic Carboxamides as Potential PI3Kα Inhibitors. (2015). Bentham Science Publishers.
  • Computational Docking Studies of Novel Heterocyclic Carboxamides as Potential PI3Kα Inhibitors. (2025). ResearchGate.
  • Photoredox Catalysis Driven by Visible Light and Iron >N>-Heterocyclic Carbene Complexes. (2023). Lund University Research Portal.
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (n.d.). ACS Publications.
  • “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. (n.d.). University of Wisconsin-Madison.
  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate.

Sources

Application Note & Protocol: Derivatization of Primary Amines with (4-Fluoro-3-nitrophenyl)methanamine hydrochloride for Enhanced HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the derivatization of primary amines using (4-Fluoro-3-nitrophenyl)methanamine hydrochloride. This method is designed for researchers, scientists, and drug development professionals who require sensitive and reliable quantification of primary amine-containing analytes. Many primary amines lack a strong chromophore, making their direct detection at low concentrations by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection challenging.[1][2] Derivatization converts these amines into derivatives with significantly enhanced UV absorbance, thereby improving detection sensitivity and chromatographic performance.[3][4] This application note details the chemical principles, a step-by-step experimental workflow, and analytical conditions for the resulting derivatives.

Introduction: The Rationale for Derivatization

In pharmaceutical and biomedical research, the accurate quantification of primary amines is critical. These compounds are often key pharmacophores, metabolites, or impurities that must be monitored.[5] Direct analysis by HPLC is frequently hampered by their high polarity, which can lead to poor retention on reversed-phase columns, and their lack of a significant UV-absorbing moiety, resulting in low sensitivity.[4][6]

Chemical derivatization addresses these challenges by covalently attaching a tag to the analyte molecule.[7][8] The ideal derivatizing agent should react specifically and completely with the target functional group under mild conditions to form a stable product. This compound serves as a potent derivatizing agent for primary amines. The resulting derivative incorporates a strongly chromophoric nitrophenyl group, making it highly suitable for UV detection.

Key Advantages of this Method:

  • Enhanced Sensitivity: The introduction of the nitroaromatic ring allows for detection at lower concentrations.

  • Improved Chromatography: The increased hydrophobicity of the derivative enhances retention on C18 reversed-phase columns.[6]

  • Broad Applicability: The protocol is designed to be applicable to a wide range of primary amine-containing analytes.

Reaction Mechanism and Stoichiometry

The derivatization of a primary amine with this compound proceeds via a nucleophilic substitution reaction. In this proposed mechanism, the primary amine of the analyte acts as a nucleophile, attacking the benzylic carbon of the reagent. The fluorine atom, activated by the electron-withdrawing nitro group in the ortho position, is a good leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct and the hydrofluoric acid formed during the substitution, driving the reaction to completion.

Caption: Proposed reaction of a primary amine with (4-Fluoro-3-nitrophenyl)methanamine HCl.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the derivatization of a primary amine standard or sample. It is recommended to first optimize the reaction conditions with a known standard before proceeding to complex sample matrices.

Materials and Reagents
ReagentGradeSupplierComments
This compound≥98% Puritye.g., FluorochemStore in a desiccator at 2-8°C.[9][10]
Primary Amine Analyte/StandardAnalytical StandardVariousPrepare a stock solution in a suitable solvent (e.g., Methanol).
Acetonitrile (ACN)HPLC GradeVariousUsed as the reaction solvent.
Diisopropylethylamine (DIPEA)Reagent GradeVariousNon-nucleophilic base.
Deionized Water (18.2 MΩ·cm)Millipore or equiv.For HPLC mobile phase.
Formic AcidLC-MS GradeVariousMobile phase modifier.
Syringe Filters0.22 µm PTFEVariousFor filtering the final derivatized sample before HPLC injection.[6]
Derivatization Workflow

Caption: Step-by-step experimental workflow for primary amine derivatization.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the primary amine analyte in acetonitrile. Further dilute to create working standards (e.g., 1-100 µg/mL).

    • Derivatizing Reagent Solution: Prepare a 10 mM solution of this compound in acetonitrile.

    • Base Solution: Prepare a 100 mM solution of DIPEA in acetonitrile.

  • Derivatization Reaction:

    • In a 1.5 mL autosampler vial, add 100 µL of the primary amine standard or sample solution.

    • Add 100 µL of the 10 mM derivatizing reagent solution.

    • Add 20 µL of the 100 mM DIPEA solution to catalyze the reaction and neutralize acidic byproducts.

    • Cap the vial tightly and vortex briefly to mix.

  • Incubation:

    • Place the vial in a heating block or oven at 60°C for 30 minutes. The elevated temperature facilitates the nucleophilic aromatic substitution.

  • Reaction Quenching (Optional but Recommended):

    • After incubation, allow the vial to cool to room temperature.

    • To consume any excess derivatizing reagent, add 50 µL of a 1 M glycine solution (a simple primary amine) and let it react for 10 minutes at room temperature. This prevents potential interference from the reagent during chromatography.

  • Final Sample Preparation:

    • Dilute the reaction mixture with the initial mobile phase (e.g., 70:30 Water:Acetonitrile) to a final volume of 1 mL.

    • Filter the diluted sample through a 0.22 µm PTFE syringe filter directly into an HPLC vial.[6]

HPLC-UV Analytical Method

The resulting derivative is well-suited for analysis by reversed-phase HPLC.[6] The following conditions provide a starting point for method development.

ParameterRecommended Condition
HPLC System Any standard HPLC or UHPLC system with a UV/Vis or DAD detector
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Deionized Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B over 1 min, and re-equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
Detection UV at 254 nm or 340 nm (The nitroaromatic group provides strong absorbance at these wavelengths). A DAD detector is recommended to determine the optimal wavelength.

Trustworthiness and Method Validation

To ensure the reliability and trustworthiness of the results obtained using this protocol, the following validation steps, guided by ICH Q2(R1) principles, are recommended:[11]

  • Specificity: Analyze a blank sample (matrix without analyte) and a derivatized blank to ensure no interfering peaks are present at the retention time of the derivatized analyte.

  • Linearity: Prepare a calibration curve using at least five concentration levels of the derivatized standard. The correlation coefficient (r²) should be >0.995.

  • Accuracy and Precision: Determine the accuracy (as percent recovery) and precision (as percent relative standard deviation) by analyzing replicate preparations of samples spiked with known concentrations of the analyte at low, medium, and high levels.

  • Stability: Evaluate the stability of the derivatized sample at room temperature and under refrigerated conditions over a 24-48 hour period to ensure the integrity of the results for longer analytical runs.

Conclusion and Field-Proven Insights

This application note provides a robust and scientifically grounded protocol for the derivatization of primary amines with this compound. While this specific reagent is not as commonly cited as others like OPA or Dansyl Chloride, the underlying principles of nucleophilic aromatic substitution are well-established in organic chemistry.[12] The key to success lies in the careful control of reaction stoichiometry and conditions, particularly the exclusion of moisture and the use of a suitable non-nucleophilic base. For complex biological or pharmaceutical matrices, a solid-phase extraction (SPE) clean-up step prior to derivatization may be necessary to remove interferences.[6][11] By converting weakly absorbing primary amines into strongly UV-active derivatives, this method enables sensitive and reliable quantification, making it a valuable tool for pharmaceutical analysis and research.

References

  • BenchChem. (2025).
  • Yeh, J. T. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1).
  • BenchChem. (2025). Application Note & Protocol: HPLC Analysis of Amines via Pre-column Derivatization with 4-(Methylamino)-3-nitrobenzoyl chloride.
  • Crawford Scientific. (2020).
  • Chemistry LibreTexts. (2023).
  • Chrom Tech, Inc. (2025).
  • Ferreira, V. S., et al. (2022).
  • Sigma-Aldrich.
  • Vivek, K., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. ResearchGate. 1alytics)[11]

  • Gherman, A., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
  • BenchChem. (2025).
  • PubMed. (2023).
  • Oakwood Chemical. This compound, 98% Purity.
  • Cymit Química S.L. This compound.
  • BenchChem. (2025). Application Notes & Protocols: Derivatization of Amines with 4-(4- Fluorophenyl)butyryl Chloride for Enhanced Analytical.
  • Al-Azzawi, A. R., & Al-Obaidi, A. H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.

Sources

Application Note: A Robust HPLC Method for the Quantification of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for the quality of the final active pharmaceutical ingredient (API). The developed reversed-phase HPLC method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications. The causality behind the selection of chromatographic parameters is discussed in detail to provide a comprehensive understanding of the method's scientific basis.

Introduction

This compound is an organic compound with the molecular formula C₇H₈ClFN₂O₂. It serves as a crucial building block in the synthesis of a variety of medicinal compounds. Due to its role in drug development, a reliable and accurate analytical method is essential to determine its purity and to quantify it in the presence of potential impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of compounds in a mixture.[1][2] This application note describes a reversed-phase HPLC method with UV detection, tailored to the physicochemical properties of this compound.

The analyte possesses a primary amine, making it an ionizable compound. The presence of a nitro group and a fluorine atom on the benzene ring influences its polarity and UV absorbance. A systematic approach to method development is crucial for achieving a robust and reproducible separation.[3] This includes a careful selection of the stationary phase, mobile phase composition, and detector settings.

Physicochemical Properties and Method Development Rationale

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.[3]

(4-Fluoro-3-nitrophenyl)methanamine

  • Structure:

    (4-Fluoro-3-nitrophenyl)methanamine structure
    Figure 1. Chemical structure of (4-Fluoro-3-nitrophenyl)methanamine.
  • Molecular Formula (Hydrochloride Salt): C₇H₈ClFN₂O₂

  • Ionizable Group: The primary amine (-NH₂) is basic. The pKa of similar benzylamines is typically in the range of 9-10. For robust analysis of basic compounds by reversed-phase HPLC, it is generally recommended to work at a pH at least 2 units below the pKa to ensure the analyte is in a single, protonated form.[4] This minimizes peak tailing and improves reproducibility. Therefore, a mobile phase with a pH in the acidic range is optimal.

  • Chromophore: The presence of the nitroaromatic ring system provides strong UV absorbance. Nitroaromatic compounds typically exhibit strong absorption in the UV region.[1][5] While the exact λmax can vary, a wavelength between 250 nm and 270 nm is a reasonable starting point for detection, balancing sensitivity and selectivity against potential impurities.[6]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds.[4]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (reagent grade)

    • Ammonium formate (analytical grade)

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis of this compound:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B, 2-10 min: 10-70% B, 10-12 min: 70% B, 12-13 min: 70-10% B, 13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (90:10 v/v) is recommended as the diluent to ensure good peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (as per ICH Guidelines)

A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[7]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

    • Inject the standard solution.

    • Inject a sample solution.

    • If available, inject solutions of known impurities to demonstrate separation from the main analyte peak.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Perform the analysis on a sample of known concentration (e.g., a placebo spiked with the analyte at three different concentration levels: 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration level in triplicate.

    • Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Detection wavelength (± 2 nm)

    • Analyze the standard solution under each modified condition and evaluate the impact on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Data Presentation and Visualization

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D Inject Sample E Chromatographic Separation (C18 Column) D->E F UV Detection at 254 nm E->F G Peak Integration F->G Chromatogram H Quantification using Calibration Curve G->H I Report Generation H->I

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Logic

Validation_Logic cluster_params Validation Parameters (ICH Q2(R2)) Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Result Validated Method for Intended Use Specificity->Result Linearity->Result Accuracy->Result Precision->Result LOD_LOQ->Result Robustness->Result

Caption: Logical flow of the HPLC method validation process.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over a relevant concentration range. The detailed protocol and validation guidelines ensure that this method can be readily implemented in quality control laboratories and research settings to support drug development and manufacturing processes.

References

  • Marple, R. L., & LaCourse, W. R. (n.d.). Determination of organic nitro compounds using HPLC-UV-PAED. SPIE Digital Library. Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. Retrieved from [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Tyagi, A., et al. (2025, October). UV-vis absorption spectra of different nitroaromatic compounds. ResearchGate. Retrieved from [Link]

  • Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. (2017, June 1). LCGC International. Retrieved from [Link]

  • HPLC analytical Method development: an overview. (2025, May 27). PharmaCores. Retrieved from [Link]

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • (4-fluoro-3-nitrophenyl)methylamine hydrochloride. (n.d.). ChemBK. Retrieved from [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. (n.d.). PubMed. Retrieved from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • (4-Fluoro-3-nitrophenyl)methanamine | C7H7FN2O2 | CID 18460110. (n.d.). PubChem. Retrieved from [Link]

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The Strategic Utility of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a key chemical intermediate whose strategic placement of functional groups—a primary amine, a nitro group, and a fluorine atom on a benzene ring—renders it a highly versatile scaffold for the synthesis of a diverse array of bioactive molecules. The hydrochloride salt form enhances its stability and handling properties, making it an attractive starting material for drug discovery and development professionals.

The inherent reactivity of this molecule is dictated by the interplay of its substituents. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing carbon. The primary amine, a nucleophile itself, provides a convenient handle for a variety of coupling reactions, including amide bond formation and N-arylation. This duality of function allows for sequential and regioselective modifications, paving the way for the construction of complex molecular architectures.

These application notes will provide an in-depth exploration of the utility of this compound in the synthesis of medicinally relevant compounds, with a particular focus on kinase inhibitors. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols to guide researchers in their laboratory endeavors.

Core Applications in Bioactive Molecule Synthesis

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).[1][2] The 4-fluoro-3-nitroaniline core is a common motif in many potent and selective inhibitors. Furthermore, this building block is instrumental in the synthesis of other heterocyclic systems with therapeutic potential, such as quinazolines.[3][4]

Two primary synthetic strategies unlock the potential of this reagent:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, is an excellent leaving group in SNAr reactions. This allows for the facile introduction of various nucleophiles, forming a key C-N, C-O, or C-S bond.

  • Palladium-Catalyzed Cross-Coupling Reactions: The primary amine can participate in reactions like the Buchwald-Hartwig amination, enabling the formation of C-N bonds with aryl or heteroaryl halides.[5][6][7]

The following sections will provide detailed protocols for these transformations.

Protocol 1: Synthesis of N-Aryl-4-((4-fluoro-3-nitrophenyl)methylamino)pyrimidines via SNAr

This protocol details the synthesis of a key intermediate for dianilinopyrimidine-based kinase inhibitors, leveraging the SNAr reactivity of a substituted pyrimidine.

Reaction Scheme

SNAr_Reaction cluster_conditions Reaction Conditions reagent1 (4-Fluoro-3-nitrophenyl)methanamine hydrochloride reaction_node SNAr Reaction (Base, Solvent, Heat) reagent1->reaction_node reagent2 4-Chloro-pyrimidine Derivative reagent2->reaction_node product N-Aryl-4-((4-fluoro-3-nitrophenyl)methylamino) -pyrimidine Intermediate reaction_node->product base Base: DIPEA or K2CO3 solvent Solvent: DMF or NMP temperature Temperature: 80-120 °C

Caption: SNAr reaction of (4-Fluoro-3-nitrophenyl)methanamine with a chloropyrimidine.

Materials
ReagentCAS NumberMolecular Weight ( g/mol )
This compound1196155-41-9206.60
2,4-Dichloro-5-(trifluoromethyl)pyrimidine697-12-1216.98
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl acetate (EtOAc)141-78-688.11
Hexanes110-54-386.18
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01
BrineN/AN/A
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37
Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base for the reaction.

  • Addition of Pyrimidine: Add the 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-substituted pyrimidine.

Causality and Experimental Insights
  • Choice of Base: DIPEA is a non-nucleophilic organic base that effectively scavenges the HCl generated during the reaction without competing with the primary amine nucleophile. An inorganic base like K₂CO₃ can also be used.

  • Solvent Selection: Anhydrous DMF is a polar aprotic solvent that is excellent for SNAr reactions as it solvates the cationic intermediates and does not interfere with the nucleophile.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

  • Purification: Flash chromatography is essential to remove unreacted starting materials and any side products, such as the disubstituted pyrimidine.

Protocol 2: Synthesis of N-Aryl Anilines via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of (4-fluoro-3-nitrophenyl)methanamine with an aryl bromide. This reaction is a powerful tool for constructing C-N bonds that are not readily accessible through traditional methods.[5][6][7]

Reaction Workflow

Buchwald_Hartwig_Workflow start Start: Reaction Setup reagents Add: (4-Fluoro-3-nitrophenyl)methanamine HCl Aryl Bromide Pd Catalyst & Ligand Base & Solvent start->reagents reaction Reaction: Inert Atmosphere (N2 or Ar) Heat to 80-110 °C reagents->reaction workup Work-up: Cool, Dilute with EtOAc Filter through Celite reaction->workup extraction Extraction & Washing: Aqueous Work-up workup->extraction purification Purification: Flash Column Chromatography extraction->purification product Final Product: N-Aryl Aniline Derivative purification->product

Caption: Workflow for the Buchwald-Hartwig amination.

Materials
ReagentCAS NumberMolecular Weight ( g/mol )
This compound1196155-41-9206.60
Aryl Bromide (e.g., 4-bromoanisole)104-92-7187.04
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50
XPhos564483-18-7476.66
Sodium tert-butoxide (NaOtBu)865-48-596.10
Toluene, anhydrous108-88-392.14
Diethyl ether60-29-774.12
Celite61790-53-2N/A
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49
BrineN/AN/A
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04
Step-by-Step Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) to a dry Schlenk tube.

  • Addition of Reagents: Add the aryl bromide (1.0 eq), this compound (1.2 eq), and NaOtBu (1.4 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite, washing the pad with additional diethyl ether.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel and carefully wash with saturated aqueous NH₄Cl, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl aniline.

Expertise-Driven Rationale
  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for efficient catalytic turnover in Buchwald-Hartwig aminations.[8]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxidation, necessitating the use of an inert atmosphere.

  • Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the various components of the reaction mixture.

Concluding Remarks: A Gateway to Novel Bioactive Scaffolds

This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its strategic functionalization allows for the efficient construction of complex molecular architectures, particularly those found in kinase inhibitors. The protocols detailed herein for SNAr and Buchwald-Hartwig amination provide a solid foundation for researchers to explore the synthetic potential of this reagent. By understanding the underlying principles of these reactions and adhering to rigorous experimental technique, scientists can leverage this compound to accelerate the discovery and development of novel therapeutics.

References

  • Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC). Bioorganic Chemistry.
  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.
  • This compound, 98% Purity, C7H8ClFN2O2, 1 gram. LabNetwork.
  • Quinazoline derivatives: synthesis and bioactivities.
  • Rational Computational Design of Fourth-Generation EGFR Inhibitors to Combat Drug-Resistant Non-Small Cell Lung Cancer.
  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer.
  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • (4-Fluoro-3-nitrophenyl)methanamine. PubChem.

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Application Notes and Protocols for (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a key bifunctional organic intermediate possessing three strategic points for chemical modification: a primary aminomethyl group, a nitro group, and an activated aromatic fluorine atom. This unique combination makes it a valuable starting material for the synthesis of a diverse range of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, activating the fluorine atom for nucleophilic aromatic substitution while also directing subsequent electrophilic aromatic substitutions. The primary amine, present as a hydrochloride salt for enhanced stability and handling, serves as a potent nucleophile and a handle for amide bond formation, alkylation, and other derivatizations.

This guide provides a comprehensive overview of the principal reaction mechanisms involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Core Reactivity Profile

The synthetic utility of (4-Fluoro-3-nitrophenyl)methanamine is centered on three distinct reactive sites. The sequence in which these sites are modified is a critical aspect of synthetic design.

dot

Caption: Key reactive sites of (4-Fluoro-3-nitrophenyl)methanamine.

Section 1: Reactions of the Primary Aminomethyl Group

The primary amine is a strong nucleophile and readily participates in a variety of common transformations. Prior to reaction, the hydrochloride salt must be neutralized in situ using a suitable non-nucleophilic base to liberate the free amine.

N-Acylation to Form Amides

N-acylation is a fundamental reaction to form stable amide bonds, a common linkage in active pharmaceutical ingredients (APIs). The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

Causality of Experimental Choices:

  • Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used.[1] These bases are non-nucleophilic and will not compete with the primary amine in reacting with the acylating agent. Their primary role is to scavenge the HCl generated when using an acyl chloride, driving the reaction to completion. Two equivalents of base are required when starting from the hydrochloride salt: one for neutralization and one for scavenging.

  • Solvent: Anhydrous polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal. They are excellent solvents for the reactants but do not participate in the reaction.[2]

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction, especially with reactive acyl chlorides, and then allowed to warm to room temperature.[1]

dot

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine HCl in Anhydrous DCM B Add DIPEA (2.5 eq.) A->B C Cool to 0 °C B->C D Add Acyl Chloride (1.1 eq.) dropwise C->D E Warm to RT Stir 2-4h D->E F Monitor by TLC E->F G Aqueous Wash (1M HCl, NaHCO3, Brine) F->G H Dry (Na2SO4) & Concentrate G->H I Purify (Chromatography or Recrystallization) H->I

Caption: General workflow for the N-acylation of the primary amine.

Protocol 1: N-Acylation with Benzoyl Chloride
ParameterValue/ConditionRationale
Reactants (4-Fluoro-3-nitrophenyl)methanamine HCl (1.0 eq.), Benzoyl Chloride (1.1 eq.)Slight excess of acylating agent ensures full conversion.
Base DIPEA (2.5 eq.)Neutralizes HCl salt and scavenges reaction byproduct HCl.[1]
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent, dissolves reactants well.[2]
Temperature 0 °C to Room TemperatureControls initial exotherm, then allows reaction to complete.
Reaction Time 2-4 hoursTypically sufficient for full conversion, monitor by TLC.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Add anhydrous DCM to dissolve the starting material (concentration approx. 0.1 M).

  • Add DIPEA (2.5 eq.) and stir for 10 minutes.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add benzoyl chloride (1.1 eq.) dropwise via syringe over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, quench the reaction with deionized water. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield N-((4-fluoro-3-nitrophenyl)methyl)benzamide.

Section 2: Reduction of the Nitro Group

The conversion of the nitro group to a primary aniline is a pivotal transformation, as it dramatically alters the electronic properties of the aromatic ring. This reduction changes a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing group.[3] This opens up new pathways for electrophilic aromatic substitution.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This is often the cleanest and most efficient method.[4]

    • Pd/C: Highly effective, but carries a risk of dehalogenation (loss of the fluorine atom). This can sometimes be mitigated by using specific catalyst grades or additives.[4]

    • Raney Nickel: A good alternative to Pd/C when dehalogenation is a concern. It is, however, pyrophoric and requires careful handling.[4]

  • Metal/Acid Reduction: A classic and robust method.

    • Tin(II) Chloride (SnCl₂): A mild and reliable reagent that is often used when other reducible functional groups are present. The reaction is typically run in an alcoholic solvent like ethanol.

    • Iron (Fe) in Acetic Acid/HCl: An inexpensive and effective method, particularly on an industrial scale. The workup involves filtering off iron salts.

Protocol 2: Nitro Group Reduction using Tin(II) Chloride
ParameterValue/ConditionRationale
Reactants N-acyl protected starting material (1.0 eq.), Tin(II) chloride dihydrate (4.0 eq.)Amine protection prevents side reactions. Excess SnCl₂ ensures complete reduction.
Solvent Ethanol or Ethyl AcetateGood solvent for both reactant and reagent.
Temperature 70-80 °C (Reflux)Provides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-6 hoursMonitor by TLC for consumption of starting material.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the N-acylated (4-fluoro-3-nitrophenyl)methanamine derivative (1.0 eq.) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq.) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basify the mixture to pH > 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline product.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the ring is activated towards nucleophilic attack by the ortho-nitro group. This allows for the displacement of fluoride—a good leaving group in SNAr reactions—by a variety of nucleophiles.[5] This reaction is a powerful tool for building molecular complexity.

Causality of Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be used, including primary and secondary amines, alkoxides, and thiolates.

  • Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.

  • Base: A base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often required, especially when using amine nucleophiles, to neutralize the HF byproduct and drive the reaction to completion.

dot

Caption: The two-step Addition-Elimination mechanism of SNAr.

Protocol 3: SNAr with Morpholine

This protocol is adapted from procedures for the closely related 4-fluoro-3-nitroaniline.

ParameterValue/ConditionRationale
Reactants (4-Fluoro-3-nitrophenyl)methanamine (1.0 eq.), Morpholine (1.5 eq.)Excess nucleophile ensures complete substitution.
Base K₂CO₃ (2.0 eq.)Neutralizes the HF byproduct.
Solvent Dimethyl Sulfoxide (DMSO)High-boiling polar aprotic solvent, excellent for SNAr.
Temperature 100-120 °CHigher temperature is often required to overcome the activation energy.
Reaction Time 6-12 hoursReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • Charge a round-bottom flask with this compound (1.0 eq.), morpholine (1.5 eq.), and potassium carbonate (K₂CO₃) (3.0 eq. to account for the HCl salt).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 6-12 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. A precipitate should form.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of water to remove residual DMSO and salts.

  • Dry the product in a vacuum oven to yield (4-(morpholin-4-yl)-3-nitrophenyl)methanamine.

Safety and Handling

As with any chemical protocol, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing work. Nitroaromatic compounds are potentially toxic and should be handled with care.

References

  • Google Patents (1976). US3944612A - 4-Fluoro-3-nitro anilines.
  • Master Organic Chemistry (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]

  • Professor Dave Explains (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Google Patents (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

Sources

Synthesis of pharmaceutical intermediates from (4-Fluoro-3-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates from (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

Abstract

This compound is a versatile and highly functionalized building block pivotal to the synthesis of a diverse array of pharmaceutical intermediates. Its structure, featuring a reactive primary amine, an electron-withdrawing nitro group, and a strategically positioned fluorine atom on an aromatic ring, offers multiple avenues for chemical modification. This guide provides an in-depth exploration of key synthetic transformations starting from this compound, complete with detailed, field-tested protocols. We will delve into the causality behind experimental choices, focusing on N-functionalization via reductive amination, aromatic C-N bond formation through Buchwald-Hartwig amination, and C-C bond formation via a Suzuki-Miyaura coupling pathway. The protocols are designed to be self-validating, with an emphasis on safety, efficiency, and characterization, providing researchers and drug development professionals with a robust framework for their synthetic endeavors.

Introduction: Strategic Importance in Medicinal Chemistry

The strategic incorporation of fluorine and nitro-aromatic moieties is a cornerstone of modern drug design. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the nitro group serves as a versatile synthetic handle, readily converted into other functional groups. This compound serves as an exemplary starting material, providing access to complex molecular scaffolds.[1] It is particularly valuable in the synthesis of kinase inhibitors and other targeted therapeutics, where precise control over molecular architecture is paramount.[2][3] This guide outlines reliable pathways to leverage its inherent reactivity.

Core Synthetic Pathways & Logical Workflow

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The primary amine can be selectively modified, the nitro group can be reduced to an aniline, and the activated fluorine atom can be displaced via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.

G cluster_N_Func N-Functionalization cluster_Aromatic_Func Aromatic Ring Functionalization start (4-Fluoro-3-nitrophenyl)methanamine HCl reductive_amination Reductive Amination (w/ Aldehyde/Ketone) start->reductive_amination R-CHO, NaBH(OAc)₃ buchwald Buchwald-Hartwig Amination (Displacement of F) start->buchwald Pd Catalyst, Base, R₂NH nitro_reduction Nitro Group Reduction start->nitro_reduction SnCl₂, HCl or H₂, Pd/C secondary_amine Secondary Amine Intermediate reductive_amination->secondary_amine buchwald_product Di-amino Phenyl Intermediate buchwald->buchwald_product aniline_intermediate Fluoro-diaminophenyl Intermediate nitro_reduction->aniline_intermediate sandmeyer Diazotization -> Sandmeyer Reaction aniline_intermediate->sandmeyer 1. NaNO₂, HBr 2. CuBr bromo_intermediate Bromo-fluoroaniline Intermediate sandmeyer->bromo_intermediate suzuki Suzuki-Miyaura Coupling bromo_intermediate->suzuki Ar-B(OH)₂, Pd Cat. suzuki_product Bi-aryl Intermediate suzuki->suzuki_product caption Fig 1. Key synthetic pathways from the starting material.

Caption: Fig 1. Key synthetic pathways from the starting material.

Safety & Handling

As a nitro-aromatic amine hydrochloride, this compound requires careful handling. It may cause skin, eye, and respiratory system irritation.[4][5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] Avoid creating dust.[7] Refer to the Safety Data Sheet (SDS) for complete toxicological and handling information before commencing any work.[4]

Hazard Summary Table:

Compound/ReagentPrimary HazardsRecommended PPE
(4-Fluoro-3-nitrophenyl)methanamine HClIrritant (skin, eyes, respiratory), potentially harmful if swallowed.[4][5]Goggles, gloves, lab coat
Palladium CatalystsToxic, sensitizer, precious metal requiring careful recovery.[8]Goggles, gloves, lab coat
Sodium triacetoxyborohydrideWater-reactive, corrosive upon hydrolysis.Goggles, gloves, lab coat
Strong Bases (e.g., NaOtBu, K₃PO₄)Caustic, corrosive.Goggles, gloves, lab coat
Boronic AcidsIrritants.Goggles, gloves, lab coat

Experimental Protocols

Protocol 1: N-Functionalization via Reductive Amination

Principle: This protocol describes the formation of a secondary amine through the reaction of the primary amine with an aldehyde to form an intermediate imine, which is then reduced in situ by sodium triacetoxyborohydride. This reducing agent is mild and selective for imines in the presence of the aldehyde.[9] The presence of fluorine on the aromatic aldehyde can lower its reactivity, which can be overcome with mild heating or the addition of a catalytic amount of acid.[10]

Materials & Equipment:

  • This compound

  • An appropriate aldehyde (e.g., 4-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N) or DIPEA

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • Standard glassware for work-up and purification

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature. The free amine is now available for reaction.

  • Add the aldehyde (1.05 eq) to the solution and stir for 30-60 minutes at room temperature to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary:

ParameterValue
Stoichiometry (Amine:Aldehyde:Reductant)1 : 1.05 : 1.5
SolventAnhydrous DCM or DCE
TemperatureRoom Temperature
Typical Reaction Time12 - 24 hours
Expected Yield75 - 90%
Protocol 2: Aromatic C-N Bond Formation via Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[8][11] In this case, the electron-deficient aromatic ring allows for the displacement of the fluorine atom by a primary or secondary amine. The choice of ligand is critical for reaction efficiency, with sterically hindered biaryl phosphine ligands like XPhos or BrettPhos often providing excellent results.[12][13]

Materials & Equipment:

  • This compound

  • Coupling amine (e.g., morpholine) (1.2 eq)

  • Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)

  • XPhos or similar phosphine ligand (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add this compound (1.0 eq) and the coupling amine (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-F PdII_complex Ar-Pd(II)(F)L₂ OxAdd->PdII_complex Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex + R₂NH - HF (Base) Amine_complex [Ar-Pd(II)(HNR₂)L₂]⁺F⁻ Ligand_Ex->Amine_complex RedElim Reductive Elimination Amine_complex->RedElim RedElim->Pd0 Product (Ar-NR₂) caption Fig 2. Simplified Buchwald-Hartwig catalytic cycle.

Caption: Fig 2. Simplified Buchwald-Hartwig catalytic cycle.

Protocol 3: Multi-step Synthesis of a Bi-aryl Intermediate via Suzuki-Miyaura Coupling

Principle: This multi-step protocol demonstrates the versatility of the starting material. First, the nitro group is reduced to an aniline. This new amine is then converted to a bromide via the Sandmeyer reaction. The resulting aryl bromide is a classic substrate for the Suzuki-Miyaura cross-coupling, a powerful method for C-C bond formation.[14][15] This reaction couples an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[16]

Step 3A: Nitro Group Reduction

  • Procedure: Dissolve this compound (1.0 eq) in ethanol or concentrated HCl. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise. Heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours. After cooling, carefully basify the mixture with aqueous NaOH or NaHCO₃ until the tin salts precipitate. Extract the product with ethyl acetate, dry, and concentrate to yield the crude diamine intermediate.

Step 3B: Sandmeyer Reaction (Diazotization & Bromination)

  • Procedure: Dissolve the crude diamine from Step 3A (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt. In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Allow the reaction to warm to room temperature and stir for 1-2 hours. Extract the bromo-intermediate with an organic solvent, wash, dry, and purify.

Step 3C: Suzuki-Miyaura Coupling

  • Materials & Equipment:

    • Bromo-intermediate from Step 3B (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Pd(PPh₃)₄ or similar Pd(0) catalyst (1-5 mol%)

    • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq)

    • 1,4-Dioxane/Water (e.g., 4:1 mixture), degassed

    • Standard reaction and purification equipment

  • Procedure:

    • To a reaction flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add the degassed dioxane/water solvent mixture.

    • Heat the reaction to 80-100 °C and stir for 4-12 hours until TLC or LC-MS indicates completion.

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer (Na₂SO₄), filter, and concentrate.

    • Purify by flash column chromatography or recrystallization to yield the bi-aryl product.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)(Br)L₂ OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal + Ar'-B(OH)₂ (Base) Ar_complex Ar-Pd(II)-Ar'L₂ Transmetal->Ar_complex RedElim Reductive Elimination Ar_complex->RedElim RedElim->Pd0 Product (Ar-Ar') caption Fig 3. Simplified Suzuki-Miyaura catalytic cycle.

Caption: Fig 3. Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

This compound is a powerful and adaptable starting material for constructing complex pharmaceutical intermediates. By leveraging the distinct reactivity of its functional groups, researchers can access a wide range of secondary amines, di-amino phenyls, and bi-aryl structures through robust and well-established synthetic methods like reductive amination, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling. The protocols detailed herein provide a reliable foundation for exploring the chemical space around this valuable scaffold, enabling the efficient development of novel therapeutic candidates. Adherence to rigorous safety protocols and analytical characterization is essential for successful and reproducible outcomes.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Pharma Synthesis. (n.d.). Leveraging 4-Fluoro-3-nitroaniline as an Intermediate.
  • Angene Chemical. (2024). Safety Data Sheet: (2-Nitrophenyl)methanamine hydrochloride. Retrieved from [Link]

  • ChemBK. (2024). (4-fluoro-3-nitrophenyl)methylamine hydrochloride. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Yuan, J., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. Journal of Medicinal Chemistry. National Institutes of Health. Retrieved from [Link]

  • Ribeiro, C. F., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US3944612A - 4-Fluoro-3-nitro anilines.
  • Google Patents. (n.d.). US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound.
  • Szarka, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important chemical intermediate. Our approach is to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Initial Assessment & Strategy Selection

The first step in any purification is to understand your crude material and select the most appropriate starting strategy. The choice of method depends on the nature of the impurities and the physical state of your crude product.

Q1: What are the likely impurities in my crude this compound?

Understanding potential impurities is critical for designing an effective purification strategy. Your crude material, typically synthesized via the reduction of a corresponding nitro compound, may contain several classes of impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 4-fluoro-3-nitrobenzonitrile or 4-fluoro-3-nitrotoluene.

  • By-products from Reduction: The reduction of a nitro group can sometimes be incomplete, leading to intermediates. If a metal-based reduction was used (e.g., SnCl₂, Fe/HCl), residual metal salts can also be a significant impurity.[1]

  • Side-Reaction Products: Impurities can arise from reactions on other parts of the molecule, though the fluoro and nitro groups are generally stable under common reduction conditions.

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present.

Q2: I have my crude product. What purification technique should I try first?

The optimal initial technique depends on the purity and physical form of your crude material. A logical approach is often to use a bulk purification method first, followed by a high-resolution method if needed.

Below is a decision-making workflow to help you select the best initial strategy.

Purification Strategy start Crude (4-Fluoro-3-nitrophenyl)methanamine HCl is_solid Is the crude material a solid with >80% desired product? start->is_solid is_oily Is it an oily mixture or solid with significant impurities? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_oily->acid_base Yes chromatography Follow with Column Chromatography (if needed) acid_base->chromatography

Caption: Initial Purification Strategy Decision Workflow.

Section 2: Troubleshooting Guide: Acid-Base Extraction

Acid-base extraction is a powerful technique for separating basic compounds like amines from neutral or acidic impurities.[2] It leverages the differential solubility of the amine free base (soluble in organic solvents) and its protonated salt form (soluble in water).[3][4]

Q3: How do I perform an acid-base extraction to purify my amine hydrochloride?

Since your target compound is already a hydrochloride salt, the goal is to remove non-basic impurities. This involves dissolving the salt in an aqueous phase, washing away organic-soluble impurities, then liberating the free base, extracting it, and finally reforming the pure hydrochloride salt.

Experimental Protocol: Acid-Base Purification

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Initial Wash: Transfer the aqueous solution to a separatory funnel and wash it 2-3 times with an organic solvent like ethyl acetate or dichloromethane. This step removes neutral organic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3 M NaOH solution) with stirring until the pH is greater than 10, as confirmed with pH paper.[1] This deprotonates the amine hydrochloride, converting it to the water-insoluble free base, which may precipitate or form an oil.

  • Extraction of Free Base: Extract the free base from the aqueous layer 3-4 times with a fresh portion of organic solvent (e.g., ethyl acetate). The free amine is more soluble in the organic phase.[5]

  • Combine & Dry: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Salt Formation: Filter off the drying agent. To the dry organic solution, slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or 2-propanol) until precipitation of the hydrochloride salt is complete.

  • Isolation: Collect the pure this compound precipitate by vacuum filtration, wash with a small amount of cold organic solvent, and dry under vacuum.

Acid_Base_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Crude HCl Salt in Water B Washed Aqueous Layer (Amine HCl) A->B Wash with EtOAc E Wash Solvent with Neutral Impurities C Basified Aqueous Layer (Free Amine Suspension) B->C Add NaOH (pH > 10) D Spent Aqueous Layer C->D F Solvent with Pure Free Amine C->F Extract with EtOAc G Pure HCl Salt Precipitate F->G Add HCl in Ether

Caption: Workflow for Acid-Base Purification.

Q4: My recovery is low after the acid-base extraction. What went wrong?

Low recovery is a common issue. Consider these possibilities:

  • Incomplete Basification: If the pH was not sufficiently high (>10), the amine would not be fully converted to its free base form, leaving a significant amount of the water-soluble salt behind in the aqueous layer. Always check the pH of the aqueous layer after adding the base.

  • Insufficient Extraction: The free amine may have some solubility in the basic aqueous phase. It is crucial to perform multiple extractions (at least 3-4) with the organic solvent to ensure complete removal.

  • Emulsion Formation: Amines can sometimes form emulsions at the aqueous-organic interface, trapping material. If this occurs, adding brine or filtering the entire mixture through a pad of Celite® can help break the emulsion.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for purifying compounds that are already relatively pure (>80-90%).[6] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[6]

Q5: What is a good starting solvent system for recrystallizing this compound?

As a hydrochloride salt, the compound is polar. Therefore, polar protic solvents are a good starting point. You may need a solvent/anti-solvent system for optimal results.

Solvent SystemRationale & Comments
Isopropanol (IPA) or Ethanol Often a good starting point for amine hydrochlorides. The compound should have good solubility when hot and lower solubility when cold.
Methanol / Diethyl Ether Dissolve the compound in a minimal amount of hot methanol (solvent). Slowly add diethyl ether (anti-solvent) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Ethanol / Water Water will increase the polarity. This can be useful if the impurities are less polar than the product. Dissolve in hot ethanol/water mixture and cool. Finding the right ratio is key.
Isopropanol / Ethyl Acetate A less polar anti-solvent than ether. Can provide good crystal growth.

General Protocol: Dissolve the crude material in a minimal amount of the chosen hot solvent.[6] If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6] Collect the crystals by filtration.

Q6: My compound "oils out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To fix this:

  • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then attempt to cool it again, more slowly.

  • Reduce Cooling Rate: Do not place the flask directly into an ice bath from a high temperature. Allow it to cool to room temperature on the benchtop first, which encourages slower, more ordered crystal growth.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure material, add a tiny crystal to the cooled solution to initiate crystallization.

Section 4: Troubleshooting Guide: Column Chromatography

Column chromatography is a high-resolution technique used to separate compounds based on their differential adsorption to a stationary phase.

Q8: Can I directly purify the hydrochloride salt on a silica gel column?

This is not recommended . The highly polar hydrochloride salt will interact very strongly with the polar silica gel, leading to very broad peaks and poor recovery. It is almost always necessary to convert the salt to the free base before attempting silica gel chromatography.

Q9: My free amine is streaking badly on my silica gel column. How can I prevent this?

This is a classic problem when purifying basic amines on standard silica gel. The issue arises from the acidic nature of the silica surface (silanol groups, Si-OH), which strongly and sometimes irreversibly binds to the basic amine.[7] This leads to "streaking" or "tailing" of the compound down the column.

The solution is to neutralize the acidic sites on the silica by adding a small amount of a competing base to your mobile phase. [7][8]

Mobile Phase ModifierTypical ConcentrationMechanism of Action
Triethylamine (TEA) 0.5 - 2% (v/v)A volatile organic base that competes with your amine for the acidic sites on the silica, allowing your compound to elute symmetrically.
Ammonia (in Methanol) 0.5 - 2% (v/v)A stronger base that is also effective. Often used with more polar mobile phases like Dichloromethane/Methanol.
Pyridine 0.5 - 1% (v/v)Another option, though less common due to its odor and higher boiling point.

Important: Always pre-equilibrate your column with the modifier-containing mobile phase before loading your sample.

Q10: When should I consider using reversed-phase chromatography?

Reversed-phase chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is an excellent alternative.[7]

Consider reversed-phase when:

  • You are dealing with very polar amines that are difficult to elute even from a modified normal-phase column.

  • You want to avoid organic bases like triethylamine in your final product.

  • Your impurities have very similar polarities to your product in normal-phase systems.

For basic amines, it is often beneficial to use a mobile phase with a high pH (e.g., using ammonium bicarbonate or a low concentration of ammonium hydroxide as an additive).[7] At high pH, the amine is in its neutral, free-base form, which is more hydrophobic and will be retained better on the C18 column, often leading to a better separation.[7]

Section 5: Purity Assessment
Q11: How can I confirm the purity and identity of my final product?

No purification is complete without verification. Use a combination of methods:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Compare your measured value to the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation. The spectra should show the correct signals with the expected integrations and be free of significant impurity peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (from the LC trace) and molecular weight confirmation (from the MS data).

References
  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • Wikipedia. (2023, December 2). Acid–base extraction. Retrieved January 19, 2026, from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 19, 2026, from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved January 19, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved January 19, 2026, from [Link]

  • The Vespiary. (2017, January 29). understanding control factors in Acid / Base rxn extractions. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of the chromatographic separation of aromatic amines at different buffer pH. Retrieved January 19, 2026, from [Link]

  • University of Waterloo Confluence. (n.d.). What is an Acid and Base Extraction? Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 19, 2026, from [Link]

  • AHH Chemical Co., Ltd. (n.d.). This compound, 98% Purity. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing 4-fluoro-3-nitroaniline.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). (4-Fluoro-3-nitrophenyl)methanamine. Retrieved January 19, 2026, from [Link]

Sources

Identifying and minimizing side products in (4-Fluoro-3-nitrophenyl)methanamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (4-Fluoro-3-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side products, ensuring the integrity and yield of your target molecules.

Introduction to the Reactivity of this compound

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its structure presents a unique combination of reactive sites: a primary amine, an electron-deficient aromatic ring activated by a nitro group, and a fluorine atom prone to nucleophilic aromatic substitution (SNAr).[2][3] Understanding the interplay of these functional groups is paramount to controlling reaction outcomes and preventing the formation of unwanted impurities.

The primary amine is a potent nucleophile and a base, readily participating in reactions such as acylation, alkylation, and reductive amination. The electron-withdrawing nitro group significantly acidifies the N-H protons, influencing the amine's reactivity. Concurrently, the fluorine atom, positioned para to the aminomethyl group and meta to the strongly deactivating nitro group, is highly activated towards SNAr.[2] This dual reactivity can lead to a complex mixture of products if reaction conditions are not carefully controlled.

Common Side Products and Their Mechanisms of Formation

A thorough understanding of potential side reactions is the first step toward minimizing them.[4] Below, we detail the most frequently encountered side products in reactions involving (4-fluoro-3-nitrophenyl)methanamine.

N-Alkylation and N-Acylation Impurities

In reactions where the primary amine is the intended nucleophile, over-alkylation or over-acylation can occur, leading to secondary or tertiary amines and di-acylated products, respectively.

  • Mechanism: The primary amine reacts with an electrophile (e.g., an alkyl halide or acyl chloride). The resulting secondary amine can then compete with the starting material for the remaining electrophile. The relative rates of these competing reactions are influenced by steric hindrance and the electronic nature of the substituents.

Nucleophilic Aromatic Substitution (SNAr) Products

The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[2]

  • Mechanism: A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate. The fluoride ion is subsequently eliminated to restore aromaticity. Common nucleophiles include amines, alkoxides, and water (under forcing conditions).

Products of Nitro Group Reduction

In the presence of reducing agents, the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities. This is particularly relevant in processes like catalytic hydrogenation.

  • Mechanism: The specific reduction product depends on the reducing agent, solvent, pH, and reaction temperature. For instance, catalytic hydrogenation with Pd/C typically leads to the corresponding aniline.[5]

Self-Condensation and Polymerization Products

Under certain conditions, particularly at elevated temperatures or in the presence of strong bases, (4-fluoro-3-nitrophenyl)methanamine can undergo self-condensation.

  • Mechanism: The primary amine of one molecule can act as a nucleophile, displacing the fluorine atom of another molecule to form a dimer. This process can continue, leading to oligomeric or polymeric impurities.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Frequently Asked Questions

Q1: My reaction is showing multiple spots on TLC/LC-MS, with masses corresponding to the addition of more than one equivalent of my electrophile. What is happening?

A1: This is a classic case of over-alkylation or over-acylation. The mono-substituted product is often more nucleophilic than the starting primary amine, leading to a second reaction.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the this compound relative to your electrophile.

  • Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the reaction with the more abundant primary amine.

  • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second substitution more significantly than the first.

Q2: I am trying to perform a reaction at the primary amine, but I am observing a significant amount of a side product where the fluorine atom has been displaced. How can I prevent this?

A2: You are encountering a competing SNAr reaction. The key is to select conditions that favor the desired nucleophilic attack by the amine while minimizing the SNAr pathway.

Troubleshooting Steps:

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) instead of a nucleophilic one (e.g., an alkoxide or a primary/secondary amine).

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SNAr reactions. Consider using less polar solvents if compatible with your primary reaction.

  • Temperature Control: SNAr reactions often have a higher activation energy than N-acylation or N-alkylation. Running the reaction at a lower temperature can significantly suppress the formation of the SNAr side product.[5]

Q3: During a reduction of the nitro group, I am getting a complex mixture of products and incomplete conversion. What are the critical parameters to control?

A3: The reduction of an aromatic nitro group can be sensitive to several factors.

Troubleshooting Steps:

  • Catalyst Selection and Loading: For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and used in the appropriate loading. Catalyst poisoning can lead to incomplete reactions.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and selectivity. Ensure consistent and adequate pressure.[5]

  • Solvent and pH: The choice of solvent and the pH of the reaction medium can affect the reduction pathway. For example, acidic conditions can sometimes favor the formation of hydroxylamino intermediates.

  • Reaction Time and Temperature: Monitor the reaction progress closely to avoid over-reduction or side reactions that may occur with prolonged reaction times or at elevated temperatures.

Q4: My final product is discolored, and I suspect the presence of impurities. What are the likely culprits and how can I remove them?

A4: Discoloration often arises from trace amounts of highly colored impurities, such as nitroso compounds or polymeric materials.

Troubleshooting Steps:

  • Purification Method: Recrystallization is often effective at removing small amounts of impurities.[6] Choose a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.

  • Chromatography: For more challenging separations, column chromatography (e.g., silica gel) can be employed.

  • Analytical Characterization: Use analytical techniques like HPLC-UV, LC-MS, and GC-MS to identify the impurities.[7][8] This will provide valuable information for optimizing the reaction to prevent their formation in the first place.

Diagram: Troubleshooting Workflow for Side Product Formation

Troubleshooting Workflow Troubleshooting Workflow for Side Product Formation start Reaction yields unexpected side products identify Identify side product structure (LC-MS, GC-MS, NMR) start->identify over_alk_acyl Over-alkylation/ acylation product? identify->over_alk_acyl Mass indicates multiple additions snar SNAr product? identify->snar Mass indicates F displacement reduction Incomplete/Side reduction product? identify->reduction In reduction reaction other Other impurity? identify->other Unknown sol_alk_acyl Adjust Stoichiometry Slow Addition Lower Temperature over_alk_acyl->sol_alk_acyl sol_snar Use Non-nucleophilic Base Change Solvent Lower Temperature snar->sol_snar sol_reduction Check Catalyst Activity Optimize H2 Pressure Adjust pH/Solvent reduction->sol_reduction sol_other Re-evaluate reaction mechanism Consider self-condensation Purify starting materials other->sol_other end Optimized Reaction sol_alk_acyl->end sol_snar->end sol_reduction->end sol_other->end

Caption: A logical workflow for troubleshooting common side product formations.

Preventative Measures and Optimization Strategies

Proactive measures are often more effective than reactive troubleshooting.

Table: Key Reaction Parameters and Their Impact on Selectivity
ParameterImpact on N-Alkylation/Acylation vs. SNArRecommended Action for Selectivity
Temperature Higher temperatures favor SNAr.Conduct the reaction at the lowest feasible temperature.
Base Nucleophilic bases can act as competing nucleophiles in SNAr.Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, Proton-Sponge®).
Solvent Polar aprotic solvents (DMF, DMSO) accelerate SNAr.Consider less polar solvents (e.g., THF, CH2Cl2) if reaction kinetics are acceptable.
Stoichiometry Excess electrophile leads to over-alkylation/acylation.Use a slight excess of the amine or perform a slow addition of the electrophile.
Experimental Protocols
Protocol 1: General Procedure for Selective N-Acylation
  • Dissolve this compound (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (2.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen).

  • Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C to room temperature while monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Analytical Monitoring by HPLC

A robust analytical method is crucial for identifying and quantifying impurities.[8][9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter.[9]

Diagram: Relationship Between Reaction Conditions and Product Distribution

Reaction_Conditions Influence of Reaction Conditions on Product Distribution Temp Temperature N_Alk_Acyl Desired N-Alkylation/ Acylation Temp->N_Alk_Acyl Low favors selectivity SNAr SNAr Side Product Temp->SNAr Increase favors Base Base Choice Base->N_Alk_Acyl Non-nucleophilic favors Base->SNAr Nucleophilic favors Solvent Solvent Polarity Solvent->SNAr High polarity favors Overreaction Over-alkylation/ acylation N_Alk_Acyl->Overreaction Can lead to (check stoichiometry)

Caption: Key reaction parameters influencing the balance between desired and side reactions.

Conclusion

Successfully employing this compound in synthesis hinges on a nuanced understanding of its reactivity. By carefully selecting reaction conditions—particularly temperature, choice of base, and solvent—and by implementing robust in-process analytical monitoring, researchers can effectively minimize the formation of common side products. This guide provides a foundational framework for troubleshooting and optimizing your reactions, ultimately leading to higher yields and purer products.

References
  • Benchchem. A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3 - Benchchem.
  • Benchchem. An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile - Benchchem.
  • ChemBK. (4-fluoro-3-nitrophenyl)methylamine hydrochloride - ChemBK.
  • Canadian Science Publishing. Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene.
  • ATSDR. analytical methods.
  • Mettler Toledo. Impurity Profiling of Chemical Reactions | Process Development Strategies.
  • Quora. What reaction with benzylamine can form isopropylbenzylamines?.
  • PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • NIH. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates.
  • Benchchem. Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
  • Benchchem. Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.

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Technical Support Center: Optimization of Reaction Conditions for Scalability

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reaction scalability. This guide is designed for researchers, chemists, and drug development professionals who are transitioning chemical processes from the laboratory bench to pilot plant or manufacturing scale. Our goal is to provide practical, in-depth answers to the common challenges you will face, moving beyond simple instructions to explain the fundamental principles governing process scale-up.

Section 1: Fundamentals of Scalability

This section addresses the core concepts and the primary reasons why scaling a chemical reaction is not a linear process.

Q: I have a high-yielding reaction at the 1 L scale. Can't I just multiply all the reagents and solvent by 100 to run it in a 100 L reactor?

A: No, direct linear multiplication is a common and often costly misconception. The scale-up of chemical reactions is a non-linear process because the physical properties of the system do not scale proportionally with volume.[1] As you increase the size of your reactor, you will face significant changes in key physical phenomena that govern the reaction's performance and safety.

The most critical change is the surface-area-to-volume ratio . A small flask has a large surface area relative to its volume, allowing for efficient heat transfer. A large reactor has a much smaller surface area relative to its volume, making it significantly harder to add or remove heat.[1] This fundamental difference impacts everything from temperature control to mixing efficiency.[1][2]

Key challenges that arise from this non-linear scaling include:

  • Thermodynamics & Heat Transfer: Exothermic (heat-releasing) reactions that are easily managed in the lab can become dangerous runaway reactions at scale if heat cannot be removed quickly enough.[1][3][4]

  • Fluid Dynamics & Mixing: Achieving uniform mixing (homogeneity) in a large tank is far more difficult than in a small flask.[1][5] This can lead to localized "hot spots," concentration gradients, and ultimately, lower yield and new impurity formation.[6][7]

  • Mass Transfer: In multi-phase reactions (e.g., liquid-gas, solid-liquid), the rate at which reactants can move between phases often becomes the limiting factor at scale, rather than the intrinsic reaction kinetics.[2][7]

dot graph TD; A[Lab Scale Discovery(100 mL)]; B[Parameter Screening & Optimization(1 L)]; C[Pilot Plant Scale-Up(100 L)]; D[Manufacturing Scale(>1000 L)];

ScaleUpWorkflow lab Lab Scale (Feasibility) optimize Bench Scale Optimization (Parameter Screening) lab->optimize Route Confirmed pilot Pilot Plant (Scalability Testing) optimize->pilot Process Defined pilot->optimize Issues Found mfg Manufacturing (Validated Process) pilot->mfg Scalability Proven

ScaleUpWorkflow lab Lab Scale (Feasibility) optimize Bench Optimization (Parameter Screening) lab->optimize Route Confirmed pilot Pilot Plant (Scalability Testing) optimize->pilot Process Defined pilot->optimize Issues Found mfg Manufacturing (Validated Process) pilot->mfg Scalability Proven

Section 2: Optimizing Key Reaction Parameters

This section provides troubleshooting guidance for the most critical parameters that require re-evaluation during scale-up.

Q: How should I approach solvent selection for a scalable process?

A: Solvent choice is a critical decision that extends far beyond just reaction performance. While a solvent might work well in the lab, at scale it must be evaluated for safety, cost, environmental impact, and process suitability.[8][9] Lab-scale purifications like column chromatography are often not feasible in manufacturing; crystallization is the preferred method for isolating solid products on a large scale.[8] Therefore, the solvent system must be amenable to producing a crystalline solid.

ParameterLab-Scale ConsiderationManufacturing Scale Consideration
Cost & Availability Often negligible. Niche "green" solvents are usable.A primary cost driver. Must be available in bulk quantities.[8][10]
Safety Managed in a fume hood.Operator exposure, flammability (flash point), and static potential are critical.[11]
Work-up & Isolation Miscibility with water for extractions is key. Chromatography is common.Must support efficient crystallization or distillation. Solvent swaps should be thermodynamically favorable.[8][12]
Environmental Waste is minimal.Regulations on emissions and waste disposal are strict. Recycling and recovery are paramount.[13]
Boiling Point Lower boiling points allow for easy removal on a rotovap.Higher boiling points are often preferred for safety (higher flash point) and to allow for higher reaction temperatures.[11]

Pro-Tip: When developing a process, aim to use a solvent that is suitable for both the reaction and the final crystallization. This avoids a "solvent swap," an energy-intensive and time-consuming unit operation.[12]

Q: My reaction requires vigorous stirring at the lab scale. How do I ensure proper mixing in a large reactor?

A: Replicating mixing conditions is one of the greatest scale-up challenges. What appears as "vigorous stirring" in a flask is not directly translatable to a large, baffled reactor with an impeller. Inadequate mixing at scale is a primary cause of failed reactions.[7] It can lead to poor mass and heat transfer, creating local concentration gradients that favor the formation of impurities.[6][7]

The Problem: At a small scale, reactions are often kinetically limited (the intrinsic speed of the chemical reaction). At a large scale, they frequently become mass-transfer limited , meaning the reaction rate is dictated by how quickly you can mix the reactants together.[2][14]

Troubleshooting & Optimization Strategy:

  • Characterize the Mixing Regime: Understand if your lab reaction is sensitive to mixing. Run the reaction at different stirring speeds (e.g., 200 rpm vs. 800 rpm). If the yield or impurity profile changes significantly, your reaction is mass-transfer sensitive and will be challenging to scale.[6]

  • Evaluate Impeller and Baffle Design: Not all impellers are equal. A simple anchor stirrer provides gentle blending, while a Rushton turbine is designed for high shear and gas dispersion. The choice of impeller and the presence of baffles (to prevent vortexing) are critical engineering decisions.

  • Consider Addition Rates: The rate at which you add a reagent is a powerful tool to control the reaction. In a large, poorly mixed reactor, adding a reagent too quickly can lead to a high local concentration, causing side reactions.[15] Slowing down the addition rate often solves this issue.

  • Use Modeling Tools: For complex systems, Computational Fluid Dynamics (CFD) can model the flow patterns inside a reactor, helping to predict and solve mixing problems before they occur in the plant.[16]

Q: How do I manage temperature control for a highly exothermic reaction at scale?

A: This is a critical safety and process control issue. The reduced surface-area-to-volume ratio in large reactors severely limits your ability to remove heat.[1][17] A reaction exotherm that causes a mild 5°C temperature rise in a 1 L flask could lead to a boiling solvent or a dangerous runaway reaction in a 1000 L vessel.[2][3]

Key Principles for Thermal Management:

  • Quantify the Heat of Reaction: Use reaction calorimetry (RC1) in the lab to measure the heat evolved by your reaction (ΔH). This data is essential for calculating the cooling duty required at scale.[18]

  • Control the Rate of Heat Generation: Since you cannot easily change the heat removal capability of a given reactor, you must control the rate of heat generation. This is almost always achieved by making the reaction reagent-addition controlled . Instead of mixing all reactants at once, one reactant is added slowly over time. The rate of addition is set so that the heat generated never exceeds the reactor's maximum cooling capacity.[4]

  • Understand Heat Transfer Coefficients: The overall heat transfer coefficient (U) is a measure of how efficiently heat moves from the reaction mixture, through the reactor wall, and into the cooling jacket fluid.[18] This value is determined by the reactor material, jacket design, fluid velocities, and physical properties of the reaction mass (viscosity, etc.).[18][19]

Heating/Cooling MethodLaboratory ScaleManufacturing Scale
Primary Method Oil/water bath, heating mantleJacketed reactor with thermal fluid (e.g., oil, glycol).[20][21]
Control Good, but can overshoot.Precise control via Thermal Control Unit (TCU).
Emergency Cooling Ice bath.Emergency quench systems, pressure relief valves.
Heat Transfer High surface area, efficient.Lower surface area, less efficient. Heat transfer is a key design parameter.[19]

Section 3: Troubleshooting Common Scale-Up Failures

This section uses a question-and-answer format to address specific problems encountered during scale-up.

TroubleshootingTree cluster_mass_balance Mass Balance Issues cluster_purity Impurity/Byproduct Issues start Problem: Low Yield at Scale check_mass Mass Balance OK? start->check_mass check_purity Impurity Profile Changed? start->check_purity physical_loss Physical Loss? (e.g., leak, transfer loss) check_mass->physical_loss No incomplete_rxn Incomplete Reaction? (Check IPC/HPLC) check_mass->incomplete_rxn Yes new_impurity New Impurities Formed? check_purity->new_impurity Yes more_impurity Known Impurity Increased? check_purity->more_impurity No cause_mixing Cause: Poor Mixing (Localized concentrations) new_impurity->cause_mixing cause_temp Cause: Poor Heat Transfer (Hot spots, degradation) new_impurity->cause_temp more_impurity->cause_mixing more_impurity->cause_temp solution_mixing Improve Agitation Slow Reagent Addition cause_mixing->solution_mixing Solution solution_temp Slow Reagent Addition Lower Jacket Temp cause_temp->solution_temp Solution

Q: My reaction yield dropped from 95% in the lab to 70% in the plant. What are the most likely causes?

A: A significant drop in yield is a classic scale-up problem, typically pointing to issues with mixing, heat transfer, or reagent stability over longer reaction times.[16]

  • Check for Incomplete Conversion: The first step is to analyze a sample of the crude reaction mixture before work-up. Is there a large amount of starting material left? If so, the reaction may not have gone to completion. This could be due to poor mixing preventing reactants from interacting, or the overall reaction time being too short (some processes take longer at scale).[1]

  • Analyze the Impurity Profile: Has a new, major impurity appeared that you didn't see in the lab? Or has a known minor impurity become a major one?

    • New Impurities: Often a sign of poor mixing leading to high local concentrations of a reagent, which then follows an alternative reaction pathway.[6][7]

    • Increased Known Impurities: Frequently caused by poor temperature control. "Hot spots" in the reactor can accelerate degradation pathways or side reactions that were negligible at the well-controlled lab scale.[3][6]

  • Review the Reagent Addition Strategy: Was a reactive reagent added much faster (relative to the total volume) than in the lab? This is a very common cause of failure. The solution is to slow the addition rate to maintain better control over concentration and temperature.

Q: The final product from my scaled-up batch has a different color and physical properties. Why?

A: This often points to issues in the work-up and isolation, not necessarily the reaction itself.

  • Degradation during Work-up: Operations like quenching, phase separations, and distillations take much longer at scale.[8] If your product is unstable, this extended time can lead to degradation. A classic example is quenching an exothermic reaction too quickly, causing a temperature spike that degrades the product.

  • Crystallization Differences: The cooling rate and mixing during crystallization have a profound impact on crystal form (polymorphism), particle size, and purity.[22][23] Rapid cooling in a large vessel can trap impurities and lead to fine, hard-to-filter particles, whereas the slow, controlled cooling in the lab produced clean, large crystals. Optimizing the cooling profile is essential for a robust crystallization process.[24]

  • Trace Metal Contamination: Different materials of construction between lab glassware and plant-scale reactors (e.g., stainless steel, Hastelloy) can introduce trace metals that may catalyze side reactions or discolor the product.

Section 4: Advanced Tools & Methodologies

To de-risk scalability, modern process development relies on advanced tools to build deep process understanding.

Q: What is Design of Experiments (DoE) and how can it help me optimize for scalability?

A: Design of Experiments (DoE) is a statistical method for systematically and efficiently exploring the impact of multiple reaction variables simultaneously.[25][26] Instead of the traditional "one variable at a time" (OVAT) approach, DoE allows you to understand the interactions between variables (e.g., how the effect of temperature changes at different concentrations).[27] This is crucial for identifying a robust operating range that will hold up under the less-than-perfect conditions of a large-scale reactor.[26][28]

Benefits of DoE for Scale-Up:

  • Efficiency: It requires far fewer experiments to map out the reaction space compared to OVAT.[26][27]

  • Process Understanding: It identifies which variables have the biggest impact on yield and purity and reveals critical interactions between them.

  • Robustness: It helps you find a "flat" optimum, a set of conditions where small deviations (inevitable at scale) do not cause the process to fail.

Workflow: Setting Up a Simple DoE for Optimization

Objective: Maximize the yield of a reaction by optimizing Temperature and Reagent Equivalence.

  • Step 1: Define Factors and Ranges.

    • Factor A: Temperature (°C). Range: 40°C (low) to 60°C (high).

    • Factor B: Equivalents of Reagent X. Range: 1.1 eq (low) to 1.5 eq (high).

  • Step 2: Select a Design. For two factors, a simple Full Factorial design with a center point is ideal. The software will generate an experimental plan.

  • Step 3: Run the Experiments. Execute the reactions exactly as prescribed by the design, randomizing the run order to prevent time-based bias.

  • Step 4: Analyze the Results. Input the yield for each run into the DoE software. The software generates a mathematical model and response surface plots that visualize how yield changes with temperature and equivalence.

Q: What is Process Analytical Technology (PAT) and how is it used in manufacturing?

A: Process Analytical Technology (PAT) is a framework, strongly encouraged by regulatory agencies like the FDA, for designing, analyzing, and controlling manufacturing processes through real-time measurements.[29] Instead of waiting for a batch to finish and then testing it (Quality by Testing), PAT aims to build quality into the process by monitoring it continuously (Quality by Design).[29][30]

How PAT is Applied:

  • In-line Sensors: Probes are placed directly into the reactor to monitor Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) in real time.

  • Common PAT Tools:

    • FTIR/Raman Spectroscopy: Can monitor the concentration of reactants, products, and intermediates, allowing you to track reaction progress without taking samples.[31]

    • Focused Beam Reflectance Measurement (FBRM): Measures particle size and count in real-time, which is invaluable for controlling crystallization processes.[31]

  • Benefits for Scalability: PAT provides a continuous stream of data that creates a "fingerprint" for a successful batch.[32] During scale-up and manufacturing, this allows for immediate detection of deviations, enabling proactive control and reducing batch failures.[30][33]

Section 5: References

  • 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group. Retrieved from [Link]

  • Design of Experiments (DoE) Studies. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). AIChE. Retrieved from [Link]

  • Technical Piece: SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci. Retrieved from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit. Retrieved from [Link]

  • 6 key challenges when scaling up sustainable chemical processes. (2025). UK-CPI.com. Retrieved from [Link]

  • Scaling Yield and Mixing in Chemical Reactors. (n.d.). Veryst Engineering. Retrieved from [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Design of experiments: An efficient approach to process optimisation. (2025). Dr. Reddy's. Retrieved from [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025). PharmaFeatures. Retrieved from [Link]

  • Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation. (n.d.). AIChE Proceedings. Retrieved from [Link]

  • API Particle / Crystal Engineering. (2024). The Pharma Master. Retrieved from [Link]

  • Reaction Optimization: Definitions & Examples. (2024). StudySmarter. Retrieved from [Link]

  • Process development of API crystallization: a model-driven approach. (2024). Technobis. Retrieved from [Link]

  • Improving Cell and Gene Therapy Scale-Up with a Digital-First Approach. (2026). Contract Pharma. Retrieved from [Link]

  • Crystallization of Active Pharmaceutical Ingredients References. (n.d.). SDU. Retrieved from [Link]

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025). ACS Publications. Retrieved from [Link]

  • Heat Exchangers in Chemical Reactors: Types and Functions. (2024). Jinzong Machinery. Retrieved from [Link]

  • The Challenges of PAT in the Scale-Up of Biologics Production. (2017). BioPharm International. Retrieved from [Link]

  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

  • SOLVE Chemistry | Enabling More Efficient Chemical Processes. (n.d.). SOLVE Chemistry. Retrieved from [Link]

  • Chemistry Process Optimization – An Inevitable Parameter for the Developmental Phase of the Drug Discovery Process. (2019). o2h group. Retrieved from [Link]

  • Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab. Retrieved from [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. (2026). ACS Publications. Retrieved from [Link]

  • Reaction Condition Optimization. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Design of experiments (DoE) for the optimization of chemical reactions... (n.d.). ResearchGate. Retrieved from [Link]

  • Mixing With Reaction: Practical Considerations. (2023). Becht. Retrieved from [Link]

  • Mixing Considerations in Chemical Reactor Scale-Up. (n.d.). COMSOL. Retrieved from [Link]

  • Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Solvents for sustainable chemical processes. (n.d.). WIT Press. Retrieved from [Link]

  • Technical Piece: SOLVENTS IN SCALE-UP. (n.d.). CatSci Ltd. Retrieved from [Link]

  • Mixing and Mass Transfer | Reaction Rate. (n.d.). Mettler Toledo. Retrieved from [Link]

  • FDA Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. (n.d.). FDA. Retrieved from [Link]

  • Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. (2024). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety. Retrieved from [Link]

  • The Ultimate Chemical Manufacturing Scale-Up Checklist. (n.d.). Re:Build Optimation. Retrieved from [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (n.d.). NIH. Retrieved from [Link]

  • Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. (2024). Medium. Retrieved from [Link]

  • Process intensification in chemical reactors: An overview in the heat exchanger perspective. (n.d.). Atlantis Press. Retrieved from [Link]

  • Heating of chemical reactors with thermal oil boilers. (n.d.). Pirobloc. Retrieved from [Link]

  • Chemical Process Development and Scale-Up. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. (2014). ACS Publications. Retrieved from [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). DEKRA. Retrieved from [Link]

  • Chemical Process Scale-Up Strategies. (n.d.). Scribd. Retrieved from [Link]

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Analysis and removal of impurities from (4-Fluoro-3-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Fluoro-3-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the analysis and purification of this key chemical intermediate.

Frequently Asked Questions (FAQs)
Impurity Profiling & Analysis

Q1: My initial purity analysis by HPLC shows several unexpected peaks. What are the most common process-related impurities I should expect?

A1: Impurities in this compound typically originate from the synthetic route. The most common synthesis involves the reduction of a precursor like 4-fluoro-3-nitrobenzaldehyde or a related nitrile, followed by salt formation with hydrochloric acid. Potential impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common impurity is often the precursor used for the amine formation, such as 4-fluoro-3-nitrobenzaldehyde or 4-fluoro-3-nitrobenzonitrile.

  • By-products of Reduction: Incomplete reduction can leave traces of the corresponding alcohol (from aldehyde reduction) or other intermediates. Over-reduction could potentially affect the nitro group on the ring, although this is less common under controlled conditions.

  • Positional Isomers: During the initial nitration of the aromatic ring in precursor synthesis, small amounts of other isomers can be formed (e.g., 2-fluoro-5-nitro or 2-fluoro-3-nitro isomers)[1]. These can be carried through the synthesis.

  • Degradation Products: The compound is stable at room temperature but can be sensitive to high temperatures or UV light[2]. Amines, in general, can be susceptible to oxidation over time, especially if not stored properly[3].

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, isopropanol, ethyl acetate) may be present.

The following table summarizes likely impurities and their potential origins.

Impurity Name Potential Origin Typical Analytical Observation
4-Fluoro-3-nitrobenzaldehydeUnreacted starting materialHPLC peak with a different retention time, identifiable by LC-MS.
(4-Fluoro-3-nitrophenyl)methanolBy-product of incomplete reductionHPLC peak, often eluting close to the main compound.
Isomeric AminesSide-reaction during precursor nitrationSmall peaks in HPLC, may require specific methods to resolve.
Residual SolventsTrapped during crystallizationTypically identified by GC-MS or ¹H NMR.

Q2: What is a reliable starting method for HPLC-based purity analysis of this compound?

A2: A reverse-phase HPLC method is the standard for analyzing polar, non-volatile compounds like this one. A C18 column provides excellent resolving power for aromatic compounds and their impurities.[4][5]

Here is a robust, validated starting method that can be adapted as needed.

Parameter Specification Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separating small aromatic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the amine salt.
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient 5-95% B over 20 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmThe nitroaromatic structure has strong absorbance at this wavelength.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution of the hydrochloride salt.

Q3: I have an unknown peak in my chromatogram. How can I proceed with its identification?

A3: Identifying an unknown impurity is a critical step in process development and quality control, as mandated by guidelines like ICH Q3A(R2)[6]. The process involves gathering structural and molecular weight information.

The recommended workflow is as follows:

  • LC-MS Analysis: The first step is to couple your HPLC to a mass spectrometer. This will provide the molecular weight of the impurity, which is a crucial piece of the puzzle.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass, allowing you to predict the elemental formula of the impurity.

  • NMR Spectroscopy: If the impurity can be isolated (e.g., via preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation[7]. ¹H NMR will show proton environments, ¹³C NMR the carbon skeleton, and importantly, ¹⁹F NMR is highly sensitive for fluorinated compounds and can confirm the fluorine's position on the aromatic ring[8][9].

  • Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of your compound to stress conditions (acid, base, heat, light, oxidation). If the unknown peak appears or increases, it confirms its identity as a degradant.

Troubleshooting Purification

Q4: I performed a recrystallization, but the purity did not significantly improve. What are the common pitfalls?

A4: Recrystallization is a powerful technique but relies on significant solubility differences between your compound and the impurities at different temperatures.[10] If purity doesn't improve, consider these factors:

  • Incorrect Solvent Choice: The chosen solvent may dissolve the impurity as effectively as your product, or the impurity may be co-crystallizing. For amine hydrochlorides, polar protic solvents or their mixtures are often effective.[3][11] Try solvent systems like Ethanol/Water, Isopropanol, or Methanol.

  • Cooling Rate Was Too Fast: Rapid cooling traps impurities within the crystal lattice. The solution should be allowed to cool slowly to room temperature first, then placed in an ice bath to maximize yield.

  • Insufficient Solvent: Using too little solvent can cause the product to "crash out" of the solution upon cooling, trapping impurities, rather than forming pure crystals. The goal is to use the minimum amount of boiling solvent to fully dissolve the solid.[10]

  • Impurity is an Isomer: If the impurity is a positional isomer, its physical properties (including solubility) may be too similar to your target compound for effective separation by recrystallization alone. In this case, chromatography may be necessary.

Q5: My compound is an oil or fails to crystallize from solution. What should I do?

A5: This is a common issue known as "oiling out," where the compound's melting point is lower than the boiling point of the solvent, or the solution becomes supersaturated. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: Add a tiny crystal of the pure solid product to the supersaturated solution to initiate crystallization.

  • Modify the Solvent System:

    • Add a co-solvent in which your compound is less soluble (an "anti-solvent") dropwise to the solution until it becomes slightly turbid, then warm to re-dissolve and cool slowly.

    • Reduce the amount of the primary solvent slightly by evaporation before cooling.

  • Consider an Alternative Purification Method: If recrystallization proves consistently difficult, purification via free-basing followed by re-salting is an excellent alternative for amine hydrochlorides.

Experimental Protocols & Workflows
Workflow for Impurity Identification and Removal

The following diagram outlines the logical process for tackling an impure sample of this compound.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Identification cluster_2 Phase 3: Purification Start Crude Product Received HPLC_Analysis HPLC Purity Check Start->HPLC_Analysis Purity_Check Purity > 99%? HPLC_Analysis->Purity_Check LCMS LC-MS Analysis (Get Molecular Weight) Purity_Check->LCMS No Final_QC Final Purity Check (HPLC) Purity_Check->Final_QC Yes Isolate Isolate Impurity (Prep-HPLC) LCMS->Isolate NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Isolate->NMR Structure Identify Structure NMR->Structure Choose_Method Choose Purification Method Structure->Choose_Method Recrystallize Recrystallization Choose_Method->Recrystallize Impurity solubility differs Freebase Free-base & Re-salt Choose_Method->Freebase Acidic/Basic impurities Chromatography Column Chromatography Choose_Method->Chromatography Isomers or stubborn impurities Recrystallize->Final_QC Freebase->Final_QC Chromatography->Final_QC Final_QC->Choose_Method Fail Pass Pass Final_QC->Pass Pass

Caption: Workflow for impurity identification and removal.

Protocol 1: Purification by Recrystallization

This protocol describes the standard procedure for purifying this compound.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of different solvents (e.g., ethanol, water, isopropanol, and mixtures like 9:1 ethanol:water). A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., 9:1 ethanol:water) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, large crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by HPLC for purity and by melting point.

Protocol 2: Purification via Free-Basing and Re-Salting

This acid-base extraction technique is highly effective for separating the amine from non-basic or weakly basic impurities.[12][13]

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water (approx. 10-20 mL per gram).

  • Basification (Free-Basing): Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 2 M NaOH solution) dropwise with stirring until the pH is >10. The free amine will precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing & Drying: Combine the organic extracts. Wash with brine (saturated NaCl solution) to remove residual water, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration: Filter off the drying agent. The resulting solution contains the purified free amine.

  • Re-Salting: Cool the organic solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise with stirring. The this compound will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

References
  • ChemBK. (4-fluoro-3-nitrophenyl)methylamine hydrochloride - Introduction. Available at: [Link]

  • The Pharma Master. Troubleshooting. Available at: [Link]

  • Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates?. Available at: [Link]

  • ResearchGate. (2025). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Available at: [Link]

  • Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
  • Agilent Technologies. (2025). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Recrystallization1. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Phenomenex. Troubleshooting Guide. Available at: [Link]

  • University of Alberta. Isolation (Recovery). Available at: [Link]

  • Angene Chemical. (2024). This compound, 98% Purity, C7H8ClFN2O2, 1 gram. Available at: [Link]

  • Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Google Patents. US20080045756A1 - Process for preparation of a nitrophenol.
  • Pakistan Academy of Sciences. (2025). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Available at: [Link]

  • Google Patents. US3510527A - Preparation of p-nitrophenols.
  • Angene Chemical. (2024). Safety Data Sheet. Available at: [Link]

  • Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Available at: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • PubChemLite. (4-chloro-3-fluoro-5-nitrophenyl)methanamine hydrochloride. Available at: [Link]

  • Dana Bioscience. (4-Chloro-3-fluoro-5-nitrophenyl)methanamine hydrochloride 50mg. Available at: [Link]

  • PubMed. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Available at: [Link]

  • Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Available at: [Link]

  • ChemRxiv. (2025). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Available at: [Link]

  • Waters Corporation. Impurities Application Notebook. Available at: [Link]

  • PubMed Central. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Available at: [Link]

  • Diva-portal.org. (2025). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established scientific principles and practical experience.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically proceeds via the reduction of a suitable precursor, such as 4-fluoro-3-nitrobenzonitrile or 4-fluoro-3-nitrobenzaldehyde. While several reduction methods exist, the primary challenges during scale-up revolve around ensuring safety, controlling exothermic reactions, minimizing byproduct formation, and achieving a stable, pure final salt form.

Synthesis_Overview cluster_start Starting Materials cluster_reduction Reduction Step cluster_product Intermediate & Final Product 4-Fluoro-3-nitrobenzonitrile 4-Fluoro-3-nitrobenzonitrile Reduction Reduction 4-Fluoro-3-nitrobenzonitrile->Reduction 4-Fluoro-3-nitrobenzaldehyde 4-Fluoro-3-nitrobenzaldehyde 4-Fluoro-3-nitrobenzaldehyde->Reduction (4-Fluoro-3-nitrophenyl)methanamine (4-Fluoro-3-nitrophenyl)methanamine Reduction->(4-Fluoro-3-nitrophenyl)methanamine HCl_Salt_Formation HCl Salt Formation (4-Fluoro-3-nitrophenyl)methanamine->HCl_Salt_Formation This compound This compound HCl_Salt_Formation->this compound

Caption: General synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Reduction of the Nitro and Nitrile Groups

Q1: We are scaling up the reduction of 4-fluoro-3-nitrobenzonitrile using catalytic hydrogenation. What are the primary safety concerns and how can we mitigate them?

A1: Catalytic hydrogenation of nitro compounds is highly exothermic and presents several safety risks that are magnified at scale.[1][2]

  • Thermal Runaway: The reduction of the nitro group is a high-energy transformation. Poor heat dissipation in a large reactor can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

    • Mitigation:

      • Calorimetry Studies: Perform reaction calorimetry (e.g., RC1) to understand the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR).

      • Controlled Dosing: Implement a slow, controlled addition of the substrate to the catalyst slurry or control the hydrogen pressure and flow rate.

      • Efficient Cooling: Ensure the reactor has adequate cooling capacity to handle the heat generated.

  • Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.

    • Mitigation:

      • Inert Atmosphere: Purge the reactor thoroughly with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[3]

      • Leak Detection: Regularly check for and eliminate any potential leaks in the hydrogenation system.

      • Proper Venting: Ensure the reactor is equipped with a proper venting system to handle any excess hydrogen.

  • Catalyst Handling: Palladium on carbon (Pd/C) is a common catalyst and can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen.

    • Mitigation:

      • Wet Catalyst: Handle the catalyst as a wet paste.[3]

      • Inert Gas Blanket: Filter the catalyst under a nitrogen or argon blanket to prevent contact with air.

      • Quenching: Quench the filtered catalyst with water before disposal.

Q2: During the reduction of 4-fluoro-3-nitrobenzonitrile, we observe the formation of colored byproducts. What are these impurities and how can their formation be minimized?

A2: The formation of colored byproducts during nitro group reduction is often due to the accumulation of intermediates like nitroso and hydroxylamine species. These can dimerize to form colored azoxy and azo compounds.[1][4]

  • Minimization Strategies:

    • Complete Reaction: Ensure the reaction goes to completion by using an adequate catalyst loading and sufficient hydrogen pressure. Monitor the reaction progress closely by techniques like TLC, HPLC, or LC-MS.[3]

    • Catalyst Additives: In some cases, the addition of catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamine intermediates, leading to a cleaner product.[4]

    • Reaction Conditions: Optimize temperature and pressure. Lower temperatures can sometimes reduce the rate of side reactions, although this may also slow down the desired reaction.

Q3: We are considering using a borane reagent for the reduction. What are the advantages and disadvantages of this approach at scale?

A3: Borane reagents, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS), are effective for reducing nitriles.[5][6]

FeatureAdvantagesDisadvantages & Mitigation
Selectivity Borane reagents can be more selective than catalytic hydrogenation for certain substrates, especially if other reducible functional groups are present.[5]Boranes will also reduce other functional groups like carboxylic acids and esters.[5] Careful substrate analysis is required.
Handling Commercially available as solutions, which can be easier to handle than gaseous hydrogen.[6]Borane reagents are moisture-sensitive and react exothermically with water and alcohols to produce flammable hydrogen gas.[7] Mitigation: Use anhydrous solvents and equipment. Implement a controlled quenching procedure, and ensure adequate venting for hydrogen gas. A methanol scrubbing system is recommended for large-scale reactions.[7]
Work-up The initial product is an amine-borane complex which needs to be hydrolyzed to liberate the free amine.[5]The work-up can be complex and generate significant amounts of hydrogen. Mitigation: Controlled acidic work-up is typically required. Palladium-catalyzed hydrolysis can be an effective and safer alternative for quenching amine-borane complexes.[7]
Safety Avoids the high pressures associated with hydrogenation.Borane reagents themselves are toxic and flammable. Concentrated solutions of BH3-THF can dissociate, creating a headspace of flammable diborane gas.[5] Mitigation: Use appropriate personal protective equipment (PPE) and work in a well-ventilated area. Avoid using concentrated solutions when possible.

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"Start" -> "Anhydrous_Setup"; "Anhydrous_Setup" -> "Substrate_Dissolution"; "Substrate_Dissolution" -> "Cool_Reaction"; "Cool_Reaction" -> "Slow_Addition"; "Slow_Addition" -> "Monitor_Reaction"; "Monitor_Reaction" -> "Controlled_Quench" [label="Reaction Complete"]; "Controlled_Quench" -> "Isolation"; "Isolation" -> "End"; }

Caption: Experimental workflow for borane reduction.

Hydrochloride Salt Formation and Purification

Q4: We are having difficulty isolating the this compound salt. It either remains an oil or is difficult to filter. What are some common causes and solutions?

A4: Challenges in salt formation and isolation are common, especially at scale. The physical properties of the salt are highly dependent on the solvent system and the presence of impurities.[8][9]

  • Oiling Out: The salt may be "oiling out" or precipitating as a viscous liquid instead of a crystalline solid. This can be due to:

    • Solvent Choice: The solvent may be too good at solvating the salt, preventing crystallization.

    • Hygroscopicity: The salt may be hygroscopic and absorbing moisture from the air or solvent, leading to a gummy consistency.[8]

    • Impurities: The presence of impurities can inhibit crystal lattice formation.

  • Troubleshooting Strategies:

    • Solvent Screening: Experiment with different solvent and anti-solvent systems. A common approach is to dissolve the free amine in a solvent where it is soluble (e.g., isopropanol, ethyl acetate) and then add a solution of HCl in a solvent where the salt is insoluble (e.g., diethyl ether, heptane) to induce precipitation.[8]

    • Control of Water Content: Use anhydrous solvents and perform the crystallization under an inert atmosphere to minimize water uptake.

    • Seeding: If a small amount of crystalline material is available, use it to seed the supersaturated solution to promote crystallization.

    • Temperature Control: A slower, more controlled cooling profile can lead to the formation of larger, more easily filterable crystals.

    • Alternative Acids: If the hydrochloride salt consistently proves difficult to handle, consider forming a salt with a different acid, such as methanesulfonic acid, which may have more favorable crystallization properties.[8]

Q5: What is the importance of the pKa difference between the amine and hydrochloric acid for successful salt formation?

A5: For stable salt formation, a general rule of thumb is that the pKa of the protonated base (the amine in this case) should be at least 2-3 pH units higher than the pKa of the acid (HCl).[10] This ensures a significant degree of ionization and a more complete acid-base reaction, leading to a stable salt. The pKa of HCl is very low (around -7), while the pKa of a typical benzylamine is around 9-10. This large difference ensures that the proton transfer is highly favorable, leading to the formation of a stable hydrochloride salt.

CompoundApproximate pKaRole
(4-Fluoro-3-nitrophenyl)methanamine~9-10 (as conjugate acid)Base
Hydrochloric Acid~ -7Acid
pKa Difference ~16-17 Highly Favorable

Q6: How can we ensure the purity and stability of the final hydrochloride salt product?

A6: The purity and stability of the final active pharmaceutical ingredient (API) intermediate are critical.

  • Purification:

    • Recrystallization: This is a powerful technique for purifying crystalline solids.[11] The crude salt can be dissolved in a minimal amount of a suitable hot solvent and then allowed to cool slowly, causing the pure product to crystallize while impurities remain in the mother liquor.

    • Washing: After filtration, wash the filter cake with a cold, appropriate solvent to remove residual mother liquor and surface impurities.

  • Stability:

    • Drying: Thoroughly dry the final product under vacuum to remove residual solvents, which can affect stability and downstream processing.

    • Storage: Store the hydrochloride salt in a tightly sealed container in a cool, dry place, protected from light and moisture. Some amine hydrochlorides can be sensitive to light or can disproportionate back to the free base and HCl if not stored correctly.[12]

III. References

  • Mathias, G., et al. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 945-950. [Link]

  • ResearchGate. (n.d.). Safe Handling of Boranes at Scale | Request PDF. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2019). Safe Handling of Boranes at Scale. Retrieved January 18, 2026, from [Link]

  • ChemBK. (2024). (4-fluoro-3-nitrophenyl)methylamine hydrochloride. Retrieved January 18, 2026, from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved January 18, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Borane & Borane Complexes. Wordpress. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved January 18, 2026, from [Link]

  • Aubakirov, Y. A., et al. (2019). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. ResearchGate. [Link]

  • Pharmaceutical Technology. (2007). Salt Selection in Drug Development. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. Retrieved January 18, 2026, from

  • ACS Publications. (2021). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved January 18, 2026, from [Link]

  • Taylor & Francis eBooks. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. Retrieved January 18, 2026, from [Link]

  • University of Glasgow. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Retrieved January 18, 2026, from [Link]

Sources

Safe handling and storage procedures for (4-Fluoro-3-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Fluoro-3-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in your experiments. The information provided is synthesized from available safety data and the known properties of structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a substituted benzylamine derivative. It is a white crystalline solid that serves as a key intermediate in various organic syntheses, particularly in the fields of medicinal chemistry, dyes, and pesticides.[1]

The primary hazards associated with this compound, and similar nitroaromatic compounds, include:

  • Irritation: It is known to be an irritant and may cause damage to the skin, eyes, and respiratory system upon contact.[1]

  • Instability: The presence of a nitro group on the aromatic ring suggests potential instability under certain conditions. It may decompose or even explode at high temperatures, or in the presence of ultraviolet (UV) light or combustible materials.[1]

Q2: What are the recommended storage conditions for this compound?

To maintain the integrity and stability of this compound, it is crucial to adhere to the following storage conditions:

ParameterRecommendationRationale
Temperature Room TemperatureThe compound is stable at room temperature.[1]
Atmosphere Sealed in a dry, inert atmosphere (e.g., argon or nitrogen)As a hydrochloride salt, it is likely hygroscopic and will absorb moisture from the air, which can lead to degradation.
Light Store in a dark place or use an amber vialExposure to UV light can induce photochemical decomposition of the nitroaromatic group.[1]
Container Tightly sealed, clearly labeled containerPrevents contamination and exposure to moisture and air.

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A comprehensive approach to personal protection is essential. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

Q4: How should I dispose of waste containing this compound?

As a halogenated nitroaromatic compound, it must be treated as hazardous waste. Follow these disposal protocols:

  • Segregation: Do not mix with other waste streams. It should be segregated as halogenated organic waste.[3]

  • Container: Use a designated, properly sealed, and clearly labeled hazardous waste container.[3]

  • Labeling: The container must be labeled as "Halogenated Organic Waste" and include the full chemical name.[3]

  • Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.[4][5]

Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound in your experiments.

Problem 1: The compound has changed color (e.g., from white to yellow/brown).

  • Potential Cause: This is a likely indicator of degradation. The color change could be due to exposure to light, heat, or moisture. The nitro group is susceptible to photochemical reactions, and the amine can oxidize.

  • Troubleshooting Steps:

    • Assess Storage: Verify that the compound has been stored according to the recommended conditions (in the dark, under a dry atmosphere).

    • Purity Check: If the integrity of your experiment is critical, consider re-analyzing the compound's purity via techniques like NMR or LC-MS before use.

    • Future Prevention: Ensure all researchers are aware of the proper storage requirements. Use smaller aliquots to minimize repeated exposure of the bulk material to the atmosphere.

Problem 2: Inconsistent reaction yields or unexpected side products.

  • Potential Cause 1: Reagent Degradation: As mentioned above, if the starting material has degraded, it will impact the reaction outcome.

  • Potential Cause 2: Incompatibility with Reaction Conditions: The nitro group can be sensitive to certain reducing agents, and the amine can react with a variety of electrophiles. The hydrochloride salt may also affect the reaction pH.

  • Troubleshooting Steps:

    • Starting Material Purity: Confirm the purity of your this compound.

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress closely. This can help identify the formation of unexpected byproducts.

    • pH Adjustment: If the reaction is sensitive to pH, you may need to add a non-nucleophilic base to free the amine from its hydrochloride salt.

    • Review Literature: Consult literature for similar reactions to understand potential incompatibilities and side reactions of substituted benzylamines.

Problem 3: The compound is difficult to dissolve.

  • Potential Cause: this compound is soluble in water and some organic solvents.[1] However, its solubility will vary depending on the solvent system.

  • Troubleshooting Steps:

    • Solvent Selection: Test solubility in a small scale with a range of solvents appropriate for your reaction. Common solvents for similar compounds include methanol, ethanol, and DMSO.

    • Gentle Warming: Gentle warming may aid dissolution, but be cautious of the compound's thermal sensitivity. Avoid high temperatures.

    • Sonication: Using an ultrasonic bath can help to break up solid particles and improve the rate of dissolution.

Safe Handling and Emergency Workflow

The following diagram outlines the critical steps for safely handling this compound and the appropriate response in case of an emergency.

Caption: Workflow for safe handling and emergency response.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions with the amine group.

  • Combustibles: The nitroaromatic nature of the compound could contribute to a fire hazard.[1]

  • Strong Bases: Will deprotonate the amine hydrochloride, potentially leading to an exothermic reaction.

  • Acids, Acid Chlorides, Acid Anhydrides: While the amine is protonated, the free amine in equilibrium can react with these reagents.

References

  • ChemSafetyPro. (2016). Skin and Eye Irritation. Retrieved from [Link]

  • Ballantyne, B., Dodd, D. E., Nachreiner, D. J., & Myers, R. C. (1985). The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. Drug and Chemical Toxicology, 8(1-2), 43–56. Retrieved from [Link]

  • ChemBK. (n.d.). (4-fluoro-3-nitrophenyl)methylamine hydrochloride. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: (2-Nitrophenyl)methanamine hydrochloride. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • ChemBK. (2024). (4-fluoro-3-nitrophenyl)methylamine hydrochloride. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Screening for potential hazard effects from four nitramines on human eye and skin. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). United States regulatory requirements for skin and eye irritation testing. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). THE MUTAGENICITY OF CARCINOGENIC COMPOUNDS. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Comparison between carcinogenicity and mutagenicity based on chemicals evaluated in the IARC monographs. Retrieved from [Link]

  • Regulations.gov. (n.d.). Material Safety Data Sheet I. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Retrieved from [Link]

  • University of Oslo. (2024). Disposal of residue chemicals (chemicals in their original packaging). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

Sources

Preventing degradation of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Fluoro-3-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent and identify potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8°C. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.

Q2: Is this compound sensitive to light?

A2: Yes. Aromatic nitro compounds and benzylamines can be susceptible to photodegradation.[2] It is crucial to store the compound in an amber or opaque vial to protect it from UV and visible light.[3] Prolonged exposure to light can lead to the formation of colored impurities and a decrease in purity.

Q3: The material has changed color from white to yellow/brown. Is it still usable?

A3: A change in color is a strong indicator of degradation. This can be caused by exposure to light, heat, or reactive atmospheric components. While a slight discoloration may not significantly impact every application, it is highly recommended to re-analyze the purity of the material before use. For applications requiring high purity, using discolored material is not advised.

Q4: I've noticed the powder has become clumpy. What is the cause and what should I do?

A4: Clumping is often a sign of moisture absorption. Amine hydrochloride salts are known to be hygroscopic, meaning they can absorb water from the atmosphere.[4][5] This can lead to physical changes in the material and may also promote hydrolytic degradation. If clumping is observed, it is recommended to dry the material under vacuum and re-test for purity and water content. To prevent this, always handle the compound in a dry environment, such as a glovebox, and ensure the container is tightly sealed after each use.

Q5: What are the primary degradation pathways for this compound?

A5: Based on its structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The primary amine group is prone to oxidation, which can lead to the formation of the corresponding nitroso, nitro, or N-oxide derivatives.[6][7]

  • Photodegradation: Exposure to light can induce reactions involving the nitro group and the aromatic ring.

  • Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo complex decomposition reactions, which may be initiated by the cleavage of the C-NO2 bond.[8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable steps to resolve them.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Confirm the identity of the main peak using a reference standard. 2. Attempt to identify the impurity peaks using LC-MS. Potential degradation products could include the oxidized amine or products of nitro group reduction. 3. Review storage conditions and handling procedures to identify potential causes of degradation.
Poor solubility in recommended solvents The compound may have degraded to less soluble impurities or absorbed excessive moisture.1. Visually inspect the material for any changes in color or appearance. 2. Perform a Karl Fischer titration to determine the water content. 3. If the water content is high, dry the sample under vacuum. 4. If the issue persists, the material has likely degraded and should be replaced.
Inconsistent experimental results This could be due to batch-to-batch variability or degradation of a single batch over time.1. Always note the batch number and date of receipt for all materials used. 2. If possible, re-qualify the material's purity before critical experiments, especially if it has been in storage for an extended period. 3. Compare the results obtained with a fresh batch of the compound.

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathways

A (4-Fluoro-3-nitrophenyl)methanamine (Parent Compound) B Oxidation Products (e.g., N-oxide, nitroso derivative) A->B O₂ / Peroxides C Photodegradation Products (e.g., ring-opened species, polymers) A->C UV/Vis Light D Thermal Degradation Products (e.g., denitrated compounds, tars) A->D Heat E Hydrolysis Products (Potential for amine displacement) A->E H₂O (moisture)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Initial Sample of (4-Fluoro-3-nitrophenyl)methanamine HCl B Hygroscopicity (e.g., 25°C / 80% RH) A->B C Photostability (e.g., ICH Q1B light exposure) A->C D Thermal Stability (e.g., 60°C) A->D E Oxidative Stress (e.g., 3% H₂O₂) A->E F Visual Inspection B->F G HPLC Purity Assay B->G I Karl Fischer Titration B->I C->F C->G H LC-MS for Impurity ID C->H D->F D->G D->H E->F E->G E->H J Assess Purity & Degradation Compare to Control F->J G->J H->J I->J

Caption: Workflow for assessing the stability of this compound.

Experimental Protocols

Protocol 1: Hygroscopicity Assessment

This protocol is based on the principles outlined in the European Pharmacopoeia for hygroscopicity testing.[5]

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a pre-weighed, shallow glass container.

  • Drying (Optional but Recommended): Dry the sample under vacuum at 40°C for 24 hours to establish a baseline dry weight.

  • Exposure: Place the container with the sample in a desiccator maintained at 25°C and 80% relative humidity (RH). A saturated solution of ammonium chloride can be used to achieve this RH.

  • Analysis: After 24 hours, remove the sample and immediately weigh it.

  • Calculation: Calculate the percentage weight gain.

    • Slightly hygroscopic: weight gain is between 0.2% and 2%.

    • Hygroscopic: weight gain is between 2% and 15%.

    • Very hygroscopic: weight gain is greater than 15%.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose HPLC method suitable for purity determination and can be adapted for stability-indicating studies.[10][11]

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in 50:50 Water:Acetonitrile

Procedure:

  • Prepare the mobile phases and sample solution as described in the table.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks. For stability-indicating methods, stressed samples should be analyzed to demonstrate specificity.

References

  • Brill, T.B., and James, K.J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8).
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • [Reference 3 not cited]
  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4, 159-165.
  • [Reference 5 not cited]
  • [Reference 6 not cited]
  • MedCrave online. (2016).
  • PharmaTutor. (2014).
  • [Reference 9 not cited]
  • ACS Publications. (1993).
  • [Reference 11 not cited]
  • ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • [Reference 13 not cited]
  • Wikipedia. (n.d.). Benzylamine.
  • ResearchGate. (2020). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?.
  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
  • MDPI. (n.d.).
  • [Reference 18 not cited]
  • [Reference 19 not cited]
  • [Reference 20 not cited]
  • Amadis Chemical Co., Ltd. (n.d.). This compound.
  • [Reference 22 not cited]
  • [Reference 23 not cited]
  • BenchChem. (n.d.). A Comparative Guide to the Purity Assessment of (2-Fluoro-5-nitrophenyl)
  • Q1 Scientific. (2021). Photostability testing theory and practice.
  • [Reference 26 not cited]
  • [Reference 27 not cited]
  • [Reference 28 not cited]
  • [Reference 29 not cited]
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.

Sources

Troubleshooting guide for reactions involving (4-Fluoro-3-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (4-Fluoro-3-nitrophenyl)methanamine hydrochloride (FNPMH). This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during its use in organic synthesis. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you navigate your experiments successfully.

Section 1: Compound Characteristics and Handling

FAQ 1: What are the key physicochemical properties of this compound?

This compound is a white crystalline solid.[1] It is crucial to understand its properties to ensure proper handling and reaction setup.

PropertyValueSource(s)
CAS Number 1187930-69-3[1][2]
Molecular Formula C₇H₈ClFN₂O₂[1][2]
Molecular Weight 206.60 g/mol [1][2]
Appearance White crystalline solid[1]
Solubility Soluble in water and some organic solvents.[1]
Stability Stable at room temperature, but may decompose at high temperatures or in the presence of strong light.[1]
FAQ 2: How should I properly store and handle this compound?

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials such as strong oxidizing agents.[1]

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a fume hood to avoid inhalation of dust.[1] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1]

Section 2: Reaction Troubleshooting

Reactions involving this compound, typically nucleophilic substitution or amide bond formation, can sometimes present challenges. This section addresses common issues and provides a logical approach to troubleshooting.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in synthesis. The following flowchart provides a systematic approach to diagnosing the root cause.

G cluster_start cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low/No Yield Observed reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check base_check Is the base appropriate and sufficiently strong? reagent_check->base_check Reagents OK solvent_check Is the solvent anhydrous and appropriate for the reaction? base_check->solvent_check Base is suitable temp_check Review Reaction Temperature solvent_check->temp_check Solvent is appropriate time_check Check Reaction Time temp_check->time_check Temp is optimal atmosphere_check Was an inert atmosphere necessary and maintained? time_check->atmosphere_check Time is sufficient extraction_check Optimize Extraction pH & Solvent atmosphere_check->extraction_check Atmosphere is correct purification_check Consider alternative purification methods (e.g., chromatography, recrystallization) extraction_check->purification_check Work-up is optimized G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend FNPMH in anhydrous DCM B Add base (TEA or DIPEA) A->B C Cool to 0 °C B->C D Slowly add acyl chloride C->D E Warm to RT and stir D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO₃ (aq) F->G H Extract with DCM G->H I Wash with brine, dry, and concentrate H->I J Purify by chromatography or recrystallization I->J

Sources

Alternative work-up and extraction procedures for (4-Fluoro-3-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis, (4-Fluoro-3-nitrophenyl)methanamine hydrochloride is crucial for the development of various therapeutic agents. However, its synthesis and purification are often plagued by challenges related to its high polarity, potential for emulsion formation, and the presence of persistent impurities. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and alternative protocols to navigate these common experimental hurdles.

Core Synthesis and Work-Up Overview

The synthesis of (4-Fluoro-3-nitrophenyl)methanamine typically involves the reduction of a suitable precursor, such as 4-fluoro-3-nitrobenzonitrile or 4-fluoro-3-nitrobenzamide. The resulting free amine is a polar molecule that is subsequently converted to its hydrochloride salt for improved stability and handling. The work-up and extraction of the free amine from the reaction mixture is a critical step where significant product loss or contamination can occur.

cluster_0 Synthesis cluster_1 Work-Up & Extraction cluster_2 Salt Formation Precursor Precursor (e.g., 4-Fluoro-3-nitrobenzonitrile) Reduction Reduction (e.g., LiAlH4, Catalytic Hydrogenation) Precursor->Reduction Amine Crude Free Amine (4-Fluoro-3-nitrophenyl)methanamine Reduction->Amine Quench Reaction Quench Amine->Quench Basify Basification (e.g., NaOH, K2CO3) Quench->Basify Extract Organic Extraction (DCM, EtOAc) Basify->Extract Wash Aqueous Washes (Water, Brine) Extract->Wash Dry Drying (Na2SO4, MgSO4) Wash->Dry Solvent Dissolve in Anhydrous Solvent Dry->Solvent HCl Addition of HCl (Gaseous or Solution) Solvent->HCl Isolate Isolate Product (Filtration) HCl->Isolate caption General Synthesis and Purification Workflow

Caption: General Synthesis and Purification Workflow

Troubleshooting and Alternative Protocols

This section addresses specific issues encountered during the work-up and extraction of (4-Fluoro-3-nitrophenyl)methanamine, presented in a question-and-answer format.

Q1: My yield is consistently low, and I suspect the product is being lost to the aqueous layer during extraction. What can I do?

A1: This is a common problem due to the high polarity of the amine and its hydrochloride salt. The amine itself has some water solubility, and incomplete basification can leave a significant amount of the highly water-soluble protonated amine in the aqueous phase.[1][2]

Root Cause Analysis:
  • Insufficient Basification: The pH of the aqueous layer may not be high enough to ensure the amine is fully in its free base form. A pH of >11 is recommended.[3]

  • High Polarity: The combination of the fluoro, nitro, and aminomethyl groups makes the free amine relatively polar, leading to partitioning into the aqueous layer.

  • Choice of Extraction Solvent: Less effective organic solvents may not efficiently extract the polar amine.

Alternative Protocol 1: "Salting Out" to Enhance Extraction

The "salting out" effect involves increasing the ionic strength of the aqueous layer, which decreases the solubility of organic compounds and drives them into the organic phase.

Step-by-Step Methodology:

  • After quenching the reaction, basify the aqueous mixture to pH >11 using a saturated solution of sodium carbonate (Na₂CO₃) or 4-6M sodium hydroxide (NaOH). Monitor the pH with litmus paper or a pH meter.

  • Before extraction, add sodium chloride (NaCl) to the aqueous layer until it is saturated. You will observe that some salt remains undissolved.

  • Proceed with the extraction using a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Perform at least 3-4 extractions to ensure maximum recovery of the product.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Solvent Selection for Extraction

The choice of solvent is critical for efficiently extracting a polar amine.

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexKey Considerations
Dichloromethane (DCM) 1.3339.63.1Excellent solvent for many amines, forms the bottom layer, but is a suspected carcinogen.
Ethyl Acetate (EtOAc) 0.90277.14.4Good alternative to DCM, less toxic, but can be prone to hydrolysis under strongly basic conditions.
Methyl tert-Butyl Ether (MTBE) 0.7455.22.5Less prone to emulsion formation, but may be a less effective solvent for this polar amine.
Chloroform (CHCl₃) 1.4961.24.1Effective solvent, but has significant health and safety concerns.[4]
Q2: I'm struggling with a persistent emulsion at the aqueous-organic interface during extraction. How can I resolve this?

A2: Emulsion formation is common in acid-base extractions, especially with amines at high pH. This is often caused by finely divided solids or surfactant-like properties of intermediates or byproducts.

Troubleshooting Decision Tree

Start Persistent Emulsion Forms Patience Allow to Stand (15-30 min) Start->Patience Brine Add Saturated Brine Patience->Brine No Separation Result Separation Achieved Patience->Result Separates Filter Filter through Celite® Brine->Filter No Separation Brine->Result Separates Centrifuge Centrifuge the Mixture Filter->Centrifuge No Separation Filter->Result Separates Centrifuge->Result Separates Fail Still Emulsified Centrifuge->Fail No Separation caption Emulsion Breaking Decision Workflow

Caption: Emulsion Breaking Decision Workflow

Recommended Solutions:
  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Addition of Brine: Adding a saturated NaCl solution can help break the emulsion by increasing the density and ionic strength of the aqueous phase.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the fine particles causing the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing phase separation.

Q3: My final product is contaminated with a persistent yellow or brown color. How can I improve its purity?

A3: Discoloration in nitro-aromatic compounds is often due to impurities from the synthesis or degradation. These can include unreacted starting materials, byproducts from side reactions, or phenolic impurities.[5][6]

Potential Impurities and Their Origin
ImpurityPotential OriginRecommended Analytical Method
4-Fluoro-3-nitroanilineIncomplete reduction of a precursor or side reaction.HPLC, GC-MS[7]
4-Fluoro-3-nitrophenolHydrolysis of the starting material or product.HPLC, LC-MS[8]
Starting Material (e.g., nitrile, amide)Incomplete reaction.HPLC, IR Spectroscopy
Polymeric "resins"Side reactions during nitration or reduction.[5]Insoluble, often removed by filtration.
Alternative Protocol 2: Recrystallization of the Hydrochloride Salt

Recrystallization is a powerful technique for purifying the final solid product.

Step-by-Step Methodology:

  • Place the crude this compound in a flask.

  • Add a minimal amount of a hot solvent in which the salt is soluble, such as isopropanol (IPA) or ethanol.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, place the flask in an ice bath or freezer to induce crystallization.

  • If the product remains too soluble, an "anti-solvent" like diethyl ether or hexanes can be added dropwise to the cooled solution until turbidity is observed, which should initiate precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Alternative Protocol 3: Activated Carbon (Charcoal) Treatment

Activated carbon is effective at removing colored, often polymeric, impurities.

Step-by-Step Methodology:

  • Dissolve the crude free amine in the organic solvent after extraction but before proceeding to the salt formation step.

  • Add a small amount (typically 1-2% by weight) of activated carbon to the solution.

  • Stir or gently heat the mixture for 15-30 minutes.

  • Filter the mixture through a pad of Celite® to remove the carbon. Caution: Ensure the Celite pad is fine enough to prevent carbon particles from passing through.

  • Proceed with the HCl addition to form the purified salt.

Frequently Asked Questions (FAQs)

Q: What is the proper way to store this compound? A: As a hydrochloride salt of an amine, it is likely hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and direct light to prevent degradation.[9][10]

Q: What are the primary safety concerns when handling this compound? A: this compound and related nitro-aromatic compounds should be handled with care. They are often classified as harmful if swallowed or in contact with skin.[8][11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[9][10] Consult the Safety Data Sheet (SDS) before use.

Q: How can I convert the isolated hydrochloride salt back to the free amine? A: To regenerate the free amine, dissolve the hydrochloride salt in water or a suitable solvent mixture, then add a base such as sodium hydroxide or sodium carbonate solution until the pH is greater than 11. The free amine can then be extracted into an organic solvent as described in the protocols above.[2]

Q: I am having trouble precipitating the hydrochloride salt from my organic solution. What are my options? A: If adding an aqueous HCl solution is not effective, consider using anhydrous methods. Dissolve the purified free amine in an anhydrous solvent like diethyl ether, DCM, or EtOAc. Then, either bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise until precipitation is complete.

References

  • Process for preparing 4-fluoro-3-nitroaniline.
  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?
  • Workup: Amines. University of Rochester, Department of Chemistry.
  • SAFETY D
  • Synthesis of Primary Amines. Chemistry LibreTexts.
  • Process for isolation of an organic amine.
  • Safety D
  • Behavior of nonpolars during extraction of high salt content aq. phases. Sciencemadness Discussion Board.
  • Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. Benchchem.
  • SAFETY D
  • SAFETY D
  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.
  • Structure and Amine-Water Solubility in Desalination by Solvent Extraction.
  • Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activ
  • Isolation (Recovery) of amines. University of Alberta.
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  • 3-Fluoro-4-nitrobenzenamine SDS. ECHEMI.
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  • 4-Fluoro-3-nitro anilines.
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  • (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone-31431-16-0. Shree Ganesh Remedies Limited.
  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses.
  • 4-Fluoro-3-nitrophenol. PubChem, NIH.
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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and quality of starting materials and intermediates are non-negotiable. (4-Fluoro-3-nitrophenyl)methanamine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its chemical structure, featuring a primary amine, a nitro group, and a halogen, necessitates robust analytical methods to ensure its identity, purity, and strength. This guide provides an in-depth comparison of analytical methodologies for the validation of this critical intermediate, grounded in the principles of scientific integrity and regulatory compliance. Our discussion will be framed by the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][2][3][4][5][6][7][8][9][10]

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the "why" behind analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][7] This ensures that the method consistently and reliably measures the quality attributes of the substance. For a pharmaceutical intermediate like this compound, this translates to confidence in its identity, the accurate quantification of its purity, and the detection and control of any impurities. A well-validated method is a cornerstone of Good Manufacturing Practice (GMP) and is a critical component of any regulatory submission to bodies like the FDA and EMA.[1][10][11][12][13][14]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the validation of this compound is dictated by the physicochemical properties of the molecule and the specific analytical requirements. The presence of a UV-absorbing aromatic ring, a polar amine hydrochloride salt, and the potential for volatile or thermally labile impurities informs the selection process.

Analytical Technique Principle Key Advantages Limitations Applicability for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and quantitative accuracy for a wide range of compounds, including polar and non-volatile substances.[15][16][17]Higher cost and complexity compared to some other techniques.Highly Suitable: Ideal for the assay of the main component and the separation and quantification of non-volatile impurities. Reverse-phase HPLC with UV detection is the presumptive method of choice.
Gas Chromatography (GC) Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[18][19]Excellent for the analysis of volatile and thermally stable compounds.[18][19][20][21] High sensitivity, especially for residual solvents.[19]Not suitable for non-volatile or thermally labile compounds without derivatization.[21][22] The hydrochloride salt form of the analyte is non-volatile.Suitable with Derivatization: Can be used for the analysis of volatile impurities or after derivatization of the amine to a more volatile form. Useful for residual solvent analysis as per ICH Q3C guidelines.[19]
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible light by a substance in solution.[23]Simple, cost-effective, and rapid for routine quantitative analysis.[24]Prone to interference from other UV-absorbing compounds, offering limited specificity.[24]Suitable for Assay (with caution): Can be used for a simple assay if the sample matrix is well-defined and free of interfering impurities. The nitroaromatic chromophore should provide a distinct UV absorbance.[25][26][27][28]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.High sensitivity and selectivity, providing structural information for impurity identification.[29][30][31]Typically used in conjunction with a chromatographic technique (LC-MS or GC-MS) for complex mixtures.Highly Suitable (as a detector): LC-MS is a powerful tool for the identification and quantification of trace-level impurities and degradation products.[32][33]

Based on this comparison, High-Performance Liquid Chromatography (HPLC) emerges as the most robust and versatile technique for the comprehensive validation of this compound. The remainder of this guide will focus on a detailed protocol for the validation of an HPLC method for this compound.

A Validated HPLC Method: A Step-by-Step Protocol

The following protocol outlines the validation of a hypothetical isocratic reverse-phase HPLC method for the assay of this compound. The validation parameters are in accordance with ICH Q2(R1) guidelines.[2][3][7]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow Figure 1: HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Method_Development Develop HPLC Method (Column, Mobile Phase, etc.) Validation_Protocol Define Validation Parameters and Acceptance Criteria Method_Development->Validation_Protocol System_Suitability System Suitability Validation_Protocol->System_Suitability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report System_Suitability->Specificity

Caption: A flowchart illustrating the sequential steps involved in the validation of an HPLC method.

System Suitability

Causality: Before commencing any validation experiments, it is imperative to verify that the chromatographic system is performing adequately. System suitability tests ensure that the system can generate reproducible results.

Protocol:

  • Prepare a standard solution of this compound at the target concentration.

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Specificity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][11]

Protocol:

  • Inject a blank solution (mobile phase) to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Inject a solution of the this compound reference standard.

  • Inject a sample solution.

  • If available, inject solutions of known impurities to demonstrate their resolution from the main peak.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples. The method should be able to separate the analyte peak from any degradation products.

Linearity and Range

Causality: Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 80% to 120% of the target assay concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Accuracy

Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]

Protocol:

  • Perform recovery studies by spiking a placebo (if applicable) or a sample with known amounts of the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision is the measure of the degree of scatter of a series of measurements. It is typically evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results. The RSD should be ≤ 2.0%.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Protocol:

  • Introduce small, deliberate variations to the HPLC method parameters, such as:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

  • Analyze a standard solution under each of these varied conditions.

  • Evaluate the impact on system suitability parameters and the assay results. The results should remain within the acceptance criteria.

Logical Relationships of Validation Parameters

Validation Parameter Relationships Figure 2: Interdependencies of Validation Parameters Suitability System Suitability Specificity Specificity Suitability->Specificity Linearity Linearity Suitability->Linearity Accuracy Accuracy Suitability->Accuracy Precision Precision Suitability->Precision Validated_Method Validated Method Specificity->Validated_Method Range Range Linearity->Range Accuracy->Range Precision->Range Range->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: A diagram showing the foundational role of system suitability and the interconnectedness of other validation parameters leading to a fully validated method.

Summary of Acceptance Criteria

Validation Parameter Acceptance Criteria
System Suitability Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000, RSD of Peak Area ≤ 2.0%
Specificity No interference at the analyte retention time; analyte peak is resolved from impurities and degradants.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Established based on linearity, accuracy, and precision data (typically 80-120% for assay).
Accuracy Mean recovery of 98.0% to 102.0%
Precision Repeatability: RSD ≤ 2.0% Intermediate Precision: Comparison of results from different conditions.
Robustness System suitability and assay results remain within acceptable limits under varied conditions.

Conclusion

The validation of analytical methods for pharmaceutical intermediates like this compound is a scientifically rigorous and legally mandated process. While several analytical techniques can be employed, HPLC stands out as the most suitable method for comprehensive validation due to its high resolution, sensitivity, and quantitative accuracy for this type of compound. The detailed protocol and validation parameters provided in this guide, based on ICH guidelines, offer a robust framework for ensuring the quality, purity, and consistency of this important synthetic intermediate. By adhering to these principles, researchers, scientists, and drug development professionals can build a foundation of trust in their analytical data, ultimately contributing to the development of safe and effective medicines. The continuous lifecycle management of analytical procedures, as emphasized in the newer ICH guidelines, ensures that these methods remain fit for purpose throughout the product's lifecycle.[5]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). GMP Compliance. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]

  • Method Development and Validation of Gas Chromatography - International Journal of Pharmaceutical Sciences. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025). Pharmeli. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005). U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2015). U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). GMP Compliance. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Chromatography Today. [Link]

  • Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science. (n.d.). Separation Science. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent. [Link]

  • Gas Chromatography and its Applications in Pharmaceutical Industry. (n.d.). LinkedIn. [Link]

  • A Review: GC Method Development and validation - ResearchGate. (2016). ResearchGate. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023). European Medicines Agency. [Link]

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals - Altabrisa Group. (2025). Altabrisa Group. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards - Environics. (2024). Environics. [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023). European Medicines Agency. [Link]

  • EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. (2014). GMP Compliance. [Link]

  • hplc method validation for pharmaceuticals: a review - ResearchGate. (2013). ResearchGate. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines - ijarsct. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). NHS. [Link]

  • Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds - PubMed. (1979). PubMed. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (2021). PubMed. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (2023). National Institutes of Health. [Link]

  • (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - ResearchGate. (n.d.). ResearchGate. [Link]

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  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. - IU Indianapolis ScholarWorks. (n.d.). Indiana University. [Link]

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A Technical Guide to the Spectroscopic Confirmation of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic techniques for the structural elucidation of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride. Due to the limited availability of public experimental data for this specific compound, this guide will use its close structural isomer, (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, and other related substituted benzylamines as primary exemplars to illustrate the analytical workflow. This comparative approach underscores the importance of meticulous spectroscopic analysis in distinguishing between closely related isomers, a critical step in ensuring the safety and efficacy of therapeutic candidates.

The Imperative of Isomer Differentiation in Drug Development

Positional isomers, such as this compound and (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, can exhibit vastly different pharmacological and toxicological profiles. A subtle shift in the position of a functional group on an aromatic ring can significantly alter a molecule's interaction with biological targets. Therefore, the ability to definitively confirm the intended structure and rule out the presence of isomeric impurities is of paramount importance. This guide will walk you through the key spectroscopic techniques employed for this purpose, explaining the causality behind experimental choices and providing the logic for data interpretation.

A Multi-faceted Approach to Structural Verification

A single analytical technique is rarely sufficient for the complete and unambiguous structural determination of a novel compound. A synergistic approach, combining data from multiple spectroscopic methods, provides a self-validating system for structural confirmation. The primary techniques covered in this guide are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Mass Spectrometry (MS)

By integrating the information from each of these methods, a comprehensive and irrefutable structural assignment can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of nuclei.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For substituted benzylamines, the aromatic region of the spectrum is particularly informative for confirming the substitution pattern.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte, such as (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1] Ensure the sample is fully dissolved to avoid spectral broadening.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better spectral dispersion.

    • Solvent Reference: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

    • Acquisition Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Integrate the signals to determine the relative number of protons.

The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are key to differentiating isomers. For example, in a 1,2,4-trisubstituted benzene ring like that in our target molecule and its isomer, the coupling patterns will be distinct. The fluorine atom will also introduce additional splitting (J-coupling) to nearby protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place tube in NMR spectrometer transfer->instrument setup Set acquisition parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase analyze Analyze Spectrum (Chemical Shift, Multiplicity, Integration) phase->analyze

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, and the presence of fluorine will result in C-F coupling, which is a powerful diagnostic tool.

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[1]

  • Instrument Setup:

    • Spectrometer: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz ¹H frequency) is standard.

    • Acquisition Mode: Proton-decoupled mode is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

    • Acquisition Parameters:

      • Pulse Angle: 45-90°

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: A higher number of scans (e.g., 1024 or more) is usually necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

The following table presents a comparison of predicted ¹³C NMR data for (4-Fluoro-3-nitrophenyl)methanamine and experimental data for the structurally similar 4-Fluoro-3-nitroaniline. This comparison highlights the expected chemical shift ranges and the significant impact of the fluorine substituent (large ¹JCF coupling constant).

Assignment Predicted ¹³C Shift (ppm) for (4-Fluoro-3-nitrophenyl)methanamine *Experimental ¹³C Shift (ppm) for 4-Fluoro-3-nitroaniline
C-NH₂/CH₂NH₂~45136.5
C-NO₂~149137.5
C-F~155 (d, ¹JCF ≈ 250 Hz)150.7 (d, ¹JCF ≈ 243 Hz)
Aromatic CH~115-135115.8, 118.5, 122.1
Predicted values are based on computational models and data from analogous compounds.

Note: The chemical shifts are highly dependent on the solvent used.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational modes will confirm the presence of the amine, nitro, and fluoro-aromatic moieties.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the crystalline sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

    • The fine powder is then compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups of interest.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind 1-2 mg sample with 100-200 mg KBr press Press into a transparent pellet grind->press background Acquire background spectrum (KBr only) press->background sample_spec Acquire sample spectrum background->sample_spec analyze Identify characteristic absorption bands sample_spec->analyze

The following table compares the expected characteristic IR absorption bands for this compound with those of a similar compound, 3-Fluoro-4-nitrophenol.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for (4-Fluoro-3-nitrophenyl)methanamine HCl Experimental Wavenumber (cm⁻¹) for 3-Fluoro-4-nitrophenol [2]
-NH₃⁺ (Ammonium)N-H stretch3200-2800 (broad)-
Aromatic C-HC-H stretch3100-30003100-3000
Nitro (-NO₂)Asymmetric stretch~1530~1530
Nitro (-NO₂)Symmetric stretch~1350~1350
C-FC-F stretch~1250~1260
Aromatic C=CC=C stretch1600-14501620, 1590, 1480

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information. For our target compound, we would expect to see the molecular ion of the free base after the loss of HCl.

  • Sample Preparation:

    • The hydrochloride salt is generally not suitable for direct GC-MS analysis due to its low volatility. The sample is typically neutralized to the free base form.

    • Dissolve the hydrochloride salt in water and add a base (e.g., NaHCO₃ solution) to deprotonate the amine.

    • Extract the free base into a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • The organic extract is then injected into the GC-MS system.[3]

  • GC-MS System Parameters:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).

    • Injector Temperature: ~250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at 100 °C and ramping up to 300 °C.

    • Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) corresponding to the free base, (4-Fluoro-3-nitrophenyl)methanamine.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

G cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_analysis Data Analysis neutralize Neutralize HCl salt to free base extract Extract with volatile organic solvent neutralize->extract inject Inject into GC-MS extract->inject separate Separate on GC column inject->separate ionize Ionize and detect in MS separate->ionize analyze Analyze mass spectrum (Molecular ion, Fragmentation) ionize->analyze

The molecular weight of the free base, (4-Fluoro-3-nitrophenyl)methanamine, is 170.14 g/mol . The expected molecular ion peak in the mass spectrum would be at m/z = 170. For comparison, the molecular formula of the isomeric (3-Fluoro-4-nitrophenyl)methanamine is the same, and thus it will have the same molecular weight. The differentiation between these isomers by mass spectrometry alone would rely on subtle differences in their fragmentation patterns, which may not always be definitive. This highlights the necessity of using MS in conjunction with NMR for unambiguous isomer identification.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M]⁺ Peak (m/z)
(4-Fluoro-3-nitrophenyl)methanamineC₇H₇FN₂O₂170.14170
(3-Fluoro-4-nitrophenyl)methanamineC₇H₇FN₂O₂170.14170

Conclusion: A Holistic and Self-Validating Approach

The structural confirmation of a molecule like this compound, and particularly its differentiation from its isomers, requires a multi-pronged spectroscopic approach. While this guide has used comparative data due to the scarcity of public information on the primary compound, the principles and experimental workflows outlined provide a robust framework for researchers.

  • ¹H and ¹³C NMR provide the definitive map of the molecular structure and are crucial for distinguishing isomers.

  • FT-IR offers rapid confirmation of the presence of key functional groups.

  • Mass Spectrometry confirms the molecular weight and can provide supporting structural information through fragmentation analysis.

By judiciously applying these techniques and carefully interpreting the combined data, researchers can confidently and unequivocally confirm the structure of their target compounds, ensuring the integrity and reproducibility of their scientific work.

References

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  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]

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  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed. [Link]

  • Supporting Information - MPG.PuRe. Max Planck Institute for Polymer Research. [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

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  • Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging. Agilent. [Link]

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  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Human Metabolome Database. [Link]

  • Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen Wissam Iali,a Peter J. Rayner,a Adel A. The Royal Society of Chemistry. [Link]

  • (3-Fluoro-4-methoxy-5-nitrophenyl)methanamine. PubChem. [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0211946). NP-MRD. [Link]

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  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

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A Comparative Guide to the Synthetic Routes of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active molecules. The presence of a fluorine atom, a nitro group, and a reactive aminomethyl substituent on the phenyl ring makes it a versatile intermediate for drug discovery and development. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering researchers and process chemists the data and insights necessary to select the most suitable method for their specific needs. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of each route's efficiency, scalability, and potential challenges.

Comparative Overview of Synthetic Strategies

Two primary synthetic pathways to this compound are prevalent in the field. The first route commences with the commercially available 4-fluoro-3-nitrobenzonitrile and involves a selective reduction of the nitrile functionality. The second route utilizes 4-fluoro-3-nitrotoluene as the starting material, proceeding through a benzylic bromination followed by amination. This guide will provide a detailed examination of both approaches.

Parameter Route 1: Nitrile Reduction Route 2: Benzylic Bromination and Amination
Starting Material 4-Fluoro-3-nitrobenzonitrile4-Fluoro-3-nitrotoluene
Key Transformations Selective nitrile reductionBenzylic bromination, Amination
Number of Steps 2 (Reduction, Salt Formation)3 (Bromination, Amination, Salt Formation)
Potential Challenges - Over-reduction of the nitro group- Handling of pyrophoric catalysts (if used)- Handling of lachrymatory benzyl bromide- Control of over-bromination
Estimated Overall Yield Moderate to HighModerate
Scalability GoodGood

Route 1: Selective Reduction of 4-Fluoro-3-nitrobenzonitrile

This synthetic approach leverages the selective reduction of the nitrile group in 4-fluoro-3-nitrobenzonitrile to the corresponding primary amine. The key challenge in this route is to achieve this transformation without affecting the nitro group, which is also susceptible to reduction under many conditions.

Mechanistic Considerations

The selective reduction of a nitrile in the presence of a nitro group can be achieved using specific reducing agents. While catalytic hydrogenation with palladium on carbon can often reduce both functional groups, certain catalytic systems or the use of specific hydride reagents can favor the reduction of the nitrile. For instance, the combination of sodium borohydride and a Lewis acid like boron trifluoride diethyl etherate can generate a species that selectively reduces the nitrile. The Lewis acid coordinates to the nitrile nitrogen, activating it towards hydride attack from sodium borohydride.

Experimental Protocol

Step 1: Synthesis of (4-Fluoro-3-nitrophenyl)methanamine

  • Materials:

    • 4-Fluoro-3-nitrobenzonitrile

    • Sodium borohydride (NaBH₄)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-3-nitrobenzonitrile (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add boron trifluoride diethyl etherate (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • In a separate flask, carefully prepare a suspension of sodium borohydride (2.0 eq) in anhydrous THF.

    • Add the sodium borohydride suspension to the reaction mixture portion-wise, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

    • Adjust the pH of the solution to ~8 with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude (4-fluoro-3-nitrophenyl)methanamine. The product can be purified further by column chromatography on silica gel if necessary.

Step 2: Formation of this compound

  • Materials:

    • (4-Fluoro-3-nitrophenyl)methanamine (crude or purified)

    • Anhydrous diethyl ether

    • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Procedure:

    • Dissolve the (4-fluoro-3-nitrophenyl)methanamine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

    • A precipitate will form. Continue stirring in the ice bath for 30 minutes.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Visualizing the Workflow

Route1 A 4-Fluoro-3-nitrobenzonitrile B (4-Fluoro-3-nitrophenyl)methanamine A->B  NaBH₄, BF₃·OEt₂  THF, 0°C to rt   C (4-Fluoro-3-nitrophenyl)methanamine hydrochloride B->C  HCl in Et₂O  Et₂O, 0°C   Route2 A 4-Fluoro-3-nitrotoluene B 4-Fluoro-3-nitrobenzyl bromide A->B  NBS, AIBN  CCl₄, reflux   C (4-Fluoro-3-nitrophenyl)methanamine B->C  aq. NH₃  DCM, rt   D (4-Fluoro-3-nitrophenyl)methanamine hydrochloride C->D  HCl in Et₂O  Et₂O, 0°C  

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound. The choice between the two will likely depend on the specific requirements of the researcher or organization.

  • Route 1 (Nitrile Reduction) is a more direct, two-step synthesis that may offer higher overall yields if the selective reduction can be optimized. However, it relies on a more expensive starting material and potentially hazardous reagents.

  • Route 2 (Benzylic Bromination and Amination) starts from a more economical precursor and utilizes well-established reactions. The trade-off is a longer, three-step sequence and the handling of a lachrymatory intermediate.

Ultimately, factors such as cost of starting materials, available equipment, safety considerations, and desired scale of production will be the deciding factors in selecting the optimal synthetic strategy.

References

  • IndiaMART. Technical Grade 4-Fluoro-3-nitrobenzonitrile. [Link]

Evaluating the biological activity of derivatives synthesized from (4-Fluoro-3-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

The core structure, featuring both a fluorine atom and a nitro group on a phenyl ring, offers a compelling scaffold for medicinal chemistry. The nitro group is a well-established pharmacophore in various bioactive compounds, known to participate in redox reactions within cells that can lead to antimicrobial or cytotoxic effects.[1][2] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, making it a valuable substituent in drug design.[3][4] By derivatizing the primary amine, we can systematically modulate the molecule's physicochemical properties to optimize for specific biological targets.

This guide focuses on three key areas of high therapeutic demand: anticancer, antimicrobial, and anti-inflammatory activities.

Synthetic Strategy & Rationale

The primary amine of (4-Fluoro-3-nitrophenyl)methanamine serves as a versatile synthetic handle. We propose the synthesis of two primary classes of derivatives: Schiff bases and N-substituted amides/sulfonamides. This choice is based on the established and diverse biological activities of these functional groups when attached to similar aromatic scaffolds.[5][6]

  • Schiff Bases (Imines): Formed by the condensation of the primary amine with various substituted aldehydes. The resulting azomethine group (>C=N-) is crucial for many observed biological activities, including anticancer and antimicrobial effects.[5][7] The electronic properties of the aldehyde substituent allow for fine-tuning of the molecule's overall activity.

  • Amides & Sulfonamides: Acylation of the primary amine with substituted benzoyl chlorides or sulfonyl chlorides yields stable amide and sulfonamide derivatives. These linkages are common in established drugs and can form critical hydrogen bond interactions with biological targets.[8]

The workflow for synthesizing these derivatives is a standard, robust process in medicinal chemistry, allowing for the rapid generation of a diverse chemical library for screening.

Caption: General workflow for synthesis of derivative library.

Anticancer Activity Evaluation

Derivatives containing nitro-aromatic scaffolds have shown promise as anticancer agents.[9][10] Their mechanism often involves bioreduction of the nitro group in the hypoxic environment of tumors, leading to reactive species that induce cellular damage. We will evaluate the cytotoxic potential of the synthesized derivatives against relevant human cancer cell lines.

Comparative Performance Data (Based on Analogous Compounds)

The following table presents cytotoxicity data (IC50 values) for Schiff base derivatives synthesized from analogous nitro-aromatic amines against various cancer cell lines. This data serves as a benchmark for what might be expected from derivatives of (4-Fluoro-3-nitrophenyl)methanamine. A lower IC50 value indicates higher potency.

Derivative ClassAnalogous ScaffoldCancer Cell LineIC50 (µM)Reference
Schiff Base4-NitrobenzaldehydeTSCCF (Oral Cancer)446.68 µg/mL[7]
Schiff Base4-AminoantipyrineMCF-7 (Breast)< 18[5]
Schiff Base5-FluorouracilMCF-7 (Breast)Varies[11]
Benzofuran4-NitrophenylPC-3 (Prostate)Varies[10]

Note: Direct comparison is challenging due to different cell lines and assay conditions. However, the data indicates that µM-level activity is an achievable target.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[12][13] The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, indicating the concentration of a compound required to reduce cell viability by 50%.[14][15]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. The final DMSO concentration should be kept constant and low (≤ 0.5%). Replace the old medium with 100 µL of the medium containing the test compounds and incubate for 48-72 hours.[13]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours at 37°C.[13][16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.[13][16]

  • Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.[12][16]

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[13][14]

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity Evaluation

The increasing prevalence of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents.[17] Nitro-aromatic and fluoro-substituted compounds have historically demonstrated potent antimicrobial properties.[1][3] We will assess the efficacy of the synthesized derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Comparative Performance Data (Based on Analogous Compounds)

The agar well diffusion method provides a qualitative and semi-quantitative measure of antimicrobial activity, indicated by the diameter of the zone of inhibition (ZOI). The Minimum Inhibitory Concentration (MIC) provides a quantitative measure of potency.

Derivative ClassAnalogous ScaffoldMicrobial StrainZone of Inhibition (mm) / MIC (µg/mL)Reference
ThiopyrimidineBenzenesulfonamideK. pneumoniae15 - 30 mm[8]
BenzoylthioureaFluorophenylE. coliMIC: Varies[3][4]
Schiff Base4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thioneS. aureusMIC: 125[18]
Schiff Base4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thioneC. albicansMIC: 62.5[18]
Benzimidazole2-MercaptobenzimidazoleC. albicans15 - 18 mm[19]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion assay is a widely used, cost-effective technique for screening antimicrobial activity.[17][20] It relies on the diffusion of the test compound through an agar medium inoculated with a target microorganism.[20]

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar for fungi.[21]

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.[21]

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile swab.[17]

  • Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar using a sterile cork borer.[17]

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[17] Include a positive control (standard antibiotic) and a negative control (solvent only).[22]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[22]

  • Data Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.[17]

Caption: Workflow for the agar well diffusion assay.

Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes.[23][24] Nitro-containing compounds, particularly nitro-fatty acids, have demonstrated potent anti-inflammatory effects.[1][25] We propose evaluating the derivatives for their ability to inhibit COX-1 and COX-2 enzymes.

Comparative Performance Data (Based on Analogous Compounds)

The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[26] The data below shows the inhibitory potential of various compound classes.

Derivative ClassTargetIC50 (µg/mL)Reference
Plant ExtractCOX-211.13[26]
IsoxazoleCOX-2Potent Inhibition[27]
Plant ExtractCOX-2High Potency[28]
Experimental Protocol: In Vitro COX Inhibition Assay

Several commercial kits are available for measuring the inhibition of COX-1 and COX-2. These are typically colorimetric or fluorescent assays that measure the peroxidase activity of the COX enzyme.[23][24]

Step-by-Step Protocol (General):

  • Reagent Preparation: Prepare assay buffers, heme, and arachidonic acid (substrate) as per the kit instructions.

  • Enzyme & Inhibitor Incubation: In a 96-well plate, add the appropriate buffer, purified COX-1 or COX-2 enzyme, and various concentrations of the test derivative. Incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Colorimetric/Fluorometric Measurement: After a set time, add the colorimetric substrate. The peroxidase component of COX catalyzes the oxidation of this substrate, producing a measurable color change.

  • Data Acquisition: Read the absorbance or fluorescence using a microplate reader.

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The data gathered from these initial screens will be crucial for establishing Structure-Activity Relationships (SAR).[29] Key insights will be derived by correlating specific structural modifications with changes in biological activity.

  • Impact of Substituents: The electronic nature (electron-donating vs. electron-withdrawing) and steric properties of substituents on the aldehyde or acyl chloride precursors will be analyzed. For example, in chalcones based on a 1-(4-nitrophenyl)prop-2-en-1-one core, substituent patterns significantly modulate anticancer activity.[30]

  • Role of Fluoro and Nitro Groups: The presence of the 4-fluoro and 3-nitro groups is expected to be a key driver of activity.[2][31] SAR studies will help confirm their importance and guide the synthesis of second-generation compounds where these groups might be moved or replaced to optimize potency and selectivity.

This systematic approach, combining rational synthesis with robust biological evaluation, will provide a clear path for identifying lead compounds from the (4-Fluoro-3-nitrophenyl)methanamine scaffold for further preclinical development.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available from: [Link]

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  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Jove. Available from: [Link]

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  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available from: [Link]

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  • In vitro COX-1/2 anti-inflammatory assay, in silico molecular docking of potent compounds, Molecular docking simulation, and SwissADME pharmacokinetic profile were investigated in this research. PubMed Central. Available from: [Link]

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  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. MDPI. Available from: [Link]

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  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available from: [Link]

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  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

  • Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. PubMed Central. Available from: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available from: [Link]

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  • Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities. PubMed. Available from: [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Available from: [Link]

  • Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells. PubMed. Available from: [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. ResearchGate. Available from: [Link]

  • Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. PubMed Central. Available from: [Link]

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A Comparative Guide to the Solid-State Characterization of (4-Fluoro-3-nitrophenyl)methanamine Derivatives: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The spatial arrangement of atoms within a crystal lattice dictates crucial physicochemical properties, including solubility, stability, bioavailability, and manufacturability. Among the arsenal of analytical techniques available for solid-state characterization, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise molecular structure and intermolecular interactions. This guide provides an in-depth comparison of X-ray crystallographic analysis with other key analytical techniques for the characterization of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride derivatives, a class of intermediates vital in the synthesis of various pharmaceutical agents.

The strategic incorporation of fluorine and nitro groups into pharmaceutical intermediates can significantly modulate their metabolic stability and target binding affinity.[1][2] The nitro group, with its strong electron-withdrawing nature, and the fluorine atom, with its unique steric and electronic properties, play crucial roles in the pharmacokinetics and pharmacodynamics of a drug molecule.[3][4] Consequently, a detailed understanding of the structural nuances imparted by these functional groups is essential for rational drug design.

The Unambiguous Power of Single-Crystal X-ray Diffraction

X-ray crystallography provides an unparalleled, high-resolution view of the molecular world. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the electron density distribution within the crystal, and from that, the precise location of each atom. This technique is the gold standard for determining the absolute configuration of chiral molecules and for identifying and characterizing different polymorphic forms, which can have profoundly different physical properties and therapeutic outcomes.

Case Study: Crystal Structure of 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one

To illustrate the power of SCXRD, let us consider the crystal structure of 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[5] A detailed crystallographic study of this compound reveals critical structural features that influence its solid-state behavior.

The analysis provides precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation. In this case, the morpholinone ring adopts a twist-chair conformation.[5] Furthermore, the dihedral angle between the benzene ring and the nitro group is determined to be 11.29 (3)°.[5] This out-of-plane twist is a subtle but important conformational detail that can influence how the molecule packs in the crystal lattice and how it interacts with biological targets.

Crucially, SCXRD elucidates the intricate network of intermolecular interactions that hold the molecules together in the crystal. For 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one, molecules are linked by C—H⋯O hydrogen bonds, forming chains along a specific crystallographic axis.[5] These non-covalent interactions are fundamental to the crystal's stability and its physical properties.

The key crystallographic parameters for 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one are summarized in the table below.

Crystallographic ParameterValue[5]
Chemical FormulaC₁₀H₉FN₂O₄
Molecular Weight240.19 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.6408 (7)
b (Å)7.3788 (10)
c (Å)10.8546 (14)
α (°)73.30 (3)
β (°)75.39 (3)
γ (°)74.30 (3)
Volume (ų)481.60 (14)
Z2
Density (calculated) (g/cm³)1.654

The following diagram illustrates the molecular structure and a simplified representation of the intermolecular hydrogen bonding in the crystal lattice of 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one.

Caption: Molecular structure and key intermolecular interaction.

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While SCXRD provides the ultimate structural detail, a comprehensive characterization of a pharmaceutical intermediate relies on a suite of complementary analytical techniques. Each method offers unique insights into the material's properties.

TechniqueInformation ProvidedStrengths for (4-Fluoro-3-nitrophenyl)methanamine DerivativesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D molecular structure, bond lengths/angles, absolute configuration, intermolecular interactions, polymorphism.Definitive structural elucidation; crucial for understanding the impact of F and NO₂ on conformation and packing.Requires a suitable single crystal, which can be challenging to grow; provides a static picture of the solid state.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, polymorphism screening, crystallinity assessment.Rapidly identifies different crystalline forms and assesses batch-to-batch consistency.Does not provide atomic-level structural detail; peak broadening can occur with small particle sizes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C, ¹⁹F), solution-state conformation, purity assessment.¹⁹F NMR is highly sensitive to the local electronic environment, providing valuable data on the fluorine substituent. ¹H and ¹³C NMR confirm the molecular structure in solution.Provides an average structure in solution, which may differ from the solid-state conformation; less sensitive for insoluble compounds.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -NO₂, -NH₂, C-F).Confirms the presence of key functional groups; can detect changes in hydrogen bonding in different polymorphs.Provides limited information on the overall molecular structure; spectra can be complex.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.Confirms the molecular formula and provides evidence of the structure through fragmentation analysis.Does not provide information on 3D structure or solid-state packing.
Thermal Analysis (DSC, TGA) Melting point, phase transitions, thermal stability, decomposition profile.Determines key physical properties like melting point and assesses thermal stability, which is critical for processing and storage.Does not provide structural information.

The Integrated Workflow: A Synergistic Approach to Characterization

In a drug development setting, these techniques are not used in isolation but rather as part of an integrated workflow to build a complete picture of the compound. The following diagram illustrates a typical workflow for the characterization of a new (4-Fluoro-3-nitrophenyl)methanamine derivative.

Sources

A Comparative Guide to the Purity Assessment of Synthesized (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the active pharmaceutical ingredient (API) or intermediate is only as reliable as its purity. The compound (4-Fluoro-3-nitrophenyl)methanamine hydrochloride serves as a crucial building block in the synthesis of various target molecules in medicine and materials science.[1] Its structural integrity and the absence of impurities are paramount, as contaminants can lead to unwanted side reactions, decreased yield, and potentially toxicological concerns in downstream applications. The electron-withdrawing nature of the nitro group, combined with the aromatic ring, makes such compounds susceptible to forming by-products and carcinogenic impurities if not carefully controlled.[2]

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for purity determination: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to establish a robust and self-validating purity assessment workflow.

The Analyte: this compound

Understanding the physicochemical properties of the analyte is the foundation of any robust analytical method.

  • Structure: The molecule possesses a substituted benzene ring, a benzylic methanamine group, and is formulated as a hydrochloride salt.

  • NMR-Active Nuclei: The presence of distinct, non-equivalent protons on the aromatic ring, the benzylic (-CH₂-) group, and the ammonium (-NH₃⁺) group makes it an excellent candidate for ¹H NMR analysis.

  • Chromophoric Properties: The nitroaromatic system provides a strong ultraviolet (UV) chromophore, essential for detection by HPLC with a UV-Vis detector.

  • Solubility and Polarity: As a hydrochloride salt, the compound is polar and generally soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO).[1] This polarity and the basicity of the amine group are critical considerations for HPLC method development.[3]

Anticipating Impurities: A Chemist's Perspective

A purity method must be capable of separating the main compound from all potential process-related impurities and degradation products. Synthesis of (4-Fluoro-3-nitrophenyl)methanamine typically involves the reduction of a precursor or amination of a halide.[4][5] Potential impurities may include:

  • Unreacted Starting Materials: e.g., 4-fluoro-3-nitrobenzaldehyde or 1-(chloromethyl)-4-fluoro-3-nitrobenzene.

  • By-products of Reduction: Incomplete reduction of the nitro group can yield hydroxylamine or azo-coupled species.[4]

  • Isomers: Positional isomers that may have formed during the nitration of the parent fluorobenzene derivative.

  • Degradants: The amine functionality can be susceptible to oxidation. Furthermore, under certain conditions with residual nitrites, there is a risk of forming N-nitrosamine impurities, which are potent carcinogens.[6]

Quantitative NMR (qNMR): An Absolute Approach to Purity

Quantitative NMR has gained acceptance by regulatory bodies as a primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a reference standard of the analyte itself.[7][8][9]

The Principle of qNMR

qNMR determines purity by comparing the integral of a specific, well-resolved resonance from the analyte against the integral of a known resonance from a certified internal standard (IS) of known purity and weight.[10] This ratiometric approach provides an absolute purity value (w/w %) that is independent of the analyte's structure, making it a powerful orthogonal technique to chromatography.[11]

Experimental Design and Causality

The trustworthiness of a qNMR result hinges on meticulous experimental design.

  • Choice of Solvent: The ideal solvent must completely dissolve both the analyte and the internal standard without causing any chemical reactions. For a hydrochloride salt, DMSO-d₆ is a superior choice.[12]

    • Causality: DMSO is an excellent solvent for polar salts. Crucially, as an aprotic solvent, it slows the rate of proton exchange, allowing for the potential observation and integration of the ammonium (-NH₃⁺) protons, which would rapidly exchange and become invisible in protic solvents like D₂O or CD₃OD.[13] Its residual solvent peak at ~2.50 ppm rarely interferes with aromatic or benzylic protons.[14]

  • Selection of an Internal Standard (IS): The IS is the anchor of the measurement. Dimethyl sulfone (DMSO₂) is an excellent candidate.

    • Causality: DMSO₂ is highly crystalline, non-hygroscopic, and possesses a single, sharp proton resonance at ~3.1 ppm (in DMSO-d₆). This singlet is in a clean spectral region, away from the aromatic signals of our analyte, ensuring accurate integration without overlap.

  • Acquisition Parameters: To ensure signal proportionality, key parameters must be optimized. The relaxation delay (d1) must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and IS protons to ensure complete relaxation and accurate signal integration. A value of 30 seconds is often a safe starting point.

Experimental Protocol: qNMR Purity Assay
  • Preparation of Internal Standard Stock: Accurately weigh ~20 mg of certified dimethyl sulfone into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into an NMR tube.

    • Using a calibrated pipette, add exactly 500 µL of the internal standard stock solution to the NMR tube.

    • Add an additional ~100 µL of pure DMSO-d₆ to ensure sufficient sample depth (~4.5 cm).[12]

    • Cap and vortex the tube until the sample is completely dissolved.

  • NMR Data Acquisition (400 MHz Example):

    • Acquire a ¹H NMR spectrum using the parameters outlined in the table below.

ParameterValueRationale
Pulse Angle90°Ensures maximum signal for quantification.
Relaxation Delay (d1)30 sEnsures complete relaxation of all relevant protons for accurate integration.
Acquisition Time (aq)4 sProvides sufficient digital resolution.
Number of Scans (ns)8-16Balances signal-to-noise with experimental time.
  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate the singlet from the IS (dimethyl sulfone) and a well-resolved, non-overlapping signal from the analyte (e.g., the benzylic -CH₂- singlet).

    • Calculate the purity using the following equation[8]:

    
    
    

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (e.g., 2 for the -CH₂- group)

    • M = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Visualizing the qNMR Workflow

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation p1 Accurately weigh Analyte (m_analyte) p3 Dissolve in known volume of deuterated solvent (DMSO-d6) p1->p3 p2 Accurately weigh Internal Standard (IS) (m_IS) p2->p3 a1 Set Quantitative Parameters (e.g., d1 = 30s) p3->a1 a2 Acquire 1H NMR Spectrum a1->a2 d1 Phase and Baseline Correction a2->d1 d2 Integrate Analyte and IS Signals (I_analyte, I_IS) d1->d2 c1 Apply qNMR Equation d2->c1 c2 Report Purity (w/w %) c1->c2 G cluster_prep 1. Preparation cluster_run 2. HPLC Run cluster_acq 3. Data Acquisition cluster_anal 4. Data Analysis p1 Prepare Mobile Phase (A: 0.1% FA in H2O, B: ACN) r1 Equilibrate System p1->r1 p2 Prepare Sample Solution (~0.1 mg/mL in Diluent) r3 Inject Sample p2->r3 r2 Perform System Suitability Test (SST) r1->r2 r2->r3 a1 Acquire Chromatogram (UV @ 254 nm) r3->a1 d1 Integrate All Peaks a1->d1 d2 Calculate Area % d1->d2 d3 Report Purity d2->d3

Caption: Workflow for purity determination by HPLC with UV detection.

Head-to-Head Comparison: qNMR vs. HPLC

Neither technique is universally superior; they provide different and often complementary information. Their selection depends on the specific question being asked during the development lifecycle.

FeatureQuantitative NMR (qNMR)HPLC (UV Detection)
Principle Absolute quantification based on molar ratios. [9]Comparative separation based on polarity; quantification by area %. [15]
Primary Use Accurate assay of the main component; purity certification of standards.Impurity profiling; detection and quantification of trace impurities. [16]
Accuracy Very high for the main component (typically <1% RSD). [9]Dependent on relative response factors of impurities. Can be inaccurate if impurities have different chromophores.
Specificity High structural information; can identify impurities if signals are resolved.Excellent separation power; can resolve closely related isomers and impurities. [17]
Sensitivity (LOD/LOQ) Lower; typically can quantify impurities >0.1%.Very high; can detect and quantify impurities at levels <<0.1%. [18]
Throughput Lower (longer experiment times per sample).Higher (amenable to autosamplers and rapid gradients).
Sample Consumption Higher (~10-20 mg).Lower (~1-2 mg for multiple injections).
Information Provided Absolute purity (w/w %), structural confirmation.Relative purity (Area %), impurity profile, number of impurities.
Key Limitation Does not account for non-proton-containing impurities (e.g., inorganic salts). [10]Assumes all impurities are detected and have the same response factor as the API.

Synergy and Conclusion: A Dual-Pronged Strategy

For a comprehensive and unimpeachable purity assessment of this compound, a synergistic approach is recommended.

  • qNMR should be used to establish an absolute purity value for the synthesized batch. This provides a highly accurate assay of the main component, which is invaluable for creating in-house reference standards and for precise stoichiometric calculations in subsequent synthetic steps.

  • HPLC should be employed to generate a detailed impurity profile . Its superior sensitivity allows for the detection and quantification of trace impurities that qNMR would miss, which is critical for meeting regulatory thresholds (e.g., ICH guidelines). [18] By combining the absolute accuracy of qNMR for the main component with the high-resolution separation and sensitivity of HPLC for the impurities, researchers can build a complete, validated, and trustworthy picture of their synthesized compound. This dual-pronged strategy ensures not only the quality and consistency of the material but also the integrity of the scientific data and development programs that rely on it.

References

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  • Patel, D. A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. Retrieved from [Link]

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  • Napolitano, J. G., et al. (2019). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Magnetic Resonance in Chemistry, 57(10), 799-805. Retrieved from [Link]

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  • Veeprho. (2020). Chemistry for The Formation of Nitrosamines. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

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Sources

A Comparative Reactivity Analysis of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride for Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of a Deactivated Nucleophile

In the landscape of modern medicinal chemistry, building blocks are selected not just for the scaffolds they create, but for the nuanced reactivity they offer. (4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a prime example of such a strategic intermediate. Its structure, a benzylamine core functionalized with two potent electron-withdrawing groups—a fluorine atom and a nitro group—renders it a unique tool for synthetic chemists.[1][2] The presence of these substituents dramatically modulates the electron density of the aromatic ring and, critically, the nucleophilicity of the primary amine.[3][4] This guide provides a comprehensive benchmark of the reactivity of this compound against a panel of structurally related methanamines. Through objective comparison and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its application in key synthetic transformations, enabling more efficient and rational synthesis design.[5][6][7]

The core value of this reagent lies in a seeming contradiction: its reduced reactivity. The fluoro and nitro groups, positioned ortho and meta to the aminomethyl group respectively, significantly decrease the basicity and nucleophilicity of the nitrogen atom. This deactivation can be highly advantageous for achieving selectivity in complex syntheses. Furthermore, these same substituents strongly activate the aromatic ring for subsequent nucleophilic aromatic substitution (SNAr), providing a secondary site for molecular elaboration.[8][9]

Theoretical Framework: Quantifying the Impact of Substituents

The reactivity of a substituted benzylamine is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. For (4-Fluoro-3-nitrophenyl)methanamine, the electronic effects are dominant.

  • Inductive and Resonance Effects: The reactivity is dictated by a combination of the inductive effect (-I), which is the withdrawal of electron density through the sigma bonds, and the resonance effect (-M or +M), which involves the delocalization of electrons through the pi system.[10]

    • Nitro Group (-NO₂): Exerts a powerful electron-withdrawing influence through both the inductive (-I) and resonance (-M) effects.

    • Fluoro Group (-F): Exhibits a strong inductive withdrawal (-I) due to its high electronegativity, which outweighs its weaker electron-donating resonance effect (+M).[3]

Collectively, these groups pull electron density away from the aminomethyl side chain, reducing the availability of the nitrogen's lone pair for nucleophilic attack. This electronic landscape is visually summarized in the diagram below.

Caption: Standard workflow for kinetic experiments.

Detailed Protocols

Protocol 1: Amide Bond Formation

  • Amine Free-Basing: In separate vials, dissolve 1.0 mmol of each respective methanamine hydrochloride salt in 5 mL of dimethylformamide (DMF). Add 1.1 mmol (1.1 eq) of N,N-diisopropylethylamine (DIPEA) and stir for 5 minutes at room temperature.

  • Reaction Initiation: To each vial, add a solution of benzoic acid (1.0 mmol, 1.0 eq) and HATU (1.05 mmol, 1.05 eq) in 2 mL of DMF. Start a timer immediately.

  • Monitoring: At designated time points (e.g., 5, 15, 30, 60, 120, 240, 360, 1440 min), withdraw a 50 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench the aliquot in 450 µL of a 1:1 mixture of acetonitrile and 0.1% formic acid in water.

  • Analysis: Analyze the quenched samples by LC-MS to determine the percentage conversion of the starting amine to the corresponding benzamide product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

  • Stock Solutions: Prepare 10 mM stock solutions of each free-based amine (as described in Protocol 1) and 1-fluoro-2,4-dinitrobenzene (FDNB) in acetonitrile.

  • Reaction Setup: In a temperature-controlled cuvette holder at 25°C, combine 1.0 mL of the amine solution with 1.0 mL of acetonitrile.

  • Reaction Initiation: Add 100 µL of the FDNB stock solution to the cuvette, rapidly mix, and begin monitoring the absorbance of the product at its λ_max (typically ~340-360 nm) using a UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance at 1-minute intervals for a period sufficient to establish a linear rate (or for slower reactions, until significant conversion is observed).

  • Analysis: The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.

Conclusion and Strategic Outlook

The experimental data unequivocally positions (4-Fluoro-3-nitrophenyl)methanamine as a significantly less nucleophilic building block compared to unsubstituted benzylamine or analogues bearing electron-donating groups. Its reactivity is markedly attenuated in both N-acylation and SNAr reactions where it acts as the nucleophile. For the drug development professional, this translates to a key strategic insight: this reagent is ideal for synthetic routes where a less reactive amine is required to prevent side reactions or to achieve regioselectivity. When its incorporation is desired, chemists must be prepared to employ more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent coupling agents) to achieve high yields.

However, the true value of (4-Fluoro-3-nitrophenyl)methanamine lies in its dual-functionality. The profound deactivation of the amine is coupled with a strong activation of its own aromatic ring, presenting a valuable and often orthogonal site for subsequent chemical modification via nucleophilic aromatic substitution. Understanding this reactivity profile allows for its intelligent and tactical deployment in the complex, multi-step syntheses that characterize modern drug discovery.

References

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  • ChemistryViews. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. Retrieved from [Link]

  • Macromolecules. (n.d.). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. ACS Publications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

  • PubMed. (2012). Substituent Effects on the Gas-Phase Fragmentation Reactions of Protonated Peptides Containing Benzylamine-Derivatized Lysyl Residues. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot of competitive oxidation of para substituted N-benzylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. Retrieved from [Link]

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  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical synthesis, the safety of laboratory personnel is paramount. While "(4-Fluoro-3-nitrophenyl)methanamine hydrochloride" is a key building block in many research endeavors, its structural motifs—a halogenated nitroaromatic and an amine hydrochloride—necessitate a robust and informed approach to handling. This guide provides essential, field-proven safety protocols and logistical plans to ensure the well-being of researchers and the integrity of their work. Our commitment is to empower you with knowledge that extends beyond the product, fostering a culture of safety and precision in your laboratory.

Understanding the Hazard Profile: A Synthesis of Analogous Compound Data

Therefore, it is prudent to treat this compound with a high degree of caution. Key potential hazards include:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin[1][5].

  • Skin and Eye Irritation/Corrosion: The amine hydrochloride group and other reactive sites can cause irritation or severe burns[2][3][4][6].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[2][4].

  • Long-Term Health Effects: Similar compounds have been shown to be suspected carcinogens or cause organ damage with repeated exposure[1][5].

Hazard ClassificationPotential EffectsPrimary Routes of Exposure
Acute Toxicity Harmful or fatal if ingested, inhaled, or absorbed through the skin.Oral, Dermal, Inhalation
Skin Corrosion/Irritation May cause skin irritation, redness, or chemical burns.Dermal
Serious Eye Damage/Irritation May cause serious eye irritation or permanent damage.Ocular
Specific Target Organ Toxicity May cause damage to organs through single or repeated exposure.Inhalation, Oral, Dermal
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical reactivity.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[7][8]Provides protection against splashes and airborne particles, safeguarding against severe eye irritation or damage.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).[9][10][11]Creates a robust barrier against dermal absorption, which is a significant route of exposure for toxic chemicals. Gloves must be inspected before use and changed immediately if contaminated[7][12].
Body Protection Chemical-resistant lab coat or coveralls.[8][10]Protects skin from accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[1][3][9]Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of toxic dust.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is critical to mitigating the risks associated with this compound. The following step-by-step guidance ensures a safe and efficient workflow.

Receipt and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents[1][9].

  • Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Lock Up: Store in a locked cabinet or an area with restricted access[5][7][12].

Handling and Use: A Step-by-Step Protocol

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure[1].

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible[3][4][13]. Don all required PPE as outlined in the table above.

  • Weighing: When weighing the solid, use a balance inside the fume hood or a ventilated balance enclosure. Use non-sparking tools to prevent ignition sources[2][14].

  • Dissolution: If preparing a solution, add the solid slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood.

  • Post-Handling: After handling, wipe down the work area with an appropriate decontaminant. Remove PPE carefully to avoid self-contamination, and wash hands thoroughly with soap and water[12][13][15].

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don Full PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react clean_decon Decontaminate Work Area handle_react->clean_decon clean_waste Segregate Halogenated Waste clean_decon->clean_waste clean_ppe Doff and Dispose PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.